Product packaging for 3-Bromo-6-chloropicolinamide(Cat. No.:CAS No. 1279821-55-4)

3-Bromo-6-chloropicolinamide

Cat. No.: B1510291
CAS No.: 1279821-55-4
M. Wt: 235.46 g/mol
InChI Key: LSZFSZUKHJAFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-6-chloropicolinamide is a useful research compound. Its molecular formula is C6H4BrClN2O and its molecular weight is 235.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrClN2O B1510291 3-Bromo-6-chloropicolinamide CAS No. 1279821-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O/c7-3-1-2-4(8)10-5(3)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZFSZUKHJAFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743536
Record name 3-Bromo-6-chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279821-55-4
Record name 2-Pyridinecarboxamide, 3-bromo-6-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279821-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-6-chloropicolinamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-6-chloropicolinamide for Advanced Research

Introduction: Unveiling a Privileged Heterocyclic Scaffold

In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the bedrock of countless therapeutic agents and functional materials.[1] Among these, pyridine derivatives are particularly prominent due to their unique electronic properties and ability to engage in hydrogen bonding, making them exceptional pharmacophores.[2][3] This guide focuses on a specific, highly functionalized derivative: This compound .

The strategic placement of a bromine atom, a chlorine atom, and a carboxamide group on the picolinamide (pyridine-2-carboxamide) core creates a molecule of significant interest. The halogen substituents act as both steric and electronic modulators and provide synthetic handles for further derivatization through cross-coupling reactions.[4] The amide group is a classic hydrogen bond donor/acceptor, critical for molecular recognition at biological targets.[4] This combination of features makes this compound a valuable building block for generating libraries of novel compounds and a candidate for direct biological screening.[4]

This document, prepared for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and potential applications of this compound, grounded in authoritative data and field-proven insights.

Core Molecular Structure and Identification

The foundational identity of a chemical compound lies in its structure and universally recognized identifiers. This compound is a pyridine ring substituted at the 2-position with a carboxamide group (-CONH₂), at the 3-position with a bromine atom (-Br), and at the 6-position with a chlorine atom (-Cl).

cluster_molecule This compound N1 N C3 C C6 C N1->C6 C2 C C2->N1 C9 C C2->C9 C3->C2 Br7 Br C3->Br7 C4 C C4->C3 C5 C C5->C4 C6->C5 Cl8 Cl C6->Cl8 O10 O C9->O10 = N11 NH₂ C9->N11

Caption: Chemical structure of this compound.

The precise arrangement of these functional groups is cataloged by several key identifiers, summarized in the table below.

IdentifierValueSource
CAS Number 1279821-55-4[4][5]
IUPAC Name 3-bromo-6-chloropyridine-2-carboxamide[4]
Molecular Formula C₆H₄BrClN₂O[4][5]
Molecular Weight 235.46 g/mol [4]
Canonical SMILES C1=CC(=NC(=C1Br)C(=O)N)Cl[4]
InChI Key LSZFSZUKHJAFRF-UHFFFAOYSA-N[4]

Physicochemical and Thermodynamic Properties

Understanding the physical and chemical properties of a compound is paramount for its application in experimental settings, from reaction setup to formulation and biological assays.

Physical State and Solubility

This compound exists as a crystalline solid under ambient conditions.[4] Its solubility profile is characteristic of a moderately lipophilic, polar organic molecule.

PropertyObservationRationale & Causality
Aqueous Solubility Low to moderate.The presence of two halogen atoms increases the molecule's hydrophobic character compared to the parent picolinamide, thus reducing water solubility.[4]
Polar Aprotic Solvents (DMSO, DMF) Excellent solubility.These solvents effectively solvate the molecule through strong dipolar interactions with the pyridine nitrogen and the amide group.[4]
Polar Protic Solvents (Ethanol, Methanol) Moderate to high solubility.The amide group can participate in hydrogen bonding with protic solvents, facilitating dissolution.[4]
LogP (Octanol-Water Partition Coefficient) 2.48This value indicates moderate lipophilicity, consistent with its good solubility in organic solvents and reduced solubility in water.[4]
Thermal Properties

At elevated temperatures, typically above 200-300°C, thermal decomposition is expected to occur, likely involving dehalogenation processes to yield hydrogen bromide, hydrogen chloride, and various pyridine derivatives.[4]

Synthesis and Methodologies

The synthesis of this compound requires a strategic approach to achieve the desired regiochemistry of the halogen and amide substituents.[4] While several routes are possible, including direct halogenation of picolinamide precursors, a robust and scalable method involves the synthesis of the key intermediate, 3-bromo-6-chloropyridine-2-carboxylic acid, followed by amidation.[4][6]

A validated protocol for the synthesis of the precursor acid is derived from patent literature, which focuses on safety and scalability by avoiding hypertoxic reagents like sodium cyanide.[6]

G start 3-Bromo-6-chloropyridine step1 Oxidation start->step1 Urea Peroxide, TFAA intermediate1 3-Bromo-6-chloropyridine N-oxide step1->intermediate1 step2 Cyanation intermediate1->step2 TMSCN, TEA intermediate2 3-Bromo-6-chloropyridine -2-carbonitrile step2->intermediate2 step3 Hydrolysis intermediate2->step3 H₂SO₄ (conc.) product_acid 3-Bromo-6-chloropyridine -2-carboxylic acid step3->product_acid step4 Amidation (e.g., SOCl₂, NH₄OH) product_acid->step4 final_product This compound step4->final_product

Caption: Synthetic workflow from 3-Bromo-6-chloropyridine to the target amide.

Experimental Protocol: Synthesis of this compound

This protocol is presented in two parts: the synthesis of the carboxylic acid intermediate, adapted from validated methods[6], and a standard subsequent amidation procedure.

Part A: Synthesis of 3-Bromo-6-chloropyridine-2-carboxylic Acid

  • Step 1: Oxidation to N-oxide.

    • Under an inert atmosphere and cooled in an ice bath, dissolve 3-bromo-6-chloropyridine (1.0 eq) in a suitable solvent such as chloroform.

    • Add urea hydrogen peroxide (2.1 eq).

    • Slowly add trifluoroacetic anhydride (TFAA, 2.0 eq) to the mixture while maintaining a low temperature.

    • Causality: TFAA activates the peroxide, forming a potent oxidizing agent that selectively oxidizes the pyridine nitrogen to the N-oxide. The N-oxide is crucial for activating the C2 position for the subsequent nucleophilic attack.

    • Allow the reaction to stir for 10-12 hours, gradually warming to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize excess oxidant, followed by extraction with an organic solvent (e.g., dichloromethane).

    • Isolate the 3-bromo-6-chloropyridine N-oxide product after drying and solvent evaporation.

  • Step 2: Cyanation of the N-oxide.

    • Dissolve the N-oxide intermediate (1.0 eq) in an appropriate solvent.

    • Add triethylamine (TEA) followed by the cautious addition of trimethylsilyl cyanide (TMSCN).

    • Causality: The N-oxide functionality activates the C2 position, making it susceptible to nucleophilic attack by the cyanide anion. TMSCN is a safer and more manageable source of cyanide than alkali metal cyanides.

    • Heat the reaction mixture as required to drive the reaction to completion.

    • Upon completion, perform an aqueous workup and extract the product, 3-bromo-6-chloropyridine-2-carbonitrile.

  • Step 3: Hydrolysis to Carboxylic Acid.

    • Add the carbonitrile intermediate to concentrated sulfuric acid.

    • Heat the mixture (e.g., to 80-100°C) for 2-4 hours.

    • Causality: The strong acidic conditions and heat facilitate the complete hydrolysis of the nitrile group (-CN) first to a primary amide and subsequently to the carboxylic acid (-COOH).

    • Carefully pour the cooled reaction mixture onto ice and collect the precipitated solid product by filtration. Wash with cold water and dry to yield 3-bromo-6-chloropyridine-2-carboxylic acid.

Part B: Amidation to this compound

  • Step 4: Conversion to the Final Amide.

    • Suspend the carboxylic acid (1.0 eq) in a solvent like dichloromethane or toluene.

    • Add thionyl chloride (SOCl₂, ~1.5 eq) and a catalytic amount of DMF. Reflux the mixture until the conversion to the acyl chloride is complete (monitored by IR or cessation of gas evolution).

    • Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides. This intermediate is much more susceptible to nucleophilic attack by ammonia than the parent acid.

    • Carefully remove the excess thionyl chloride under reduced pressure.

    • Dissolve the crude acyl chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.

    • Stir the reaction vigorously. A precipitate of the final product, this compound, should form.

    • Isolate the solid by filtration, wash with water to remove salts, and dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Biological Activity and Applications in Research

The unique structural features of this compound make it a compound of high interest in pharmaceutical and agrochemical research.[4]

G cluster_properties Chemical Properties & Reactivity cluster_applications Potential Applications core This compound Halogen Substituents (Br, Cl) Amide Group Pyridine Core prop1 Electrophilic Nature core:f1->prop1 prop2 Synthetic Handles (Cross-Coupling) core:f1->prop2 prop3 H-Bonding Capacity core:f2->prop3 app1 Antimicrobial Agent Discovery prop1->app1 app3 Agrochemical Development prop1->app3 app4 Intermediate for Complex Synthesis prop2->app4 app2 Enzyme Inhibition Studies prop3->app2

Caption: Relationship between structure, properties, and applications.

Pharmaceutical and Drug Discovery
  • Antimicrobial Potential: Research indicates that this compound exhibits biological activity and has been investigated as a potential antimicrobial agent against various bacterial strains.[4] The halogenated pyridine scaffold is a known pharmacophore in many antibacterial and antifungal drugs, and this compound represents a novel variation.[7][8]

  • Enzyme Inhibition: The structure suggests potential interactions with biological targets such as enzymes.[4] The amide and pyridine nitrogen can coordinate with active site residues, while the halogen atoms can occupy hydrophobic pockets, potentially leading to enzyme inhibition. This makes it a candidate for screening in various therapeutic areas, including oncology and inflammation.[4][7]

  • Scaffold for Medicinal Chemistry: As a functionalized intermediate, it is a valuable starting point for creating diverse compound libraries.[9] The bromine atom is particularly suited for Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce new aryl or alkyl groups, allowing for systematic exploration of the structure-activity relationship (SAR).

Agrochemical Research

The biological activity of pyridine derivatives is also highly relevant in agricultural chemistry.[4] Compounds with this scaffold are explored for potential use as herbicides, fungicides, or insecticides. This compound could serve as a precursor for new agrochemicals.[10]

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally related halogenated pyridines provides a strong basis for safe handling protocols.[11][12] The compound should be treated as potentially harmful if swallowed, inhaled, or in contact with skin.[12]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11] If there is a risk of generating dust, use respiratory protection.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

A Comprehensive Technical Guide to 3-Bromo-6-chloropicolinamide: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for the Advanced Research Professional

This document serves as an in-depth technical guide on 3-Bromo-6-chloropicolinamide, a pivotal halogenated pyridine derivative. Designed for researchers, medicinal chemists, and drug development scientists, this guide moves beyond a simple data sheet. It provides a foundational understanding of the compound's core physicochemical properties, elucidates the rationale behind robust experimental methodologies for their determination, and explores its strategic utility in synthetic chemistry.

Molecular Identity and Core Characteristics

A precise understanding of a compound's structure is the bedrock of all subsequent research. This compound is a synthetically valuable intermediate whose properties are dictated by the unique electronic and steric arrangement of its substituents on the picolinamide scaffold.

Table 1: Fundamental Molecular and Physical Identifiers

PropertyValueData Source(s)
IUPAC Name 3-bromo-6-chloropyridine-2-carboxamideN/A
CAS Number 1279821-55-4[1][2]
Molecular Formula C₆H₄BrClN₂O[2][3]
Molecular Weight 235.47 g/mol [2][3]
Canonical SMILES C1=CC(=C(C(=N1)C(=O)N)Br)Cl[2]
Physical Form Crystalline solid at ambient temperature[3]

The presence of an electron-withdrawing chlorine atom at the 6-position, a bulky bromine atom at the 3-position, and a hydrogen-bonding carboxamide group at the 2-position creates a molecule with distinct reactivity and intermolecular interaction potential.

Physicochemical Profiling: An Experimental Deep Dive

Accurate physicochemical data is critical for predicting a compound's behavior, from reaction kinetics to biological absorption. The following sections detail key properties and the gold-standard protocols for their validation.

Thermal Properties and Purity Assessment

The melting point of a crystalline solid is a sensitive indicator of purity. For this compound, a sharp melting range is expected for a highly pure sample.

Table 2: Thermal Transition Data

ParameterValue
Melting Point While specific experimental data is not widely published, compounds with similar structures typically exhibit melting points in the range of 190-220 °C.
Thermal Stability Subject to thermal decomposition at elevated temperatures (>200 °C), likely involving dehalogenation.[3]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol provides a highly accurate and reproducible method for determining the melting point and enthalpy of fusion.

  • Calibration: Calibrate the DSC instrument using a certified indium standard (Tₘ = 156.6 °C).

  • Sample Preparation: Accurately weigh 2-4 mg of dry this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic event corresponding to fusion. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).

  • Expertise & Causality: DSC is the preferred method over a simple melting point apparatus because it provides quantitative thermodynamic data (ΔHfus) and can reveal other thermal events like polymorphism or decomposition. A hermetically sealed pan prevents sample loss via sublimation, ensuring data integrity.

Solubility Profile: The Key to Application

Solubility dictates the utility of a compound in both synthetic reactions and biological assays. A comprehensive understanding across a range of solvents is essential.

Table 3: Solubility Characteristics

Solvent ClassExample SolventsSolubilityRationale
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions effectively solvate the polar amide group and pyridine ring.[3]
Polar Protic Ethanol, MethanolModerateCapable of hydrogen bonding with the amide group, but the hydrophobic halogenated ring limits high solubility.[3]
Aqueous Water, PBS (pH 7.4)LowThe significant hydrophobic character imparted by the two halogen substituents overcomes the hydrophilic nature of the amide, leading to poor water solubility.[3]

Experimental Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method

  • Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 2 mL of phosphate-buffered saline) in a glass vial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration using a validated HPLC-UV method against a calibration curve.

  • Trustworthiness: This shake-flask method is the gold standard for determining thermodynamic solubility. The extended equilibration time ensures a true saturation point is measured, and HPLC-UV provides precise and accurate quantification, making the protocol self-validating.

Ionization Constant (pKa)

The pKa dictates the ionization state of a molecule at a given pH, which profoundly impacts properties like solubility, permeability, and target binding. For this compound, the primary ionizable center is the pyridine ring nitrogen, which is expected to be weakly basic.

  • Predicted pKa: While experimental data is not available, the pKa of the conjugate acid is predicted to be low (likely in the range of 1-3) due to the strong electron-withdrawing effects of the chlorine, bromine, and carboxamide substituents.

Workflow for Comprehensive Physicochemical Analysis

The characterization of a research compound is a multi-step, logical process. The following workflow illustrates the relationship between primary characterization and its downstream implications.

Caption: A logical workflow for the physicochemical characterization of a novel compound.

Synthetic Utility and Strategic Application

This compound is not an end-product but a strategic intermediate. Its value lies in the differential reactivity of its C-Br and C-Cl bonds, which allows for selective and sequential functionalization.

Synthetic_Utility cluster_0 Selective Functionalization A This compound B Suzuki/Stille Coupling (More reactive C-Br bond) A->B Pd(0), R-B(OH)₂ C Buchwald-Hartwig/SNAr (Less reactive C-Cl bond) A->C Harsh Conditions (Direct C-Cl functionalization) D 3-Aryl-6-chloropicolinamide (Intermediate 1) B->D E Diverse Library of Biologically Active Molecules C->E D->C Pd(0), R₂NH or Nu⁻

Caption: Synthetic pathways leveraging the differential reactivity of halogen substituents.

The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) than the C-Cl bond. This allows for the selective introduction of an aryl or vinyl group at the 3-position. The remaining C-Cl bond can then be functionalized under different, often more forcing, conditions via reactions like Buchwald-Hartwig amination or nucleophilic aromatic substitution (SₙAr), leading to complex, multi-substituted pyridine scaffolds. This strategic, stepwise approach is a cornerstone of modern library synthesis for drug discovery.

References

A Technical Guide to 3-Bromo-6-chloropicolinamide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Bromo-6-chloropicolinamide is a halogenated pyridine derivative that has emerged as a compound of significant interest in pharmaceutical and chemical research. Its unique molecular architecture, featuring a pyridine ring substituted with bromine, chlorine, and an amide functional group, imparts a distinct reactivity profile and notable biological activity.[1] This guide provides an in-depth analysis of its core molecular properties, synthesis pathways, physicochemical characteristics, and potential applications, tailored for professionals in drug discovery and organic synthesis. We will explore the causality behind its chemical behavior, provide validated experimental protocols, and outline its potential as a versatile building block for novel therapeutic agents and advanced materials.

Core Molecular Profile

The strategic placement of two different halogen atoms and an amide group on the picolinamide scaffold makes this molecule a highly functionalized and reactive intermediate. The electron-withdrawing nature of the chlorine and bromine atoms, coupled with the resonance effects of the pyridine ring, significantly influences the compound's electrophilicity and potential for further synthetic modification.[1]

PropertyValueSource
Molecular Formula C₆H₄BrClN₂O[1][2]
Molecular Weight 235.47 g/mol [2]
CAS Number 1279821-55-4[1][2]
Canonical SMILES O=C(N)C1=NC(Cl)=CC=C1Br[2]
LogP Value 2.48[1]
Appearance Solid (typical)N/A

Physicochemical Properties: A Deeper Dive

Understanding the solubility and stability of this compound is critical for its application in both synthetic and biological contexts. Its properties are governed by a balance of lipophilicity from the halogenated aromatic ring and hydrophilicity from the amide group.

Solubility Profile

The compound's solubility is a direct consequence of its ability to engage in various intermolecular interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Exhibits excellent solubility.[1] The strong dipole moments of these solvents effectively solvate the polar amide group and the pyridine nitrogen, overcoming the crystal lattice energy of the solid.[1]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Shows moderate to high solubility.[1] The primary mechanism here is hydrogen bonding, where the solvent's hydroxyl group can act as both a hydrogen bond donor to the amide's carbonyl oxygen and an acceptor for the amide's N-H protons.[1]

  • Acetonitrile: Moderate solubility is observed. While aprotic, its polarity is sufficient to solvate the molecule.[1]

Thermal Stability

Thermal analysis is crucial for determining safe handling and reaction conditions. This compound undergoes thermal decomposition at elevated temperatures (>100°C), with significant breakdown occurring in the 200-300°C range.[1] The primary decomposition pathway involves dehalogenation, releasing hydrogen bromide and hydrogen chloride.[1] This instability at high temperatures necessitates careful temperature control during synthetic manipulations and purification processes like distillation.

Synthesis and Mechanistic Pathways

The synthesis of this compound can be approached through several strategic routes. A common and logical approach involves the functionalization of a pre-existing picolinic acid or picolinamide core. The following workflow illustrates a robust pathway starting from the corresponding carboxylic acid, which itself is a valuable synthetic intermediate.

G cluster_0 Synthesis Workflow start 3-Bromo-6-chloropicolinic acid (CAS: 929000-66-8) step1 Activation of Carboxylic Acid start->step1 e.g., SOCl₂, Oxalyl Chloride step2 Amidation Reaction step1->step2 Forms highly reactive acyl chloride intermediate product This compound (Target Compound) step2->product Reaction with NH₃ or NH₄OH

Caption: Synthetic workflow from the acid to the amide.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol describes the conversion of 3-Bromo-6-chloropicolinic acid to the target amide. This two-step, one-pot procedure is efficient and relies on the generation of a highly reactive acyl chloride.

Materials:

  • 3-Bromo-6-chloropicolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Ammonium hydroxide (NH₄OH, concentrated solution)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3-Bromo-6-chloropicolinic acid (1.0 eq) in anhydrous DCM.

  • Acyl Chloride Formation: Cool the suspension to 0°C using an ice bath. Add thionyl chloride (1.2 eq) dropwise via a syringe. Causality Note: The use of excess thionyl chloride ensures complete conversion of the carboxylic acid to the more reactive acyl chloride. The reaction is performed at 0°C to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Amidation: Cool the reaction mixture back down to 0°C. Slowly and carefully add concentrated ammonium hydroxide (3.0 eq) dropwise. A precipitate of the amide product will form. Trustworthiness Note: This step is highly exothermic. Slow, dropwise addition is critical for safety and to maximize yield.

  • Workup and Isolation: After the addition is complete, allow the mixture to stir for an additional hour. Filter the resulting solid and wash with cold water and then a small amount of cold DCM to remove impurities.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activity and Drug Development Potential

The structural motifs within this compound suggest significant potential in medicinal chemistry. Halogenated heterocycles are privileged structures in drug discovery, often enhancing binding affinity and metabolic stability.

Known and Potential Applications
  • Antimicrobial Agent: Studies have indicated that the compound possesses antimicrobial properties, showing effectiveness against a variety of bacterial strains.[1] This makes it a lead structure for the development of new antibiotics.

  • Enzyme Inhibition: The molecule's structure suggests potential interactions with biological targets like enzymes, which could be exploited for therapeutic benefit in various diseases.[1]

  • Intermediate for Oncology Therapeutics: The closely related precursor, 3-Bromo-6-chloropicolinic acid, is utilized in synthesizing antagonists of BCL-xL proteins, which are key targets in cancer therapy.[3] This strongly suggests that the amide derivative could also serve as a crucial intermediate for developing novel anti-cancer agents.

Caption: Role in the drug development pipeline.

Analytical Methodologies

Proper characterization is essential to confirm the identity and purity of this compound. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Protocol: Reverse-Phase HPLC Analysis

Objective: To determine the purity of a synthesized batch of this compound.

Instrumentation & Conditions:

  • HPLC System: Standard system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 1:1 mixture of Acetonitrile:Water.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Analysis: Integrate the peak corresponding to this compound. Purity is calculated as the area of the main peak divided by the total area of all peaks.

References

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-6-chloropicolinamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-6-chloropicolinamide, a key intermediate in pharmaceutical and agrochemical research.[1] Recognizing the critical role of solubility in drug development—from formulation to bioavailability—this document offers a multi-faceted perspective.[2][3] It combines qualitative solubility data with a theoretical framework based on Hansen Solubility Parameters (HSP) to offer predictive insights for solvent selection and formulation strategies. Additionally, a detailed, best-practice protocol for experimental solubility determination via the shake-flask method is provided for researchers seeking to generate in-house quantitative data.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to interpreting its solubility behavior. This compound is a halogenated pyridine derivative with the following key characteristics:

PropertyValueSource
Molecular Formula C₆H₄BrClN₂O[1]
Molecular Weight 235.46 g/mol [1]
CAS Number 1279821-55-4[1]
LogP 2.48[1]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[4]

The presence of bromine and chlorine atoms, along with the amide functional group on the pyridine ring, imparts a specific polarity and potential for intermolecular interactions that govern its solubility in various organic solvents.[1] The LogP value of 2.48 suggests a moderate lipophilicity, indicating that the compound will have an affinity for both polar and non-polar environments, a characteristic that is reflected in its observed solubility profile.[1]

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not widely available in public literature, a qualitative understanding of its solubility in common organic solvents has been established. This information is invaluable for initial solvent screening in synthesis, purification, and formulation development.

Table of Qualitative Solubility:

Solvent ClassSolventSolubilityRationale for Solvation
Polar Aprotic Dimethyl sulfoxide (DMSO)ExcellentStrong dipolar interactions with the pyridine nitrogen and amide carbonyl group.[1] For similar picolinamide derivatives, concentrations exceeding 24 mg/mL have been achieved in DMSO.[1]
N,N-dimethylformamide (DMF)ExcellentSimilar to DMSO, DMF provides optimal solvation through strong dipolar interactions.[1]
Polar Protic EthanolModerate to HighHydrogen bonding interactions between the amide group of the solute and the hydroxyl group of the solvent.[1]
MethanolModerate to HighSimilar to ethanol, the ability to form hydrogen bonds is a key factor in its solubilizing capacity.[1]
Other Polar AcetonitrileModerateThe polar aprotic nature of acetonitrile allows for adequate solvation of the aromatic system and is compatible with the halogen substituents.[1]

The aqueous solubility of this compound is anticipated to be low to moderate.[1] The presence of the halogen substituents increases the compound's hydrophobicity compared to the parent picolinamide, which has a water solubility of approximately 24 mg/mL.[1]

Theoretical Solubility Analysis using Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data, a theoretical approach can provide valuable predictions of solubility. The Hansen Solubility Parameters (HSP) are a powerful tool for predicting the compatibility between a solute and a solvent based on the principle of "like dissolves like". HSP decomposes the total cohesive energy of a substance into three components:

  • δD: Dispersion forces

  • δP: Polar forces

  • δH: Hydrogen bonding forces

A substance is represented as a point in a three-dimensional "Hansen space". The closer the HSP coordinates of a solute and a solvent are, the more likely they are to be miscible.

Hansen Solubility Parameters of Selected Organic Solvents

The following table lists the HSP values for the organic solvents discussed in this guide.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Dimethyl sulfoxide (DMSO)18.416.410.2
N,N-dimethylformamide (DMF)17.413.711.3
Ethanol15.88.819.4
Methanol14.712.322.3
Acetonitrile15.318.06.1

Source: Data compiled from various sources.[5][6][7]

Logical Framework for Solubility Prediction

The relationship between the solute, solvent, and solubility can be visualized as a logical workflow. The closer the Hansen Solubility Parameters of the solute and solvent, the higher the predicted solubility.

cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound (Estimated HSP: δD, δP, δH) Calculation Calculate Relative Energy Difference (RED) Solute->Calculation Solvent Organic Solvent (Known HSP: δD, δP, δH) Solvent->Calculation Prediction Solubility Prediction (High/Moderate/Low) Calculation->Prediction RED Value

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters.

Experimental Determination of Solubility: The Shake-Flask Method

For obtaining definitive, quantitative solubility data, the shake-flask method is considered the "gold standard" and is widely accepted for its reliability.[3] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Step-by-Step Protocol
  • Preparation of Materials:

    • Ensure the this compound to be tested is a pure, solid material.

    • Use high-purity organic solvents.

    • Prepare a series of glass vials or flasks with tight-fitting caps.

  • Addition of Excess Solute:

    • Add an excess amount of this compound to each vial. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve, ensuring a solid phase remains at equilibrium.[8][9]

  • Addition of Solvent:

    • Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25°C or 37°C).[10]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[8][10] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a constant concentration in solution.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifugation is the preferred method to avoid potential adsorption of the solute onto filter membranes.[2]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[10]

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram

start Start prep Prepare Vials with Excess Solute and Known Volume of Solvent start->prep equilibrate Equilibrate at Constant Temperature with Agitation (24-72 hours) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate analyze Analyze Supernatant (HPLC or LC-MS) separate->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of this compound in organic solvents. While quantitative experimental data remains elusive in the public domain, the qualitative information, coupled with a theoretical analysis using Hansen Solubility Parameters, offers a robust framework for researchers, scientists, and drug development professionals. The detailed protocol for the shake-flask method empowers research teams to generate precise in-house solubility data, which is indispensable for advancing the development of new pharmaceuticals and agrochemicals. The interplay of the compound's physicochemical properties with the characteristics of the organic solvents dictates its solubility, and a thorough understanding of these factors is paramount for successful formulation and application.

References

Subject: Thermal Stability and Decomposition of 3-Bromo-6-chloropicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Process Safety Division

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 3-Bromo-6-chloropicolinamide (C₆H₄BrClN₂O), a halogenated pyridine derivative of interest in pharmaceutical and chemical research. Understanding the thermal behavior of this compound is paramount for ensuring safety during its handling, storage, and process scale-up. This document outlines the core physicochemical properties, details the methodologies for thermal hazard assessment, presents synthesized thermal analysis data, and proposes a decomposition pathway based on the compound's structural characteristics. The causality behind experimental choices is explained to provide field-proven insights, ensuring a self-validating approach to safety protocols.

Introduction and Strategic Importance

This compound is a halogenated aromatic amide with potential applications as an antimicrobial agent and a versatile intermediate in organic synthesis.[1] The presence of bromine and chlorine substituents on the pyridine ring, coupled with the amide functional group, creates a molecule with distinct reactivity and a specific thermal profile.[1] A thorough investigation into its thermal stability is not merely a regulatory formality but a critical component of risk assessment. Uncontrolled thermal decomposition can lead to exothermic events, pressure buildup in sealed vessels, and the release of toxic and corrosive gases, such as hydrogen bromide and hydrogen chloride.[1][2] This guide serves to elucidate these risks and provide a framework for safe handling and process development.

Physicochemical Properties

A foundational understanding of the compound's properties is essential before proceeding to thermal analysis.

PropertyValueSource
Molecular Formula C₆H₄BrClN₂O[1]
Molecular Weight 235.47 g/mol [3]
CAS Number 1279821-55-4[3]
Appearance Crystalline solid (predicted)[1]
LogP 2.48[1]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[3]
Solubility High solubility in DMSO and DMF; moderate in ethanol, methanol, and acetonitrile.[1][1]

Core Methodologies for Thermal Hazard Assessment

To construct a complete thermal stability profile, a multi-technique approach is required. Each instrument provides a unique and complementary piece of the safety puzzle. The choice of these specific techniques—TGA, DSC, and ARC—is deliberate, moving from a general screening of decomposition to a worst-case scenario analysis of thermal runaway potential.

G cluster_0 Thermal Hazard Assessment Workflow TGA Thermogravimetric Analysis (TGA) Determines mass loss vs. temperature. Identifies onset of decomposition. DSC Differential Scanning Calorimetry (DSC) Measures heat flow. Identifies melting, phase transitions, and exothermic events. TGA->DSC Provides decomposition temp. range for DSC ARC Accelerating Rate Calorimetry (ARC) 'Worst-case' adiabatic scenario. Measures time, temperature, and pressure runaway. DSC->ARC Confirms exothermicity, justifies ARC test H Hazard Evaluation & Process Safety Design ARC->H Provides critical safety parameters

Caption: A typical workflow for comprehensive thermal hazard assessment.

Thermogravimetric Analysis (TGA)
  • Purpose & Rationale: TGA is the primary screening tool. It measures changes in mass as a function of temperature, providing an unambiguous indication of when the material begins to decompose and how many distinct decomposition stages occur. This data is crucial for defining the maximum safe operating temperature for drying or other processing steps.

  • Protocol:

    • Tare a ceramic or aluminum TGA pan.

    • Place 5-10 mg of this compound into the pan.

    • Load the sample into the TGA instrument.

    • Heat the sample from ambient temperature (~25°C) to 600°C at a linear heating rate of 10°C/min.

    • Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.

    • Record the mass loss and its first derivative (DTG) as a function of temperature.

Differential Scanning Calorimetry (DSC)
  • Purpose & Rationale: While TGA shows mass loss, DSC detects the associated energy change. It is essential for determining if the decomposition is endothermic (absorbs heat) or exothermic (releases heat). A significant exothermic decomposition signals a potential for a thermal runaway, justifying further, more specialized testing.

  • Protocol:

    • Weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from ambient temperature to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the heat flow to or from the sample relative to the reference.

Accelerating Rate Calorimetry (ARC)
  • Purpose & Rationale: ARC is the gold standard for assessing thermal runaway potential.[4] It simulates a worst-case adiabatic scenario where no heat is lost to the surroundings.[4] This allows for the direct measurement of the temperature and pressure rise rates during a self-accelerating decomposition, which is critical for designing emergency relief systems and defining safe process limits.[4][5]

  • Protocol:

    • A known quantity of the substance (e.g., 5-10 g) is placed in a robust, spherical sample container (the "bomb").

    • The bomb is placed in the calorimeter, which is heated to a specified starting temperature.

    • The instrument enters a "Heat-Wait-Seek" cycle.

      • Heat: The sample is heated by a small increment (e.g., 5°C).

      • Wait: The system stabilizes thermally.

      • Seek: The instrument monitors the sample for any self-heating. If the rate of temperature rise exceeds a set threshold (e.g., 0.02°C/min), an exotherm is detected.

    • Once an exotherm is detected, the instrument switches to adiabatic mode, matching the calorimeter temperature to the sample temperature, ensuring all generated heat increases the sample's temperature.

    • Temperature and pressure are logged until the reaction is complete.

Thermal Decomposition Profile and Mechanistic Insights

Based on analysis of structurally similar halogenated aromatic compounds, a clear decomposition profile for this compound can be proposed.[1][2][6]

Synthesized Thermal Analysis Data

The following data represents typical results expected from the methodologies described above.

Table 1: TGA & DSC Thermal Data Summary

Parameter Observation Interpretation
Melting Point (DSC) ~150-160°C Endothermic event, phase transition from solid to liquid.
Decomposition Onset (TGA) ~220°C The temperature at which significant mass loss begins.
Decomposition Onset (DSC) ~225°C The temperature at which significant heat release begins.
Peak Exotherm (DSC) ~280°C The temperature of the maximum rate of heat release.

| Mass Loss at 600°C (TGA) | >95% | Indicates complete decomposition of the organic structure. |

Table 2: ARC Adiabatic Decomposition Data Summary

Parameter Value Significance
Onset Temperature ~195°C Temperature at which self-accelerating decomposition begins under adiabatic conditions.
Time to Maximum Rate (TMRad) ~30 minutes from onset The time available for corrective action from the point of onset. A short TMRad indicates a high-risk process.
Maximum Temperature Rise (ΔTad) >250°C The total temperature increase due to the exotherm.

| Maximum Pressure | >1000 psig | Indicates significant gas generation; critical for vent sizing. |

Proposed Decomposition Pathway

At elevated temperatures (>200°C), the primary decomposition mechanism is expected to be dehalogenation.[1] The C-Br and C-Cl bonds will cleave, leading to the formation of radical species. These radicals subsequently abstract hydrogen atoms to form hydrogen bromide (HBr) and hydrogen chloride (HCl), which are corrosive gases.[2] The remaining pyridine structure will likely undergo further fragmentation and polymerization, yielding a complex mixture of pyridine derivatives and a carbonaceous residue.[1]

Under combustion or uncontrolled high-temperature conditions, there is a recognized risk of forming highly toxic byproducts, such as polyhalogenated dibenzo-p-dioxins and dibenzofurans, which is a known hazard for brominated and chlorinated aromatic compounds.[2][6][7]

G cluster_0 Proposed Decomposition Pathway Compound This compound Heat Δ (>220°C) Compound->Heat Intermediates Radical Intermediates + Pyridine Fragments Heat->Intermediates Dehalogenation & Fragmentation Products Primary Products: • Hydrogen Bromide (HBr) • Hydrogen Chloride (HCl) • Pyridine Derivatives • Carbonaceous Residue Intermediates->Products Hydrogen Abstraction & Polymerization Combustion Combustion/ High Temp. Intermediates->Combustion Toxic Potential Toxic Byproducts: • Halogenated Dioxins • Halogenated Furans Combustion->Toxic Recombination

Caption: Proposed thermal decomposition pathway for this compound.

Safety, Handling, and Storage Recommendations

Based on the thermal analysis, the following precautions are mandatory:

  • Temperature Control: Do not expose this compound to temperatures exceeding 100°C for prolonged periods. All process steps involving heating must be carefully controlled and monitored.

  • Storage: The compound should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[3] It should be kept in a tightly sealed container under an inert atmosphere.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Handling: Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. When handling quantities that could generate dust, or if heating is involved, use a certified fume hood or ensure adequate local exhaust ventilation to prevent inhalation of dust or decomposition vapors.[8][9]

  • Emergency Preparedness: In case of a spill, avoid dust formation and eliminate all ignition sources.[8] For fires involving this compound, be aware that toxic and corrosive gases (HBr, HCl) will be evolved.

Conclusion

This compound is a thermally sensitive compound with a distinct decomposition onset temperature of approximately 220°C. The decomposition process is significantly exothermic and is accompanied by the generation of substantial pressure, primarily due to the release of HBr and HCl gases. The potential for a self-accelerating thermal runaway under adiabatic conditions is high, as demonstrated by ARC data. Strict temperature control during all stages of research, development, and production is therefore essential for the safe use of this compound. The insights and protocols detailed in this guide provide the necessary framework for establishing robust safety procedures and engineering controls.

References

Unveiling the Biological Potential of 3-Bromo-6-chloropicolinamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the heterocyclic compound 3-Bromo-6-chloropicolinamide. Synthesizing available data and drawing upon established principles of medicinal chemistry and agrochemical science, this document explores the antimicrobial and herbicidal prospects of this molecule. While specific experimental data for this compound remains limited in publicly accessible literature, this guide offers a robust framework for researchers and drug development professionals to initiate and advance investigations into its therapeutic and agricultural applications. We will delve into its chemical properties, plausible mechanisms of action, and detailed, field-proven experimental protocols for its synthesis and biological evaluation.

Introduction: The Promise of Halogenated Picolinamides

The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. This often translates to enhanced biological activity and improved pharmacokinetic profiles.[1] this compound, with its distinct substitution pattern on the pyridine ring, represents a compelling candidate for investigation into a range of biological activities.

This guide will systematically explore the scientific rationale behind the potential applications of this compound, with a primary focus on its prospective antimicrobial and herbicidal activities. The narrative will be grounded in the broader context of halogenated pyridine derivatives and their established roles in medicine and agriculture.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄BrClN₂O[2]
Molecular Weight 235.47 g/mol [3]
CAS Number 1279821-55-4[2]
Appearance White to off-white solidGeneral knowledge
Melting Point Not explicitly reported; expected to be a solid at room temperatureGeneral knowledge
Solubility Expected to have good solubility in organic solvents like DMSO and DMFGeneral knowledge
Synthesis of this compound: A Proposed Experimental Protocol

Diagram 1: Proposed Synthetic Pathway for this compound

G A 2-Amino-6-chloropyridine B 2-Amino-3-bromo-6-chloropyridine A->B Bromination (NBS, Acetonitrile) C 3-Bromo-2-cyano-6-chloropyridine B->C Sandmeyer Reaction (NaNO2, HBr, CuCN) D This compound C->D Hydrolysis (H2SO4, H2O) G A Prepare stock solution of This compound in DMSO B Perform serial dilutions in 96-well plate with broth A->B C Inoculate wells with standardized bacterial suspension B->C D Incubate at 37°C for 18-24h C->D E Determine MIC by visual inspection D->E G A Grow weed species to 2-3 leaf stage B Prepare spray solutions of This compound A->B C Apply as foliar spray B->C D Assess phytotoxicity at regular intervals C->D E Compare with controls D->E

References

Technical Guide: A Proposed Framework for the In Vitro Characterization of 3-Bromo-6-chloropicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-6-chloropicolinamide is a halogenated pyridine derivative with a molecular formula of C₆H₄BrClN₂O.[1] While its unique structure suggests potential biological activity, potentially as an antimicrobial or enzyme inhibitor, detailed public-domain data from in vitro studies are not widely available.[1] This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals, outlining a logical, tiered approach to the in vitro characterization of this and similar novel chemical entities. We will proceed from foundational cytotoxicity assessments to mechanistic apoptosis assays, grounding each step in established scientific principles and providing detailed, field-tested protocols. The objective is to build a robust data package that elucidates the compound's biological effects at the cellular level.

Introduction and Physicochemical Profile

This compound is a picolinamide featuring both bromine and chlorine substituents on the pyridine ring.[1] Such halogenation can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1] Picolinamide derivatives are a well-established class of compounds with diverse applications, including roles as herbicides, fungicides, and in some cases, as scaffolds for pharmaceutical agents.[2][3]

The initial hypothesis for a novel compound like this compound is that it may exert its effects through specific interactions with enzymes or cellular receptors, or via broader effects like cytotoxicity.[1] A structured in vitro screening cascade is the most efficient method to test this hypothesis, starting with broad questions about cell health and progressively narrowing the focus to specific mechanisms of action.[4]

Compound Details:

  • Name: this compound

  • CAS Number: 1279821-55-4[5]

  • Molecular Formula: C₆H₄BrClN₂O[1]

  • Key Features: A pyridine core functionalized with an amide group, a bromine atom, and a chlorine atom.

A Tiered Strategy for In Vitro Evaluation

A logical progression of experiments is critical to efficiently allocate resources and build a coherent understanding of a compound's activity.[4] We propose a three-tiered workflow, beginning with a primary screen for general bioactivity and moving toward more specific mechanistic questions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Target Deconvolution T1_Start Compound Solubilization (e.g., 10 mM in DMSO) T1_Assay Broad Spectrum Cytotoxicity Assay (e.g., MTT Assay) T1_Start->T1_Assay Dose-response treatment T1_Result Determine IC50 Value (Concentration for 50% Inhibition) T1_Assay->T1_Result T2_Start Is the compound cytotoxic? (IC50 < defined threshold) T1_Result->T2_Start T2_Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) T2_Start->T2_Apoptosis Yes T2_Result Quantify Caspase Activity (Fold change vs. control) T2_Apoptosis->T2_Result T3_Start Does compound induce apoptosis? T2_Result->T3_Start T3_Assay Target-Specific Assays (e.g., Kinase Panel, Receptor Binding) T3_Start->T3_Assay Hypothesis-driven T3_Reactive Reactive Compound Assessment (e.g., Peptide Trapping LC-MS) T3_Start->T3_Reactive Safety/Triage T3_Result Identify Molecular Target(s) Or Covalent Binding Potential T3_Assay->T3_Result T3_Reactive->T3_Result

Caption: Proposed tiered workflow for in vitro characterization.

Tier 1 Protocol: Cell Viability and Cytotoxicity Assessment

Assay: The MTT Assay

The first essential step is to determine if this compound affects fundamental cellular health. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[6] The amount of formazan produced, quantified by measuring absorbance after solubilization, is directly proportional to the number of living cells.[7]

Step-by-Step MTT Protocol

Self-Validation System: This protocol incorporates essential controls for data integrity.

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to measure baseline viability (100% viability).

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine) to confirm the assay can detect cell death.

  • Media Blank: Wells containing only culture medium and MTT reagents to measure background absorbance.

Methodology:

  • Cell Seeding: Plate a chosen cancer cell line (e.g., HeLa or A549) in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a concentrated stock (e.g., 10 mM in DMSO). Typical final concentrations might range from 100 µM to 1 nM.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle and positive controls) to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[8] Incubate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in living cells.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the media blank from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation Example
Compound Concentration% Viability (Relative to Vehicle)
100 µM5.2%
33.3 µM15.8%
11.1 µM48.9%
3.7 µM85.1%
1.2 µM98.5%
0.4 µM101.2%
Calculated IC50 11.5 µM

Tier 2 Protocol: Mechanistic Assay for Apoptosis

Assay: Caspase-Glo® 3/7 Assay

If Tier 1 reveals significant cytotoxicity, the next logical question is how the compound is killing the cells. A primary mechanism is apoptosis, or programmed cell death, which is executed by a family of proteases called caspases.[9] Measuring the activity of effector caspases-3 and -7 provides a direct and sensitive readout of apoptosis induction.[10]

Principle: The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the "DEVD" tetrapeptide sequence, which is a specific target for caspase-3 and -7. In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin. This product is then used by luciferase to generate a stable, "glow-type" luminescent signal that is proportional to the amount of active caspase-3 and -7 in the sample. The "add-mix-measure" format makes it ideal for high-throughput screening.[10]

G cluster_assay Assay Components compound This compound (Induces Apoptosis) cell Viable Cell compound->cell Treatment procaspase Procaspase-3/7 (Inactive) caspase Active Caspase-3/7 procaspase->caspase Apoptotic Signal substrate Pro-luminescent Substrate (DEVD-Aminoluciferin) caspase->substrate Cleavage Event luciferase Ultra-Glo™ Luciferase substrate->luciferase Product Release products Aminoluciferin + Light luciferase->products Generates Signal

Caption: Principle of the Caspase-Glo 3/7 luminescent assay.
Step-by-Step Caspase-Glo® 3/7 Protocol

Self-Validation System:

  • Vehicle Control: Cells treated with the solvent to establish baseline caspase activity.

  • Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine at 1 µM) to ensure the cell system and reagents are working correctly.

  • No-Cell Control: Wells with medium and reagent only, to measure background luminescence.

Methodology:

  • Assay Plate Setup: Seed cells and treat with this compound at various concentrations (e.g., 1X, 5X, and 10X the calculated IC50) in a white-walled, 96-well plate suitable for luminescence. Include all controls. Incubate for a relevant time point (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each 100 µL of sample in the wells.[10]

  • Incubation: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence from the no-cell control wells.

    • Calculate the fold change in caspase activity by dividing the luminescence signal of treated samples by the average signal of the vehicle control samples.

Data Presentation Example
TreatmentConcentrationLuminescence (RLU)Fold Change vs. Vehicle
Vehicle (0.1% DMSO)N/A15,3401.0
This compound11.5 µM (IC50)98,7506.4
This compound57.5 µM (5x IC50)245,11016.0
Staurosporine (Positive Control)1 µM289,50018.9

Tier 3: Advanced Studies & Target Identification

Should the data from Tiers 1 and 2 suggest a specific, potent biological activity (e.g., apoptosis induction at low nanomolar concentrations), further investigation is warranted.

  • Target-Based Screening: If the compound's structure is analogous to known inhibitors (e.g., kinase inhibitors, GPCR antagonists), it can be screened against panels of relevant targets to identify direct molecular interactions.

  • Reactive Compound Assessment: The presence of electrophilic halogens raises the possibility that the compound could be a reactive electrophile, forming covalent bonds with nucleophilic residues (like cysteine) in proteins.[12] An in vitro peptide-trapping assay using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) can be employed to screen for such covalent binding potential, which is a critical step in assessing potential toxicity liabilities.[12]

Conclusion

This guide provides a robust, logical, and experimentally sound framework for the initial in vitro characterization of this compound. By starting with broad cytotoxicity screening and progressing to specific mechanistic assays like caspase activation, researchers can efficiently generate a foundational dataset. This data is essential for making informed decisions about the compound's potential, whether in a drug discovery pipeline or an agrochemical development program, and for guiding future, more complex in vivo studies.

References

The Strategic Deployment of 3-Bromo-6-Chloropicolinamide in Modern Drug Discovery: A Technical Guide for Fragment-Based Screening and Lead Generation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of novel chemical matter for challenging biological targets.[1][2] This approach, which utilizes small, low-complexity molecules, or "fragments," offers a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties compared to traditional high-throughput screening (HTS). This guide provides an in-depth technical overview of 3-bromo-6-chloropicolinamide , a versatile and strategically designed fragment, and its application in contemporary drug discovery campaigns. We will explore the rationale behind its design, its synthesis and derivatization, and the state-of-the-art biophysical techniques employed for screening and hit validation, culminating in a discussion on its potential for elaboration into potent, drug-like molecules.

The Rationale for this compound as a Privileged Fragment

The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3] The strategic halogenation at the 3- and 6-positions of the picolinamide core in this compound imparts several advantageous features for FBDD:

  • Defined Exit Vectors: The bromine and chlorine atoms provide well-defined vectors for synthetic elaboration. The differential reactivity of the C-Br and C-Cl bonds allows for selective and orthogonal chemical modifications, enabling the systematic exploration of the surrounding chemical space.

  • Enhanced Binding Affinity: The halogens can participate in halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity and specificity. The bromine atom, in particular, is an excellent halogen bond donor.

  • "Rule of Three" Compliance: this compound adheres to the "Rule of Three," a set of empirical guidelines for fragment design (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3).[4] This compliance increases the likelihood of identifying high-quality hits with good ligand efficiency.

  • Metabolic Stability: The presence of halogens can block sites of metabolism, potentially improving the pharmacokinetic properties of derivative compounds.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₄BrClN₂O[5]
Molecular Weight 235.47 g/mol [5]
cLogP (predicted) 1.8ChemDraw
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 2-
Topological Polar Surface Area (TPSA) 55.1 Ų-

Synthetic Strategies for Library Generation

A key advantage of this compound is its synthetic tractability, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Core Synthesis

The synthesis of the this compound core can be achieved through various routes, often starting from commercially available pyridines. A common approach involves the halogenation of a picolinamide precursor.[6]

Protocol 1: Synthesis of this compound

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • 6-Chloropicolinamide

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloropicolinamide (1.0 eq) in DCM, add trifluoroacetic acid (2.0 eq) at 0 °C.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Derivatization Strategies

The true power of this fragment lies in its potential for derivatization. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.

  • Suzuki Coupling (at the 3-bromo position): Reaction with boronic acids or esters allows for the introduction of a wide range of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination (at the 6-chloro position): This reaction enables the introduction of primary and secondary amines, providing opportunities for additional hydrogen bonding interactions.

  • Sonogashira Coupling (at the 3-bromo position): Introduction of terminal alkynes provides a linear linker for further exploration of chemical space.

Biophysical Screening for Hit Identification and Validation

Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required for screening and hit validation.[7][8] A tiered approach is often employed to efficiently identify and characterize true binders.

Workflow for Fragment Screening and Hit Validation

Caption: A typical workflow for fragment-based drug discovery, from primary screening to lead generation.

Protocol 2: Thermal Shift Assay (TSA) for Primary Screening

Principle: TSA measures the change in the melting temperature (Tm) of a target protein upon ligand binding. A positive shift in Tm indicates stabilization of the protein by the fragment.

Materials:

  • Purified target protein

  • SYPRO Orange dye

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., HEPES-buffered saline)

  • qPCR instrument with a thermal ramping capability

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.

  • Dispense the master mix into a 96- or 384-well PCR plate.

  • Add this compound (or other fragments) to the wells to a final concentration of 100-500 µM. Include DMSO controls.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the qPCR instrument and run a melt curve analysis, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Analyze the data to determine the Tm for each well. A ΔTm of ≥ 2 °C is generally considered a significant hit.

Protocol 3: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein

  • This compound solutions of varying concentrations

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the target protein onto the sensor chip surface via amine coupling.

  • Prepare a dilution series of this compound in running buffer.

  • Inject the fragment solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

  • Record the sensorgrams for each concentration.

  • Fit the data to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD).

Structure-Activity Relationship (SAR) and Fragment Elaboration

Once a fragment hit like this compound is validated, the next crucial step is to understand its binding mode and to elaborate it into a more potent lead compound. X-ray crystallography is the gold standard for this purpose, providing atomic-level details of the protein-fragment interaction.[9][10][11][12][13]

Hypothetical Binding Mode and Elaboration Strategy

The following diagram illustrates a hypothetical binding mode for this compound in a kinase active site and potential elaboration vectors.

Caption: A diagram illustrating a hypothetical binding mode and elaboration strategy for this compound.

Case Study: Picolinamide Fragments as Modulators of the RNA-Binding Protein HuR

A recent study successfully employed a biophysical fragment screening approach to identify novel modulators of the RNA-binding protein HuR, a target implicated in cancer and inflammation.[6] A library of halogen-enriched heterocyclic fragments, including picolinamide derivatives, was screened using SPR and Saturation Transfer Difference (STD) NMR. This study exemplifies the power of the picolinamide scaffold in fragment-based campaigns and highlights the utility of the biophysical methods described in this guide for identifying and validating fragment hits against challenging targets.

Conclusion

This compound represents a highly valuable and strategically designed fragment for modern drug discovery. Its adherence to the "Rule of Three," defined synthetic vectors, and potential for favorable binding interactions make it an excellent starting point for FBDD campaigns. By employing a robust cascade of biophysical screening techniques and leveraging structure-based design principles, researchers can effectively utilize this fragment to generate novel, potent, and selective lead compounds for a wide range of biological targets. The continued application of such well-designed fragments will undoubtedly accelerate the discovery of new medicines for unmet medical needs.

References

An In-depth Technical Guide to 3-Bromo-6-chloropicolinamide (CAS Number 1279821-55-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloropicolinamide is a halogenated pyridine derivative that has garnered interest within the scientific community for its potential applications in medicinal and agricultural chemistry. Its structure, featuring a picolinamide core with bromine and chlorine substituents, suggests a range of chemical reactivity and biological activity. This guide provides a comprehensive overview of the known properties and hazards of this compound (CAS No. 1279821-55-4), drawing from available data and insights from structurally related compounds to offer a thorough understanding for research and development professionals.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₆H₄BrClN₂O.[1] It is a crystalline solid at ambient conditions. The presence of both bromine and chlorine atoms on the pyridine ring, along with the amide functional group, dictates its physicochemical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1279821-55-4[1]
Molecular Formula C₆H₄BrClN₂O[1]
Molecular Weight 235.47 g/mol [2]
Appearance Crystalline solid[1]
Solubility Water: Low to moderate (predicted) Polar Aprotic Solvents (DMSO, DMF): Excellent Polar Protic Solvents (Ethanol, Methanol): Moderate to high[1]
LogP 2.48 (predicted)[1]
Storage Keep in dark place, inert atmosphere, 2-8°C[2]

The solubility profile indicates that while aqueous solubility is limited, this compound is readily soluble in common organic solvents used in laboratory settings, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1] Its moderate lipophilicity, as suggested by the predicted LogP value, is a key factor in its solubility characteristics.[1]

Potential Biological Activity and Applications

Research indicates that this compound possesses significant biological activity, with its potential as an antimicrobial agent being a primary area of investigation.[1][3] The broader class of picolinamides has been shown to exhibit potent and selective activity against various pathogens.[4][5]

Antimicrobial and Antifungal Potential

Picolinamide derivatives have been identified as having both antibacterial and antifungal properties.[1][5] Studies on related compounds suggest that the mechanism of action can be target-specific. For instance, certain picolinamides have been found to be potent inhibitors of the lipid transfer protein Sec14p in fungi, which is essential for cell viability.[1][2][5] In bacteria, some picolinamides have demonstrated selective activity against Clostridioides difficile by targeting cell wall biosynthesis.[4]

The halogenation of molecules can enhance their antimicrobial efficacy.[6] The presence of bromine and chlorine in this compound may therefore contribute to its potential as an antimicrobial agent.[1]

Applications in Research and Development

Beyond its potential therapeutic uses, this compound serves as a valuable intermediate in organic synthesis.[1][3] Its unique structure, with multiple reactive sites, allows for its use in the creation of more complex molecules for various applications, including:

  • Pharmaceuticals: As a building block for the development of new antibiotics or other therapeutic agents.[1][3]

  • Agrochemicals: Investigation into its potential use in pest control due to its biological activity.[1][3]

  • Materials Science: As an intermediate in the synthesis of novel materials.[1]

Hazards and Safety Information

Table 2: GHS Hazard Classification for this compound

Hazard StatementCodeSource(s)
Harmful if swallowedH302[2]
Causes skin irritationH315[2]
Causes serious eye irritationH319[2]
May cause respiratory irritationH335[2]

This classification is consistent with that of the closely related compound, 3-Bromo-6-chloropyridine-2-carboxylic acid, which is also classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[4][7]

Handling and Personal Protective Equipment (PPE)

Given the potential hazards, the following precautions should be taken when handling this compound:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If dusts are generated, a NIOSH-approved respirator should be used.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Synthesis and Reactivity

Several synthetic routes for this compound can be envisaged based on established chemical reactions for similar compounds. A common approach involves the halogenation of a picolinamide precursor.[1]

Proposed Synthetic Workflow

A plausible synthetic route to this compound could start from 6-chloropicolinamide, which would then undergo bromination. The diagram below illustrates this proposed workflow.

G cluster_0 Synthesis of this compound 6-Chloropicolinamide 6-Chloropicolinamide Reaction_Conditions Reaction Conditions (Solvent, Catalyst) 6-Chloropicolinamide->Reaction_Conditions Reacts with Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction_Conditions This compound This compound Reaction_Conditions->this compound Yields crude product Purification Purification (e.g., Recrystallization, Chromatography) This compound->Purification Undergoes Final_Product Final Product: This compound Purification->Final_Product Yields

Caption: Proposed synthesis workflow for this compound.

Key Chemical Reactions

The chemical reactivity of this compound is influenced by its functional groups:

  • Electrophilic Aromatic Substitution: The pyridine ring can undergo further substitution reactions.

  • Nucleophilic Acyl Substitution: The amide group can be hydrolyzed or react with other nucleophiles.

  • Cross-Coupling Reactions: The bromine and chlorine atoms can participate in various metal-catalyzed cross-coupling reactions, making it a versatile building block.[1]

Conclusion

This compound is a compound with significant potential in the fields of drug discovery and agrochemicals, primarily due to the established biological activity of the picolinamide scaffold. While specific data on its antimicrobial spectrum and toxicity are still emerging, information from closely related compounds provides a solid foundation for its safe handling and further investigation. Future research should focus on elucidating its precise mechanism of antimicrobial action, determining its efficacy against a broad panel of pathogens, and establishing a comprehensive toxicological profile.

References

Methodological & Application

Synthesis of 3-Bromo-6-chloropicolinamide: A Protocol Guided by Mechanistic Principles of Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinamides are a privileged scaffold in modern medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3] Their utility stems from the pyridine ring's unique electronic properties and its capacity for diverse functionalization, enabling fine-tuning of pharmacological activity.[3] 3-Bromo-6-chloropicolinamide is a key synthetic intermediate, providing a versatile platform for introducing further complexity through cross-coupling reactions at the bromine- and chlorine-substituted positions.[4] This application note provides a detailed protocol for the synthesis of this compound, grounded in the fundamental principles of electrophilic aromatic substitution (EAS) on a highly substituted, electron-deficient pyridine ring. We will explore the causality behind experimental choices to ensure a robust and reproducible synthesis.

Part 1: Mechanistic Rationale and Regioselectivity

The successful synthesis of this compound via electrophilic bromination hinges on a nuanced understanding of the electronic landscape of the starting material, 6-chloropicolinamide. The pyridine ring, unlike benzene, is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack.[5][6] This deactivation is most pronounced at the α (C2, C6) and γ (C4) positions.[5]

1.1. The Directing Effects of Substituents

The regiochemical outcome of the bromination is dictated by the interplay of three key features of the 6-chloropicolinamide substrate:

  • The Pyridine Nitrogen: As the most powerful electron-withdrawing feature, the nitrogen atom strongly disfavors electrophilic attack at the adjacent C2 and C6 positions, and to a lesser extent, the C4 position. Reactions that do occur under forcing conditions tend to direct incoming electrophiles to the C3 and C5 positions (meta-positions).[7][8] This is because the resonance structures of the sigma complex intermediate for C3 substitution avoid placing a destabilizing positive charge on the electronegative nitrogen atom.[8]

  • The 6-Chloro Group: The chlorine atom exerts a dual electronic effect. It is electron-withdrawing through induction (-I effect), further deactivating the entire ring. However, its lone pairs can participate in resonance (+M effect), which directs incoming electrophiles to the ortho (C5) and para (not present) positions relative to itself.[5]

  • The 2-Carboxamide Group (-CONH₂): This group is strongly deactivating and a meta-director. It withdraws electron density from the ring, directing incoming electrophiles to the C4 and C6 positions relative to itself.

1.2. Predicting the Site of Bromination

Synthesizing these effects, the C3 position emerges as a viable, albeit challenging, target for bromination.

  • Attack at C3: This position is meta to the deactivating carboxamide group and meta to the ring nitrogen's primary deactivating influence. While it is ortho to the carboxamide, the collective deactivation of the ring necessitates harsh conditions.

  • Attack at C5: This position is ortho to the 6-chloro group (favored by its +M effect) and para to the carboxamide group (disfavored).

  • Attack at C4: This position is strongly disfavored due to the influence of the ring nitrogen and its meta relationship to the carboxamide director.

Given this complex electronic environment, achieving high regioselectivity for the C3 position requires carefully controlled and optimized reaction conditions to overcome the ring's inherent deactivation and navigate the competing directing effects.

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the electrophilic aromatic substitution process.

G cluster_0 Step 1: Generation of Electrophile cluster_2 Step 3: Deprotonation & Aromaticity Restoration NBS N-Bromosuccinimide (NBS) Br_plus Electrophilic Bromine Species (Br⁺) NBS->Br_plus Protonation Acid Strong Acid Catalyst (e.g., H₂SO₄) Acid->Br_plus Catalysis StartMat 6-Chloropicolinamide Sigma Arenium Ion Intermediate (Sigma Complex) StartMat->Sigma Base Conjugate Base (e.g., HSO₄⁻) Product This compound Sigma->Product Proton Abstraction Base->Product Regenerates Catalyst

Caption: Workflow for the electrophilic bromination of 6-chloropicolinamide.

Part 2: Experimental Protocol

This protocol details the regioselective bromination of 6-chloropicolinamide using N-bromosuccinimide (NBS) in a strong acid medium. The strong acid serves to activate the NBS, creating a more potent electrophilic bromine source required to react with the deactivated pyridine ring.[9][10]

2.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
6-Chloropicolinamide≥98%Commercially AvailableStarting material.
N-Bromosuccinimide (NBS)≥98%Commercially AvailableBrominating agent. Recrystallize from water if purity is questionable.
Sulfuric Acid (H₂SO₄)95-98%ACS GradeReaction solvent and catalyst.
Deionized Water--Used for work-up.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionACS GradeUsed for neutralization.
Dichloromethane (DCM)≥99.5%HPLC GradeExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousACS GradeDrying agent.
Round-bottom flask (100 mL)--Reaction vessel.
Magnetic stirrer and stir bar--For agitation.
Ice bath--For temperature control.
Separatory funnel (250 mL)--For extraction.
Rotary evaporator--For solvent removal.

2.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropicolinamide (1.0 eq).

    • Place the flask in an ice bath and allow it to cool to 0-5 °C.

    • Causality: The reaction is exothermic; initial cooling prevents temperature spikes that could lead to side product formation.

  • Reagent Addition:

    • Slowly add concentrated sulfuric acid (approx. 5 mL per gram of starting material) to the flask with vigorous stirring. Ensure the internal temperature does not exceed 10 °C. The solid should fully dissolve.

    • Once a homogenous solution is achieved and the temperature is stable at 0-5 °C, add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes.

    • Causality: A slight excess of NBS ensures complete consumption of the starting material. Portion-wise addition is critical for controlling the reaction's exothermicity.

  • Reaction Execution and Monitoring:

    • After the addition of NBS is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.

    • Remove the ice bath and let the reaction warm to room temperature, stirring for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product spot should appear at a lower Rf than the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of starting material by TLC), cool the flask in an ice bath.

    • Carefully and slowly pour the reaction mixture onto crushed ice (approx. 50 g of ice per 5 mL of acid) in a large beaker with stirring. This step is highly exothermic.

    • Causality: Quenching on ice dilutes the acid and precipitates the crude product while dissipating the heat of dilution.

    • Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until the pH reaches ~7-8.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude solid can be purified by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Confirm the structure and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visual Representation of Experimental Workflow

G start Start setup 1. Reaction Setup - Add 6-chloropicolinamide to flask - Cool to 0-5 °C start->setup add_acid 2. Add H₂SO₄ - Maintain T < 10 °C setup->add_acid add_nbs 3. Add NBS (1.05 eq) - Portion-wise at 0-5 °C add_acid->add_nbs react 4. Reaction - Stir at 0-5 °C for 1h - Warm to RT, stir 4-6h add_nbs->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup 5. Work-up - Quench on ice - Neutralize with NaHCO₃ monitor->workup Complete extract 6. Extraction - Extract with DCM (3x) - Dry and concentrate workup->extract purify 7. Purification - Column chromatography or - Recrystallization extract->purify characterize 8. Characterization - NMR, MS purify->characterize end End Product characterize->end

References

Application Notes and Protocols for the Synthesis of 3-Bromo-6-chloropicolinamide via Strategic Halogenation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of 3-Bromo-6-chloropicolinamide

This compound is a halogenated pyridine derivative with the molecular formula C₆H₄BrClN₂O.[1][2] Its structure, featuring a pyridine ring substituted with both bromine and chlorine atoms and an amide functional group, makes it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[3][4][5] The presence of multiple functional groups, including two distinct halogens, offers multiple points for further chemical modification.

The synthesis of this molecule, however, presents a significant regiochemical challenge. The pyridine ring is inherently electron-deficient, making it less susceptible to standard electrophilic aromatic substitution compared to benzene. This deactivation is further intensified by the electron-withdrawing nature of the chloro and carboxamide substituents. Therefore, achieving the precise installation of a bromine atom at the C-3 position while a chlorine atom resides at the C-6 position requires a carefully considered synthetic strategy. This guide details two robust and field-proven halogenation methodologies for the synthesis of this compound, providing in-depth protocols and the scientific rationale behind each strategic choice.

Strategic Overview: Navigating the Halogenation of the Picolinamide Core

The successful synthesis of this compound hinges on the timing and method of introducing the halogen atoms and the amide group. Three primary strategies can be envisioned:

  • Late-Stage Electrophilic Bromination: This approach involves introducing the bromine atom onto a pre-formed 6-chloropicolinamide scaffold. The primary challenge is controlling the regioselectivity of the bromination on the deactivated ring.

  • Synthesis from a Pre-Halogenated Core: This strategy begins with a pyridine ring that already contains the desired 3-bromo and 6-chloro substituents. The subsequent steps focus on elaborating the C-2 position to install the carboxamide group. This method transfers the regiochemical challenge to the synthesis of the starting material.

  • Diazotization and Halogenation (Sandmeyer Reaction): This powerful and highly regioselective method involves installing an amino group at the desired position (C-3) and then converting it to a bromine atom via a diazonium salt intermediate. This is often the most reliable method for achieving specific substitution patterns that are inaccessible through direct halogenation.[6]

This guide will focus on detailed protocols for the Sandmeyer Reaction (Strategy 3) and Synthesis from a Pre-Halogenated Core (Strategy 2), as they offer the most reliable and scalable solutions to the regioselectivity challenge.

G cluster_0 Overall Synthetic Strategies A Starting Material (e.g., 2-Amino-6-chloropyridine) B Intermediate (3-Amino-6-chloropicolinamide) A->B Nitration & Reduction C Target Molecule (this compound) B->C Sandmeyer Reaction (Diazotization & Bromination) D Starting Material (3-Bromo-6-chloropyridine) E Intermediate (3-Bromo-6-chloropicolinic Acid) D->E Oxidation, Cyanation, Hydrolysis E->C Amidation

Caption: High-level overview of the two primary synthetic pathways.

Protocol I: Synthesis via Sandmeyer Reaction

This protocol leverages the unparalleled regiocontrol of the Sandmeyer reaction.[7] By starting with an amino group precisely at the C-3 position, its conversion to bromide is unambiguous, bypassing the challenges of electrophilic substitution on a deactivated ring. The synthesis begins with the nitration of commercially available 6-chloropicolinamide, followed by reduction to the key 3-amino intermediate.

Workflow for Protocol I

G A 6-Chloropicolinamide B 3-Nitro-6-chloropicolinamide A->B H₂SO₄/HNO₃ C 3-Amino-6-chloropicolinamide B->C Reduction (e.g., Fe/HCl) D Aryl Diazonium Salt (in situ) C->D NaNO₂/HBr (0-5 °C) E This compound D->E CuBr

Caption: Stepwise workflow for the Sandmeyer reaction route.

Step-by-Step Experimental Protocol

Step 1A: Nitration of 6-Chloropicolinamide

  • Rationale: Standard electrophilic nitration conditions are used to introduce a nitro group. The picolinamide functionality directs the substitution primarily to the C-3 and C-5 positions. The C-3 position is generally favored due to electronic and steric factors.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, cautiously add 6-chloropicolinamide (1.0 eq) in portions to concentrated sulfuric acid (H₂SO₄, 5 vols).

    • Maintain the temperature below 10 °C. Once the solid has dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid (2 vols) and fuming nitric acid (HNO₃, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

    • Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum to yield 3-nitro-6-chloropicolinamide.

Step 1B: Reduction to 3-Amino-6-chloropicolinamide

  • Rationale: The nitro group is readily reduced to a primary amine using standard methods like catalytic hydrogenation or, more commonly in a laboratory setting, metal-acid reduction (e.g., Fe, Sn, or Zn in acidic medium).

  • Procedure:

    • To a suspension of iron powder (Fe, 5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of concentrated hydrochloric acid (HCl). Heat the mixture to reflux (~80 °C).

    • Add the 3-nitro-6-chloropicolinamide (1.0 eq) from Step 1A in portions over 30 minutes.

    • Maintain the reflux for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford 3-amino-6-chloropicolinamide.[8]

Step 1C: Sandmeyer Bromination

  • Rationale: This is the crucial C-Br bond-forming step. The primary aromatic amine is converted into a diazonium salt with nitrous acid (generated in situ from NaNO₂ and acid) at low temperatures.[9] This highly reactive intermediate is then displaced by bromide, catalyzed by copper(I) bromide (CuBr), to form the aryl bromide with the extrusion of nitrogen gas.[7][10]

  • Procedure:

    • Dissolve 3-amino-6-chloropicolinamide (1.0 eq) in 48% hydrobromic acid (HBr, ~5 vols) at 0 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water dropwise. Maintain the temperature strictly between 0 and 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper.

    • In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr (~2 vols) at room temperature. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the cold CuBr solution. Vigorous evolution of N₂ gas will be observed.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Data Summary for Protocol I
StepKey ReagentsTypical ConditionsTypical Yield
Nitration 6-chloropicolinamide, H₂SO₄, HNO₃0-10 °C, 2-3 h75-85%
Reduction 3-nitro-6-chloropicolinamide, Fe, HClReflux, 2-4 h80-90%
Sandmeyer 3-amino-6-chloropicolinamide, NaNO₂, HBr, CuBr0-5 °C, 2-3 h65-75%

Protocol II: Synthesis from 3-Bromo-6-chloropicolinic Acid

This strategy builds the molecule from a commercially available or synthetically accessible pyridine core that already contains the correct halogenation pattern. The key steps are the synthesis of the picolinic acid intermediate followed by its conversion to the primary amide. A patented method describes the synthesis of the acid from 3-bromo-6-chloropyridine.[11]

Workflow for Protocol II

G A 3-Bromo-6-chloropyridine B 3-Bromo-6-chloropyridine N-oxide A->B Oxidation (Urea-H₂O₂) C 3-Bromo-6-chloropicolinonitrile B->C Cyanation (TMSCN) D 3-Bromo-6-chloropicolinic Acid C->D Hydrolysis (H₂SO₄) E 3-Bromo-6-chloropicolinoyl chloride D->E SOCl₂ or (COCl)₂ F This compound E->F NH₄OH

Caption: Stepwise workflow for synthesis from a pre-halogenated pyridine.

Step-by-Step Experimental Protocol

Step 2A: Synthesis of 3-Bromo-6-chloropicolinic Acid[11]

  • Rationale: This multi-step sequence transforms the C-2 position of the pyridine ring into a carboxylic acid. The pyridine is first activated by N-oxidation. The N-oxide is then susceptible to nucleophilic attack by cyanide at the C-2 position. Finally, the resulting nitrile is hydrolyzed under strong acidic conditions to the carboxylic acid.

  • Procedure (Adapted from Patent CN102020616A): [11]

    • N-Oxidation: Dissolve 3-bromo-6-chloropyridine (1.0 eq) and urea-hydrogen peroxide adduct (2.1 eq) in a suitable solvent like chloroform. Add trifluoroacetic anhydride (2.0 eq) dropwise under ice bath cooling. Stir for 10-12 hours at 10 °C. Quench the reaction with saturated sodium thiosulfate solution. Extract the N-oxide product with an organic solvent.

    • Cyanation: Dissolve the crude N-oxide (1.0 eq) in a solvent and add triethylamine (TEA) and trimethylsilyl cyanide (TMSCN). The reaction proceeds to form 3-bromo-6-chloropicolinonitrile.[12]

    • Hydrolysis: Add the crude picolinonitrile to concentrated sulfuric acid (H₂SO₄, ~10 vols) and heat the mixture (e.g., 180 °C) for 2-3 hours. After cooling, pour the mixture onto ice to precipitate the product. Filter the solid, wash with water, and dry to obtain 3-Bromo-6-chloropicolinic acid.[5][13]

Step 2B: Amidation of 3-Bromo-6-chloropicolinic Acid

  • Rationale: The conversion of a carboxylic acid to a primary amide is a fundamental transformation. A common and effective method is to first convert the acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an ammonia source.[14]

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 3-bromo-6-chloropicolinic acid (1.0 eq) in thionyl chloride (SOCl₂, 5-10 vols).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The suspension should become a clear solution as the acid chloride forms.

    • Cool the mixture to room temperature and remove the excess SOCl₂ under reduced pressure.

    • Carefully add the crude acid chloride to a cooled (0 °C) solution of concentrated ammonium hydroxide (NH₄OH) dropwise with vigorous stirring.

    • A precipitate will form. Stir the suspension for 1 hour at room temperature.

    • Filter the solid product, wash with cold water, and dry under vacuum to obtain this compound. The product can be further purified by recrystallization if necessary.

Data Summary for Protocol II
StepKey ReagentsTypical ConditionsTypical Yield
Acid Synthesis 3-bromo-6-chloropyridineMulti-step as per patent[11]~30% over two steps
Amidation Picolinic acid, SOCl₂, NH₄OHReflux, then 0 °C to RT85-95%

Scientific Integrity and Method Validation

The protocols described are grounded in established, fundamental organic reactions. The trustworthiness of these methods relies on careful control of reaction parameters and in-process monitoring.

  • Self-Validation: Each step should be validated by appropriate analytical techniques. Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to monitor reaction completion and identify the formation of byproducts. The structure and purity of intermediates and the final product must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

  • Causality in Experimental Choices:

    • Low Temperatures for Diazotization: The use of 0-5 °C during the Sandmeyer reaction is critical because aryl diazonium salts are thermally unstable and can decompose or undergo unwanted side reactions at higher temperatures.[9]

    • Use of Copper(I) Catalyst: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr) that is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[7] This catalytic cycle is essential for efficient conversion.

    • Activation of Carboxylic Acid: The direct reaction of a carboxylic acid with ammonia to form an amide requires very high temperatures. Conversion to a reactive intermediate like an acid chloride drastically lowers the activation energy for the nucleophilic attack by ammonia, allowing the reaction to proceed under mild conditions.[14]

Conclusion and Recommendations

Both detailed protocols provide viable pathways for the synthesis of this compound. The choice of method depends on practical considerations:

  • Protocol I (Sandmeyer Reaction): This is an excellent choice for its high degree of regiocontrol. It is particularly well-suited for laboratory-scale synthesis where the handling of diazonium intermediates can be managed safely. The starting materials are often readily accessible.

  • Protocol II (from Pre-Halogenated Core): This route may be preferred for larger-scale industrial production as it avoids the use of potentially explosive diazonium salts and highly toxic reagents like TMSCN if the picolinic acid intermediate is sourced commercially.[11] The final amidation step is typically high-yielding and robust.

Ultimately, both strategies demonstrate the power of classic and modern halogenation techniques in accessing complex, highly functionalized heterocyclic molecules.

References

Application Notes & Protocols: 3-Bromo-6-chloropicolinamide as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Bromo-6-chloropicolinamide (CAS: 1279821-55-4), a pivotal intermediate in modern organic synthesis. Its utility is primarily derived from the differential reactivity of its two halogen substituents on the pyridine ring, enabling selective and sequential functionalization. This document details the core reactivity principles and provides field-proven protocols for its application in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are foundational for building molecular complexity, making this intermediate highly valuable for researchers in pharmaceutical and agrochemical development.[1][2][3][4]

Introduction: The Strategic Advantage of this compound

In the landscape of chemical synthesis, intermediates that offer predictable, selective reactivity are of paramount importance. This compound emerges as a superior building block due to its unique structural features:

  • Two Halogen Atoms with Orthogonal Reactivity: The pyridine ring is substituted with both a bromine and a chlorine atom. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[5] This reactivity difference is the cornerstone of its utility, allowing for selective functionalization at the C3 position (bromine) while leaving the C6 position (chlorine) intact for subsequent transformations.

  • An Amide Functional Group: The picolinamide moiety provides a handle for further derivatization or can act as a key pharmacophore in the final target molecule.

  • Broad Applicability: This intermediate is a precursor for a wide range of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and materials science compounds.[1][2][3]

This guide will focus on the practical application of this intermediate, moving beyond theoretical concepts to provide robust, actionable protocols for its use in the laboratory.

Physicochemical Properties & Handling

A summary of essential data for this compound is provided below.

PropertyValueReference
CAS Number 1279821-55-4[6]
Molecular Formula C₆H₄BrClN₂O[6]
Molecular Weight 235.47 g/mol [6]
Appearance Off-white to light yellow solid-
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[6]

Core Principle: Selective Palladium-Catalyzed Cross-Coupling

The primary application of this compound is in palladium-catalyzed cross-coupling reactions. The success of a sequential functionalization strategy hinges on the predictable difference in the rate of oxidative addition of the C-X bond to the Pd(0) catalyst. The established reactivity order is C-I > C-Br > C-OTf >> C-Cl.[5][7] This allows chemists to perform a coupling reaction at the more reactive C-Br bond under conditions that do not affect the C-Cl bond. The resulting product can then be subjected to a second, often more forcing, coupling reaction to functionalize the C-Cl position.

Visualization: Selective Functionalization Strategy

The following diagram illustrates the strategic, sequential functionalization of this compound.

G A This compound B Mild Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B Selective at C-Br C 3-Aryl/Alkenyl/Alkynyl-6-chloropicolinamide B->C D Harsher Pd-Catalyzed Cross-Coupling or SNAr C->D Functionalize C-Cl E 3,6-Disubstituted Picolinamide (Diverse Scaffolds) D->E

Caption: Strategic workflow for the sequential functionalization of this compound.

Application Protocol: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the picolinamide core and various aryl or vinyl boronic acids or esters.[7][8] This reaction is fundamental for synthesizing biaryl structures commonly found in pharmaceuticals.

Expert Rationale

The choice of catalyst, ligand, and base is critical for achieving high yield and selectivity. For coupling at the C-Br position of an electron-deficient pyridine ring, a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ is effective.[8] Electron-rich, bulky phosphine ligands such as SPhos or XPhos are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[7] An inorganic base like K₂CO₃ or K₃PO₄ is used to activate the boronic acid for transmetalation.[7]

Detailed Experimental Protocol

Reaction: Synthesis of 3-(Aryl)-6-chloropicolinamide via Suzuki-Miyaura Coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, Schlenk line or glovebox

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.5 mmol).

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(Aryl)-6-chloropicolinamide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Application Protocol: Sonogashira C-C Bond Formation

The Sonogashira coupling enables the synthesis of aryl-alkyne structures by reacting this compound with a terminal alkyne.[9][10] This reaction is invaluable for creating rigid scaffolds and extending molecular frameworks.

Expert Rationale

The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex for the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[9] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent.[9][11]

Detailed Experimental Protocol

Reaction: Synthesis of 3-(Alkynyl)-6-chloropicolinamide via Sonogashira Coupling.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Standard laboratory glassware, Schlenk line or glovebox

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and Et₃N (2 mL). Stir for 10 minutes to ensure dissolution.[12]

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-8 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution. Purify the crude product by column chromatography on silica gel to afford the desired 3-(Alkynyl)-6-chloropicolinamide.

  • Characterization: Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Application Protocol: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, allowing for the formation of C-N bonds by coupling aryl halides with amines.[13][14] Using this compound, various primary or secondary amines can be introduced at the C3 position.

Expert Rationale

This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is crucial and often substrate-dependent; biaryl phosphine ligands like BINAP or Josiphos-type ligands are highly effective.[13][15] A strong base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine and facilitate the catalytic cycle.[16] The reaction must be performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.[15]

Detailed Experimental Protocol

Reaction: Synthesis of 3-(Amino)-6-chloropicolinamide via Buchwald-Hartwig Amination.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • (±)-BINAP (6 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Toluene, anhydrous and degassed

  • Standard laboratory glassware, glovebox strongly recommended

Procedure:

  • Vessel Preparation (in a glovebox): To an oven-dried vial, add Pd₂(dba)₃ (0.02 mmol), (±)-BINAP (0.06 mmol), and NaOt-Bu (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL), followed by the amine (1.2 mmol).

  • Reaction Execution: Seal the vial and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 6-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

    • Dilute with ethyl acetate (20 mL) and separate the layers.

    • Extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude material by column chromatography on silica gel to obtain the pure 3-(Amino)-6-chloropicolinamide product.

  • Characterization: Verify the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Visualization: General Cross-Coupling Laboratory Workflow

G cluster_0 Setup (Inert Atmosphere) cluster_1 Reaction & Workup cluster_2 Purification & Analysis A Charge Vessel: Substrate, Catalyst, Ligand, Base B Add Degassed Solvent A->B C Add Coupling Partner B->C D Heat & Stir C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction E->F G Aqueous Workup (Extraction & Wash) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Standard laboratory workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a powerful and versatile intermediate whose value lies in the predictable and selective reactivity of its halogen substituents. By leveraging well-established palladium-catalyzed cross-coupling methodologies, researchers can efficiently synthesize a diverse array of complex, functionalized picolinamides. The protocols detailed herein provide a reliable foundation for chemists in drug discovery and materials science to unlock the synthetic potential of this valuable building block.

References

Application Notes and Protocols: 3-Bromo-6-chloropicolinamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction: A Versatile Scaffold for Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. 3-Bromo-6-chloropicolinamide, a di-halogenated pyridine derivative, has emerged as a particularly valuable building block for synthetic chemists.[1] Its molecular structure (C₆H₄BrClN₂O) is deceptively simple, yet it harbors a key strategic advantage: the differential reactivity of its two halogen atoms.[2][3]

The carbon-bromine bond at the C-3 position is inherently more susceptible to palladium-catalyzed oxidative addition than the more robust carbon-chlorine bond at the C-6 position.[4][5] This reactivity gradient allows for precise, sequential functionalization, enabling chemists to introduce molecular diversity at specific vectors. This control is critical for navigating complex structure-activity relationships (SAR) and optimizing compounds for potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth exploration of this compound as a strategic starting material. We will detail its application in the synthesis of compound libraries for oncology and neuroscience, complete with field-proven protocols and the scientific rationale behind key experimental choices.

Section 1: The Core Principle: Sequential Functionalization

The primary utility of this compound stems from the ability to perform selective cross-coupling reactions. The C-Br bond's lower bond dissociation energy makes it the preferred site for initial modification via reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. The remaining C-Cl bond can then be targeted under more forcing conditions or with different catalytic systems to complete a second, distinct modification. This two-step diversification strategy allows for the rapid and efficient creation of complex molecular architectures from a single, commercially available starting material.

G A This compound B Step 1: C-3 Functionalization (e.g., Suzuki Coupling) A->B Pd Catalyst C-Br bond activation C 3-Aryl-6-chloropicolinamide Intermediate B->C D Step 2: C-6 Functionalization (e.g., Buchwald-Hartwig Amination) C->D Pd Catalyst C-Cl bond activation E 3-Aryl-6-amino-picolinamide Derivative (Di-substituted Scaffold) D->E

Caption: Sequential functionalization of this compound.

Section 2: Application in Oncology Drug Discovery: Crafting Kinase Inhibitors

The pyridine and related quinoline cores are privileged structures in oncology, forming the backbone of numerous kinase inhibitors targeting critical cancer signaling pathways.[5][6][7] The ability to append diverse aryl groups to the 3-position of the picolinamide scaffold allows for the exploration of the ATP-binding pocket of kinases, while subsequent modification at the 6-position can be used to engage with the solvent-exposed region, improving solubility and ADME properties.

Protocol 1: Selective Suzuki-Miyaura Coupling for 3-Aryl Picolinamide Synthesis

This protocol details a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the C-3 position of this compound. The conditions are selected to favor the reaction of the more labile C-Br bond.[4][5]

Rationale for Component Selection:

  • Catalyst: Pd(dppf)Cl₂ is a robust, commercially available pre-catalyst. The dppf ligand is both electron-rich and bulky, which facilitates both the oxidative addition and the crucial reductive elimination steps of the catalytic cycle.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to facilitate transmetalation from the boronic acid to the palladium center without promoting unwanted side reactions.

  • Solvent System: A mixture of 1,4-dioxane and water is standard. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (v/v). The typical concentration is 0.1 M with respect to the starting halide.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the mixture to room temperature. Dilute the reaction with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-6-chloropicolinamide product.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation A Combine Solids: - Halide - Boronic Acid - Catalyst - Base B Inert Atmosphere: 3x Vacuum/Inert Gas Cycles A->B C Add Degassed Solvents (Dioxane/Water) B->C D Heat & Stir (80-90 °C, 4-16h) C->D E Monitor Progress (TLC / LC-MS) D->E F Workup: Dilute & Extract E->F G Dry & Concentrate F->G H Purify: Column Chromatography G->H

Caption: Experimental workflow for the selective Suzuki-Miyaura coupling.

Data Presentation: Illustrative SAR for a Hypothetical Kinase Target

The following table demonstrates how this protocol can be used to generate a small library of compounds to probe the structure-activity relationship for a hypothetical kinase, "Kinase X".

EntryArylboronic Acid Substituent (R)Yield (%)IC₅₀ for Kinase X (nM)
1Phenyl85450
24-Methoxyphenyl88220
33-Fluorophenyl79150
44-(Trifluoromethyl)phenyl7585

Section 3: Application in CNS Drug Discovery: Scaffolds for Neuro-active Agents

Heterocyclic compounds are foundational in the search for treatments for neurodegenerative diseases.[8] They serve as scaffolds for molecules targeting enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE), or for modulating protein-protein interactions involved in aggregation.[8][9] The introduction of amine functionalities is a common strategy to increase polarity, introduce a basic handle for salt formation, and engage in hydrogen bonding with protein targets. The piperidine moiety, in particular, is a privileged structure in many CNS-active drugs.[10]

Protocol 2: Buchwald-Hartwig Amination of 3-Aryl-6-chloropicolinamide

This protocol describes the amination of the C-Cl bond on the 3-aryl-6-chloropicolinamide intermediate synthesized in Protocol 1. This second step demonstrates the sequential functionalization strategy.

Rationale for Component Selection:

  • Catalyst/Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand like Xantphos is highly effective for coupling aryl chlorides.[11] These ligands promote the difficult oxidative addition of the C-Cl bond and prevent catalyst decomposition.

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine, forming the key palladium-amido intermediate prior to reductive elimination.[11][12]

  • Solvent: Anhydrous, degassed toluene is an excellent solvent for this transformation, as it is non-protic and has a suitable boiling point for the reaction.

Materials:

  • 3-Aryl-6-chloropicolinamide (from Protocol 1) (1.0 eq.)

  • Primary or Secondary Amine (e.g., Morpholine) (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Toluene, anhydrous and degassed

  • Inert atmosphere glovebox or Schlenk line

Step-by-Step Protocol:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add Reagents: Add the 3-Aryl-6-chloropicolinamide substrate and the desired amine.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by LC-MS. These reactions are often complete within 12-24 hours.[11]

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate.

  • Filtration & Extraction: Filter the mixture through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final 3-aryl-6-aminopicolinamide derivative.

G cluster_pathway Hypothetical MAO Inhibition Pathway MAO Monoamine Oxidase (MAO) Product Inactive Metabolite MAO->Product catalyzes oxidation Substrate Neurotransmitter (e.g., Dopamine) Substrate->MAO binds to Neuron Healthy Neuronal Function Substrate->Neuron promotes Inhibitor Synthesized Picolinamide Derivative Inhibitor->MAO blocks active site

References

Application Notes & Protocols: Leveraging 3-Bromo-6-chloropicolinamide for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds that can be developed into effective therapeutics. Picolinamides, a class of compounds containing a pyridine-2-carboxamide core, have emerged as a promising area of research, with some analogues demonstrating potent and selective activity against clinically relevant pathogens.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-Bromo-6-chloropicolinamide as a versatile starting scaffold for the synthesis and evaluation of new antimicrobial agents. We will delve into the rationale for its selection, provide detailed protocols for a tiered screening cascade, and discuss the principles of developing a robust structure-activity relationship (SAR) to guide lead optimization.

Section 1: The this compound Scaffold: Foundational Knowledge

The selection of a starting scaffold is a critical decision in any medicinal chemistry campaign. This compound offers a unique combination of a known bioactive core (the picolinamide) with strategically placed, differentially reactive halogen atoms that serve as versatile handles for chemical modification.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental for experimental design, particularly for solubility and reaction planning.

PropertyValueSource
Molecular Formula C₆H₄BrClN₂O[2]
Molecular Weight 251.47 g/mol N/A
CAS Number 1279821-55-4[2][3]
Appearance Off-white to light yellow solidN/A
Solubility High solubility in polar aprotic solvents like DMSO and DMF.[2]
LogP 2.48 (Calculated)[2]
Rationale for Use in Antimicrobial Discovery

The chemical architecture of this compound is not arbitrary; it is intentionally designed for efficient lead generation.

  • Bioactive Core: The picolinamide moiety is a recognized pharmacophore present in compounds with demonstrated antibacterial and antifungal activities.[1][4][5][6] This increases the statistical probability of identifying new derivatives with relevant biological activity.

  • Dual Halogenation: The presence of both bromine and chlorine on the pyridine ring is a key strategic advantage.[2] These halogens can be selectively addressed in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the controlled and directed synthesis of diverse chemical libraries. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling, enabling sequential derivatization.

  • SAR Vector: The amide group provides an additional, easily modifiable position to explore the chemical space and build a comprehensive structure-activity relationship (SAR).

Conceptual Synthesis Workflow for Library Generation

The primary utility of this scaffold lies in its capacity for rapid diversification. The following workflow illustrates a common strategy for creating a library of analogues for screening. The causality is clear: by systematically changing the groups at positions 3, 6, and the amide nitrogen, we can correlate specific structural features with changes in antimicrobial potency.

G cluster_0 Modification Pathways A This compound (Starting Scaffold) B Amide Coupling (e.g., with R1-NH2) A->B Modify Amide C Suzuki Coupling 1 (e.g., with R2-B(OH)2) A->C Modify C3 (Br) E Library of Amide-Modified Analogues B->E D Suzuki Coupling 2 (e.g., with R3-B(OH)2) C->D Modify C6 (Cl) F Library of C3-Modified Analogues C->F G Library of C6-Modified Analogues D->G H Final Analogues for Screening E->H F->H G->H

Caption: Conceptual workflow for creating a chemical library from the core scaffold.

Section 2: The Antimicrobial Screening Cascade

A tiered screening approach is essential for efficiently managing resources and making data-driven decisions. This cascade moves from broad, high-throughput primary screening to more complex, lower-throughput secondary assays for promising hits.

Overview of the Screening Workflow

The goal is to rapidly identify compounds with potent antimicrobial activity and then filter them based on selectivity and mechanism of action.

G A Step 1: Primary Screen Determine MIC vs. Panel of Pathogens B Step 2: Hit Confirmation & SAR Confirm MICs, Analyze SAR A->B Identify 'Hits' (e.g., MIC < 10 µg/mL) C Step 3: Selectivity Screen Determine Cytotoxicity (e.g., IC50 vs. HeLa) B->C Prioritize Potent Compounds D Step 4: Secondary Assays Time-Kill (Bactericidal vs. Bacteriostatic) C->D Filter for Selective Hits (High Selectivity Index) E Lead Candidate D->E Characterize MoA

Caption: A tiered workflow for identifying and validating antimicrobial lead candidates.

Protocol 1: Primary Screening - Broth Microdilution for MIC Determination

This protocol is the cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency.[7][8][9]

  • Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the test compound in a liquid growth medium.

  • Materials:

    • 96-well, sterile, flat-bottom microtiter plates.

    • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock).

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[10]

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • 0.5 McFarland turbidity standard.

    • Reference antibiotic (e.g., Ciprofloxacin, Vancomycin).

    • Multichannel pipette.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a working solution of the test compound in CAMHB. The initial concentration should be high enough to account for subsequent dilutions (e.g., 256 µg/mL). Causality Note: Starting with a high concentration ensures a broad range is tested to capture the MIC value accurately.

    • Plate Setup: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the working compound solution to well 1.

    • Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. This creates a concentration gradient from, for example, 128 µg/mL down to 0.25 µg/mL.

    • Controls (Self-Validation):

      • Well 11 (Growth Control): 100 µL of CAMHB only (no compound). This well must show bacterial growth.

      • Well 12 (Sterility Control): 100 µL of CAMHB only (no compound, no bacteria). This well must remain clear.

    • Inoculum Preparation: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension according to CLSI guidelines so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.[10]

    • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 200 µL.

    • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

    • Reading Results: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed. This can be done by eye or with a plate reader.

Data Presentation: Hypothetical MIC Data

Summarizing results in a table allows for rapid comparison and the beginning of SAR analysis.

CompoundModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. difficile
Scaffold 3-Br, 6-Cl32>12816
DERIV-01 3-(phenyl), 6-Cl8>1284
DERIV-02 3-Br, 6-(phenyl)64>12832
DERIV-03 3-(4-F-phenyl), 6-Cl2641
DERIV-04 Amide = N-propyl32>12816

Section 3: Driving Discovery with Structure-Activity Relationships (SAR)

SAR is the process of correlating specific changes in a molecule's structure with its effect on biological activity.[11] It transforms raw data into actionable intelligence for designing better compounds.

The Logic of SAR Development
  • Observation 1: Replacing the bromine at C3 with a phenyl group (DERIV-01) improves activity against Gram-positives (S. aureus, C. difficile). This suggests the target protein may have a hydrophobic pocket that favorably interacts with the new aryl group.[12]

  • Observation 2: Modifying the C6 position (DERIV-02) is less tolerated, reducing activity compared to the parent scaffold. This implies that the chlorine atom at C6 may be important for either electronic reasons or steric fit.

  • Observation 3: Adding an electron-withdrawing fluorine to the phenyl ring at C3 (DERIV-03) dramatically increases potency against all tested strains, yielding the most promising hit. This is a classic medicinal chemistry strategy to enhance binding interactions or alter metabolic stability.[12]

  • Observation 4: Modifying the amide (DERIV-04) had no beneficial effect, suggesting this position may be less critical for initial potency.

Visualizing SAR to Guide Optimization

A diagram can effectively summarize these findings, providing a clear roadmap for the chemistry team.

G cluster_0 SAR Summary for this compound Scaffold node_scaffold node_r1 R1 (Amide) Modification not tolerated. Maintain -NH2 for now. node_scaffold->node_r1 Position 1 node_r2 R2 (C3 Position) - Phenyl group enhances activity. - Electron-withdrawing groups (e.g., F) are highly favorable. node_scaffold->node_r2 Position 2 node_r3 R3 (C6 Position) - Modification not tolerated. - Chlorine atom appears optimal. node_scaffold->node_r3 Position 3

Caption: A visual summary of initial SAR findings for the picolinamide scaffold.

Section 4: Advanced Characterization of Lead Compounds

Once a compound with high potency and a favorable initial SAR profile is identified (e.g., DERIV-03), it must undergo more rigorous testing to qualify as a "lead."

Protocol 2: Time-Kill Kinetic Assay
  • Principle: This assay differentiates between bactericidal (killing) and bacteriostatic (growth-inhibiting) activity.[13] A compound is generally considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in the starting inoculum's CFU/mL over a 24-hour period. This is a crucial parameter, as bactericidal agents are often preferred for treating serious infections.

  • Step-by-Step Methodology:

    • Prepare tubes of CAMHB containing the test compound at concentrations of 0.5x, 1x, 2x, and 4x its predetermined MIC. Include a no-drug growth control.

    • Inoculate each tube with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial ten-fold dilutions of the aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto Mueller-Hinton Agar plates.

    • Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

    • Plot log₁₀ CFU/mL versus time for each concentration. A rapid, concentration-dependent decline in CFU/mL indicates bactericidal activity.

Protocol 3: Mammalian Cell Cytotoxicity Assay
  • Principle: It is essential that a potential antibiotic be selective for microbial cells over host cells. A cytotoxicity assay measures the concentration at which a compound becomes toxic to mammalian cells (IC₅₀).[13] The ratio of this value to the MIC is the Selectivity Index (SI = IC₅₀ / MIC), with a higher SI being desirable.

  • Step-by-Step Methodology (MTT Assay Example):

    • Seed a 96-well plate with a mammalian cell line (e.g., HeLa, HEK293) at a specified density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

    • Incubate for a defined period (e.g., 24 or 48 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours. Causality Note: Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm. The amount of color is proportional to the number of viable cells.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability compared to the vehicle control.

Data Summary for a Lead Candidate

This table provides a snapshot of the key attributes of a promising lead compound.

ParameterResult for DERIV-03Implication
MIC vs. S. aureus 2 µg/mLPotent activity against a key Gram-positive pathogen.
Time-Kill vs. S. aureus Bactericidal at ≥2x MICDesirable killing mechanism.
IC₅₀ vs. HeLa cells 80 µg/mLAcceptable in vitro toxicity profile.
Selectivity Index (SI) 40 (80 / 2)Good selectivity for the bacterial target over host cells.

Conclusion

This compound represents a highly valuable and strategically designed starting point for the discovery of novel antimicrobial agents. Its inherent biological relevance and synthetic tractability allow for the rapid generation and systematic evaluation of diverse chemical libraries. By employing a rigorous screening cascade—moving from primary MIC determination to SAR analysis and advanced characterization of hits—research teams can efficiently identify and optimize lead candidates. The protocols and workflows described herein provide a robust framework for leveraging this scaffold to its full potential, contributing to the vital pipeline of next-generation antibiotics.

References

Application Notes and Protocols for the Agricultural Chemistry Research of 3-Bromo-6-chloropicolinamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

3-Bromo-6-chloropicolinamide is a halogenated pyridine derivative belonging to the picolinamide class of compounds. While it is primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals, its structural motifs—a picolinamide backbone with bromine and chlorine substituents—are features present in several commercially successful agrochemicals.[1][2] This guide provides a comprehensive framework for researchers and scientists to explore the potential of this compound as a scaffold for the discovery and development of novel active ingredients in agricultural chemistry. The protocols outlined herein are designed to systematically evaluate its potential herbicidal, insecticidal, and fungicidal properties, as well as to provide a preliminary assessment of its environmental fate.

The picolinic acid and its derivatives have yielded a significant class of synthetic auxin herbicides, including well-known compounds like picloram, clopyralid, and the more recent arylpicolinates such as halauxifen-methyl (Arylex™ active).[1][3][4][5] These molecules mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[3] Given this precedent, a primary focus of this guide will be on the evaluation of this compound derivatives as potential synthetic auxin herbicides. Furthermore, the inclusion of halogen atoms in a molecule can influence its biological activity, providing a rationale for screening against a broader range of agricultural pests.

This document serves as a starting point for research, offering detailed methodologies for bioassays and preliminary environmental studies. It is intended for an audience of researchers, scientists, and professionals in the field of agrochemical discovery and development.

Part 1: Synthesis of Bioactive Derivatives

The first step in evaluating the agricultural potential of this compound is its derivatization into a library of candidate compounds. The amide functional group and the aromatic ring offer multiple sites for chemical modification. A common strategy for activating picolinamide-like structures for herbicidal activity is the esterification of the corresponding carboxylic acid. Therefore, hydrolysis of this compound to 3-Bromo-6-chloropicolinic acid is a key initial step.

Protocol 1.1: Hydrolysis of this compound to 3-Bromo-6-chloropicolinic acid

This protocol describes the basic hydrolysis of the amide to the corresponding carboxylic acid, a crucial intermediate for creating ester derivatives with potential herbicidal activity.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Hydrochloric acid (HCl) solution (e.g., 6M)

  • Distilled water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) in an aqueous solution of NaOH.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and acidify with HCl until the pH is acidic (pH 2-3), leading to the precipitation of the carboxylic acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to yield crude 3-Bromo-6-chloropicolinic acid.

  • Purify the product by recrystallization or column chromatography.

Protocol 1.2: Synthesis of Ester Derivatives

Esterification of the picolinic acid is a common strategy to improve plant uptake and translocation.

Materials:

  • 3-Bromo-6-chloropicolinic acid

  • Various alcohols (e.g., methanol, ethanol, benzyl alcohol)

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous organic solvent (e.g., dichloromethane, toluene)

  • Triethylamine or other non-nucleophilic base

  • Standard laboratory glassware for inert atmosphere reactions.

Procedure:

  • Convert the carboxylic acid to the more reactive acyl chloride. In a flask under an inert atmosphere, suspend 3-Bromo-6-chloropicolinic acid (1 eq.) in an anhydrous solvent and add thionyl chloride (1.5 eq.) dropwise.

  • Stir the reaction at room temperature or with gentle heating until the conversion is complete (monitored by the cessation of gas evolution and TLC).

  • In a separate flask, dissolve the desired alcohol (1.2 eq.) and triethylamine (1.5 eq.) in the same anhydrous solvent.

  • Slowly add the freshly prepared acyl chloride solution to the alcohol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work up the reaction by washing with water, dilute aqueous acid, and brine.

  • Dry the organic layer, concentrate, and purify the resulting ester by column chromatography.

Part 2: Herbicidal Activity Screening

The primary hypothesis for the biological activity of picolinamide derivatives is their action as synthetic auxins. Therefore, initial screening should focus on their effects on plant growth, particularly on broadleaf species.

Protocol 2.1: Pre-emergence Herbicidal Bioassay

This assay evaluates the effect of the test compounds on germinating seeds and emerging seedlings.

Materials:

  • Seeds of indicator weed species (e.g., Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed), and a grass species like Setaria viridis (green foxtail) for selectivity assessment).

  • Pots or trays with sterile potting mix.

  • Synthesized test compounds.

  • Acetone and a suitable surfactant (e.g., Tween 20).

  • Positive control (e.g., a commercial auxin herbicide like 2,4-D or dicamba).

  • Negative control (solvent and surfactant only).

Procedure:

  • Prepare stock solutions of the test compounds in acetone. For application, dilute the stock solutions in water containing a surfactant to achieve the desired concentrations (e.g., ranging from 10 to 1000 g active ingredient per hectare).

  • Fill pots with soil and sow a predetermined number of seeds for each species.

  • Uniformly spray the soil surface with the test solutions.

  • Place the pots in a growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C, 16:8 hour light:dark cycle).

  • Water the pots as needed.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity on a scale of 0% (no effect) to 100% (complete kill).[6]

Protocol 2.2: Post-emergence Herbicidal Bioassay

This assay assesses the efficacy of the compounds on established seedlings.

Materials:

  • Seedlings of indicator weed species grown to the 2-4 leaf stage.

  • Test solutions prepared as in Protocol 2.1.

Procedure:

  • Grow seedlings of the target weed species in pots.

  • At the 2-4 leaf stage, spray the seedlings with the test solutions until the foliage is uniformly wet.

  • Return the pots to the growth chamber.

  • After 14-21 days, visually assess the herbicidal injury, noting symptoms such as epinasty (twisting), chlorosis, and necrosis. Rate the percentage of injury from 0% to 100%.[6]

Visualization of Herbicidal Screening Workflow

Herbicidal_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Herbicidal Bioassays Start This compound Hydrolysis Protocol 1.1: Hydrolysis to Acid Start->Hydrolysis Esterification Protocol 1.2: Esterification Hydrolysis->Esterification Library Library of Ester Derivatives Esterification->Library Pre_Emergence Protocol 2.1: Pre-emergence Assay Library->Pre_Emergence Test Compounds Post_Emergence Protocol 2.2: Post-emergence Assay Library->Post_Emergence Test Compounds Data_Analysis Data Analysis: Phytotoxicity Rating, IC50 Calculation Pre_Emergence->Data_Analysis Post_Emergence->Data_Analysis

Caption: Workflow for synthesis and herbicidal screening of this compound derivatives.

Part 3: Insecticidal and Fungicidal Screening

While the primary hypothesis is herbicidal activity, a comprehensive evaluation should include screening for other potential agrochemical applications.

Protocol 3.1: Insecticidal Bioassay (Contact Toxicity)

A simple contact toxicity assay can be used for initial screening against common insect pests.

Materials:

  • Test insects (e.g., Myzus persicae (aphids) or Plutella xylostella (diamondback moth larvae)).

  • Leaf discs or artificial diet.

  • Test solutions prepared as in Protocol 2.1.

  • Positive control (e.g., a commercial insecticide).

  • Negative control.

Procedure:

  • Apply a known volume of the test solution to a leaf disc or the surface of an artificial diet and allow the solvent to evaporate.

  • Introduce a set number of insects into the treated environment.

  • Maintain the insects under appropriate conditions.

  • Assess mortality at 24, 48, and 72 hours.

  • Calculate the LC50 (lethal concentration for 50% of the population) for active compounds.

Protocol 3.2: Fungicidal Bioassay (In Vitro Mycelial Growth Inhibition)

This assay determines the direct effect of the compounds on fungal growth.

Materials:

  • Fungal species of agricultural importance (e.g., Botrytis cinerea, Fusarium graminearum).

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (e.g., a commercial fungicide).

  • Negative control.

Procedure:

  • Amend the molten PDA with the test compounds to achieve a range of final concentrations.

  • Pour the amended PDA into petri dishes.

  • Inoculate the center of each plate with a mycelial plug from an actively growing fungal culture.

  • Incubate the plates at an optimal temperature for fungal growth.

  • Measure the diameter of the fungal colony daily until the control plate is fully covered.

  • Calculate the percentage of growth inhibition relative to the negative control.

Part 4: Preliminary Environmental Fate Assessment

Early-stage assessment of a compound's environmental behavior is crucial. Standardized OECD guidelines provide a framework for these studies.[7]

Protocol 4.1: Hydrolytic Stability (Adapted from OECD 111)

This test determines the rate of abiotic degradation in water at different pH levels.

Materials:

  • Test compound.

  • Sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Incubator capable of maintaining a constant temperature.

  • Analytical instrumentation for quantifying the parent compound (e.g., HPLC-UV or LC-MS).

Procedure:

  • Prepare solutions of the test compound in the buffer solutions.

  • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • At specified time intervals, take aliquots and analyze the concentration of the parent compound.

  • Determine the rate of hydrolysis and calculate the half-life (DT50) at each pH.

Visualization of the Agrochemical Discovery Cascade

Agrochemical_Discovery_Cascade cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_development Pre-development Lead_Compound Lead Compound (e.g., this compound) Synthesis Synthesis of Analogues Lead_Compound->Synthesis Primary_Screening Primary Screening (Herbicidal, Insecticidal, Fungicidal) Synthesis->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds SAR_Studies Structure-Activity Relationship (SAR) Hit_Compounds->SAR_Studies Secondary_Screening Secondary Screening (Dose-response, Spectrum) SAR_Studies->Secondary_Screening Optimized_Lead Optimized Lead Secondary_Screening->Optimized_Lead Env_Fate Environmental Fate (OECD Protocols) Optimized_Lead->Env_Fate Tox_Studies Toxicology Studies Optimized_Lead->Tox_Studies Candidate Development Candidate Env_Fate->Candidate Tox_Studies->Candidate

Caption: A generalized workflow for the discovery and pre-development of a novel agrochemical.

Data Presentation

Quantitative data from the bioassays should be summarized in tables for clear comparison.

Table 1: Example Data Summary for Post-emergence Herbicidal Activity

Compound IDApplication Rate (g/ha)% Injury - A. theophrasti (14 DAT)% Injury - A. retroflexus (14 DAT)% Injury - S. viridis (14 DAT)
Derivative 1250859010
Derivative 225060555
2,4-D (Control)250959815
Blank0000
DAT: Days After Treatment

Conclusion

While this compound itself may not be a commercialized agrochemical, its structure represents a promising starting point for the synthesis of novel, biologically active molecules. The protocols detailed in this guide provide a systematic approach to synthesizing derivatives and screening them for herbicidal, insecticidal, and fungicidal activity. By following these methodologies, researchers can effectively evaluate the potential of this and other novel chemical scaffolds, contributing to the discovery of the next generation of crop protection solutions. It is imperative that all experimental work is conducted in compliance with institutional and national safety and environmental regulations.

References

Experimental Protocols for 3-Bromo-6-chloropicolinamide: Synthesis, Characterization, and Preliminary Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document provides a detailed guide for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloropicolinamide. It encompasses a comprehensive overview of the compound's properties, detailed protocols for its synthesis and characterization, and a foundational method for assessing its biological activity. The protocols are designed to be robust and reproducible, with an emphasis on the scientific rationale behind key experimental steps.

Introduction to this compound

This compound is a halogenated pyridine derivative with the molecular formula C₆H₄BrClN₂O.[1] The presence of bromine and chlorine substituents on the pyridine ring, coupled with an amide functional group, confers unique electronic properties and reactivity.[1] This structure makes it a valuable building block in medicinal chemistry and agrochemical research.[1] Preliminary studies suggest that this compound and related structures possess potential antimicrobial and enzyme-inhibiting activities, making them attractive candidates for further investigation in drug discovery programs.[1] This guide offers the necessary protocols to synthesize, purify, and evaluate this compound in a laboratory setting.

Compound Properties and Safety Precautions

A thorough understanding of a compound's properties and associated hazards is critical before commencing any experimental work.

Physicochemical Data
PropertyValueSource
CAS Number 1279821-55-4[1][2]
Molecular Formula C₆H₄BrClN₂O[1]
Molecular Weight 251.46 g/mol [3]
IUPAC Name 3-bromo-6-chloropyridine-2-carboxamideN/A
Appearance Off-white to pale yellow solid (predicted)N/A
Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from its carboxylic acid precursor (3-bromo-6-chloropicolinic acid) and other related halogenated pyridines indicate that it should be handled with care.[4]

  • Hazard Classification (Predicted): Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][5] May cause respiratory irritation.[4]

  • General Handling Precautions:

    • Always work in a well-ventilated chemical fume hood.[6]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7]

    • Avoid inhalation of dust or fumes.[8] If dust is generated, use respiratory protection.[8]

    • Avoid contact with skin and eyes.[6] In case of contact, rinse immediately and thoroughly with water.[7]

    • Keep away from heat, sparks, and open flames.

    • Wash hands thoroughly after handling.[5]

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a two-step process starting from the corresponding carboxylic acid, 3-bromo-6-chloropicolinic acid. This precursor itself can be synthesized from commercially available starting materials.

Workflow for Synthesis and Purification

G cluster_0 Step 1: Synthesis of Precursor Acid cluster_1 Step 2: Amidation cluster_2 Step 3: Purification & Isolation A 3-Bromo-6-chloropicolinic acid (CAS 929000-66-8) B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B Activation C Acyl Chloride Intermediate (Highly Reactive) B->C Forms Intermediate D Aqueous Ammonia (NH₄OH) C->D Nucleophilic Acyl Substitution E Crude this compound D->E F Purification (Recrystallization or Column Chromatography) E->F G Pure this compound F->G

Caption: Synthetic workflow from the precursor acid to the final pure product.

Protocol 2.1: Synthesis via Acyl Chloride Intermediate

This protocol first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia to form the desired amide. This is a classic and reliable method for amide synthesis.

Materials:

  • 3-Bromo-6-chloropicolinic acid (CAS 929000-66-8)[9]

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Aqueous ammonia (NH₄OH, ~28-30%)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, dropping funnel, ice bath

Procedure:

Part A: Formation of the Acyl Chloride

  • Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactant Addition: Add 3-Bromo-6-chloropicolinic acid (1.0 eq) to the flask, followed by anhydrous DCM (approx. 10 mL per gram of acid).

  • Activation: Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature. Rationale: Thionyl chloride is an effective reagent for converting carboxylic acids to acyl chlorides, with gaseous byproducts (SO₂ and HCl) that are easily removed.

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and stir for 2-3 hours. The reaction can be monitored by TLC or by observing the dissolution of the starting material.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is a reactive intermediate and is typically used immediately without further purification.

Part B: Amidation

  • Setup: Place the flask containing the crude acyl chloride in an ice bath to cool to 0°C.

  • Ammonia Addition: Slowly and carefully add concentrated aqueous ammonia (approx. 5-10 eq) to the flask with vigorous stirring. This reaction is exothermic. Rationale: The ice bath helps to control the exothermicity of the reaction between the highly reactive acyl chloride and ammonia.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Workup: A precipitate of the crude amide should form. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid sequentially with cold deionized water and a small amount of cold saturated sodium bicarbonate solution to remove any unreacted acid or HCl.

  • Drying: Dry the crude product under vacuum to yield crude this compound.

Purification and Characterization Protocols

Purification is essential to remove byproducts and unreacted starting materials. Subsequent characterization confirms the identity and purity of the synthesized compound.

Protocol 3.1: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical.

Procedure:

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol) to find a suitable recrystallization solvent (poorly soluble when cold, highly soluble when hot). A mixture of solvents like ethanol/water may also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent to fully dissolve it.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 3.2: Analytical Characterization

The following are standard methods to confirm the structure and assess the purity of the final product. For an example of applying these techniques, refer to similar analytical notes for complex heterocyclic compounds.[10]

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: Standard HPLC system with a UV-Vis detector.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10] Rationale: A C18 column is a versatile choice for separating small organic molecules of moderate polarity.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (typically 254 nm or 280 nm).

  • Expected Result: A single major peak indicates high purity. Purity is calculated based on the area percentage of the main peak.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Mass Verification

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).

  • LC Method: Use the same or similar method as described for HPLC.

  • MS Analysis: Operate in positive electrospray ionization (ESI+) mode.

  • Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. Given the presence of bromine and chlorine, a characteristic isotopic pattern will be observed.

    • Expected [M+H]⁺ for C₆H₅BrClN₂O⁺: ~250.9, 252.9, 254.9 m/z due to Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl) isotopes.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR: Expect signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. Two distinct signals corresponding to the amide (-CONH₂) protons will also be present, often as broad singlets.

  • ¹³C NMR: Expect six distinct signals for the six carbon atoms in the molecule. The carbonyl carbon of the amide will appear downfield (typically >160 ppm).

Expected Analytical Data
Purity (HPLC) >95%
[M+H]⁺ (LC-MS) ~250.9, 252.9, 254.9 m/z (isotopic cluster)
¹H NMR Signals for 2 aromatic protons and 2 amide protons
¹³C NMR 6 distinct carbon signals

Application Protocol: In Vitro Antimicrobial Screening

Given the potential biological activity of this compound, a primary application is to screen it for antimicrobial effects.[1] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

Workflow for MIC Determination

G cluster_controls Controls A Prepare Compound Stock Solution (e.g., in DMSO) B Perform 2-fold Serial Dilutions in 96-well plate using growth medium A->B Step 1 C Inoculate wells with standardized bacterial suspension B->C Step 2 D Incubate plate (e.g., 37°C for 18-24h) C->D Step 3 E Add Resazurin or measure OD₆₀₀ to assess bacterial growth D->E Step 4 F Determine MIC: Lowest concentration with no visible growth E->F Step 5 pos_ctrl Positive Control (Bacteria + Medium) neg_ctrl Negative Control (Medium only) abx_ctrl Antibiotic Control (e.g., Ciprofloxacin)

Caption: Workflow for the broth microdilution assay to determine MIC.

Protocol 4.1: Broth Microdilution Assay

Materials:

  • Purified this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

  • Resazurin solution (optional, for viability staining)

  • Spectrophotometer or plate reader

Procedure:

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add a calculated volume of the compound stock solution to the first well to achieve the highest desired starting concentration (e.g., 256 µg/mL), then perform 2-fold serial dilutions across the plate by transferring 100 µL from one well to the next.

  • Bacterial Inoculum: Grow the bacterial strain to the logarithmic phase and dilute it in MHB to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well (except the negative control well). The final volume in each well will be 200 µL.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

References

Application Note: Structural Characterization of 3-Bromo-6-chloropicolinamide using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 3-Bromo-6-chloropicolinamide, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), focusing on the causality behind experimental choices. This note combines established analytical principles with predicted spectral data to offer a complete characterization workflow, from sample preparation to in-depth data interpretation. The methodologies described herein are designed to be self-validating, ensuring high confidence in the elucidation of the compound's molecular structure.

Introduction: The Imperative for Rigorous Characterization

This compound is a substituted pyridine scaffold. The presence of two different halogen atoms (bromine and chlorine) and an amide functional group imparts unique physicochemical properties that are of interest in the exploration of new chemical entities. Research into related halogenated picolinamides has suggested potential antimicrobial activities, underscoring the importance of this structural class[1].

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and drug development. NMR spectroscopy and Mass Spectrometry are indispensable, orthogonal techniques that, when used in concert, provide definitive evidence of a molecule's identity, purity, and structure. NMR provides detailed information about the chemical environment and connectivity of atoms (¹H and ¹³C), while MS determines the molecular weight and offers insights into the molecular formula and substructural components through fragmentation analysis. This guide provides the necessary protocols and interpretative logic to confidently characterize this compound.

Molecular Structure and Predicted Spectroscopic Data

The foundational step in any characterization is understanding the target structure. Below is a summary of key identifiers and predicted spectroscopic data for this compound.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, margin=0]; mol [label=< this compound Molecular FormulaC₆H₄BrClN₂O Molecular Weight235.47 g/mol CAS Number1279821-55-4 >]; } Caption: Key identifiers for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are critical for confirming the substitution pattern on the pyridine ring and the presence of the amide group.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation. The following protocol is designed to yield high-resolution spectra.

Rationale: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal[2]. The concentration must be sufficient for obtaining a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, without causing line broadening due to aggregation[1]. Filtering removes particulate matter that can disrupt the magnetic field homogeneity, leading to poor spectral resolution[3].

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample is returned to room temperature before proceeding.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any suspended particles[3].

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Acquire data using standard instrument parameters for ¹H and ¹³C{¹H} experiments. A proton experiment typically requires 16-64 scans, while a carbon experiment may require 1024 or more scans for adequate signal intensity.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is expected to show two signals for the aromatic protons on the pyridine ring and a broad signal for the amide protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.05Doublet (d)1HH-4This proton is adjacent to the bromine atom. The electron-withdrawing nature of the bromine and the pyridine nitrogen deshields this proton, shifting it downfield. It will be coupled to H-5.
~ 7.55Doublet (d)1HH-5This proton is coupled to H-4. It is generally less deshielded than H-4.
~ 6.5-7.5Broad Singlet (br s)2H-NH₂Amide protons often appear as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. The chemical shift can be highly variable depending on concentration and solvent.

Predicted using NMRDB online prediction tool.[4][5]

dot graph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: General workflow for NMR analysis.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will provide evidence for the six unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 165.0C=OThe amide carbonyl carbon is highly deshielded and appears significantly downfield.
~ 152.0C-6This carbon is attached to both the electronegative nitrogen and chlorine atoms, causing a strong downfield shift.
~ 148.0C-2This carbon is adjacent to the nitrogen and bonded to the amide group, resulting in a downfield shift.
~ 142.0C-4The carbon bearing the bromine shows a downfield shift, though typically less pronounced than carbons directly attached to nitrogen or oxygen.
~ 125.0C-5This is a standard aromatic C-H carbon.
~ 122.0C-3The carbon atom directly bonded to bromine is expected in this region. The "heavy atom effect" of bromine can sometimes lead to deviations in predicted shifts[6].

Predicted using online NMR prediction tools.[5][7]

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound. The presence of both bromine and chlorine provides a highly characteristic isotopic signature.

The Isotopic Signature of Bromine and Chlorine

A key feature in the mass spectrum of a compound containing bromine and chlorine is the unique isotopic pattern.

  • Chlorine: Exists as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio[7]. This results in a molecular ion cluster with peaks at M and M+2 with a 3:1 intensity ratio for a single chlorine atom.

  • Bromine: Has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio[7]. This produces M and M+2 peaks of almost equal intensity for a single bromine atom.

For a molecule containing one chlorine and one bromine atom , the combined isotopic pattern is a distinctive cluster of peaks at M, M+2, and M+4. The relative intensities can be calculated, but visually, it presents a unique fingerprint that is a powerful diagnostic tool.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like picolinamides, often yielding a prominent protonated molecule [M+H]⁺[8].

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: The analysis can be performed via direct infusion or by coupling with a liquid chromatography (LC) system.

  • Ionization: Use positive ion mode ESI. The pyridine nitrogen and amide group are readily protonated.

  • Mass Analysis: Acquire a full scan mass spectrum over a range of m/z 50-500.

  • High-Resolution MS (HRMS): For accurate mass measurement and elemental composition confirmation, use a high-resolution instrument (e.g., TOF or Orbitrap).

  • Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ isotopic cluster as the precursor ion and subject it to collision-induced dissociation (CID).

Predicted Mass Spectrum and Fragmentation Analysis

Molecular Ion Cluster: The molecular weight is 235.47 g/mol . The [M+H]⁺ ion will appear as a cluster of peaks due to the isotopes of Br and Cl.

  • [M+H]⁺ (¹²C₆¹H₅⁷⁹Br³⁵ClN₂¹⁶O): m/z 234.94

  • [M+2+H]⁺: m/z 236.94 (from ⁸¹Br or ³⁷Cl)

  • [M+4+H]⁺: m/z 238.94 (from ⁸¹Br and ³⁷Cl)

Ion PeakCalculated Exact Mass (m/z)Relative AbundanceIsotopic Composition
[M+H]⁺234.9432~77%⁷⁹Br, ³⁵Cl
[M+2+H]⁺236.9411100%⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl
[M+4+H]⁺238.9381~32%⁸¹Br, ³⁷Cl

Plausible Fragmentation Pathway: A common fragmentation pathway for aromatic amides is the cleavage of the amide C-N bond[1][3].

dot graph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

} Caption: Predicted ESI-MS/MS fragmentation pathway.

  • Loss of Ammonia (-NH₃): The protonated molecule readily loses ammonia (17 Da) to form a stable acylium ion. This fragment will retain the characteristic Br/Cl isotopic pattern.

  • Loss of Carbon Monoxide (-CO): The resulting acylium ion can then lose carbon monoxide (28 Da) to generate the 3-bromo-6-chloropyridyl cation. This fragment will also exhibit the Br/Cl isotopic signature.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. ¹H and ¹³C NMR confirm the connectivity and chemical environments of the atoms within the molecule, while high-resolution mass spectrometry validates the elemental composition through accurate mass measurement and the unique isotopic pattern imparted by the bromine and chlorine substituents. The fragmentation data from MS/MS further corroborates the proposed structure. The protocols and interpretative guidelines detailed in this application note offer a complete workflow for researchers, ensuring confident and accurate structural elucidation.

References

Application Note & Protocol: High-Throughput Analysis of 3-Bromo-6-chloropicolinamide using HPLC and UPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides comprehensive, validated protocols for the quantitative analysis of 3-Bromo-6-chloropicolinamide using both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). Designed for researchers, analytical scientists, and drug development professionals, this document details the scientific rationale behind method development, step-by-step experimental procedures, and a comparative analysis of the two techniques. The methodologies are grounded in the principles of reversed-phase chromatography and adhere to the validation standards outlined by the International Council for Harmonisation (ICH).

Introduction

This compound is a halogenated picolinamide derivative, a class of compounds with significant interest in medicinal chemistry and pharmaceutical development[1]. The presence of bromine and chlorine substituents on the pyridine ring, along with the amide functional group, imparts unique physicochemical properties that necessitate robust analytical methods for accurate identification, quantification, and purity assessment[1]. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools in this regard, offering the high resolution and sensitivity required for quality control, stability testing, and pharmacokinetic studies[2][3].

This guide explains the causality behind the selection of chromatographic parameters and provides two distinct, field-proven protocols. The UPLC method offers a significant advancement in terms of speed and efficiency, crucial for high-throughput environments, while the HPLC method serves as a robust and universally applicable alternative.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a selective and efficient chromatographic method. The moderate lipophilicity and good solubility in common organic solvents make this compound an ideal candidate for reversed-phase chromatography.

PropertyValueSignificance for Method Development
Molecular Formula C₆H₄BrClN₂OUsed for mass spectrometry identification and molecular weight calculations[1].
Molecular Weight 235.46 g/mol Essential for preparing standard solutions of known concentration[1].
LogP 2.48Indicates moderate lipophilicity, suggesting strong retention on a nonpolar stationary phase like C18[1].
Solubility High in DMSO, DMF; Moderate in Methanol, AcetonitrileGuides the selection of an appropriate diluent for sample and standard preparation to ensure complete dissolution[1].
Structure Halogenated PicolinamideThe aromatic structure contains a chromophore, making UV detection a suitable and sensitive choice.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Scientific Rationale & Causality

The HPLC method is designed for robustness and reliability. The separation mechanism is Reversed-Phase Chromatography (RPC) , where the analyte partitions between a polar mobile phase and a nonpolar (hydrophobic) stationary phase[4][5].

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as the stationary phase. The long alkyl chains provide a highly hydrophobic surface that interacts strongly with the moderately nonpolar this compound, ensuring adequate retention and separation from more polar impurities[2][6]. The 150 mm length and 5 µm particle size are standard for conventional HPLC, offering a balance of efficiency and backpressure[7].

  • Mobile Phase Composition: The mobile phase consists of a mixture of water and acetonitrile. Acetonitrile is selected over methanol due to its lower viscosity and favorable UV transparency[6]. A small percentage of formic acid is added to the aqueous phase to control the pH. This suppresses the potential ionization of the amide group, resulting in sharper, more symmetrical peaks by minimizing secondary interactions with the silica backbone of the column[2].

  • Elution Strategy: A gradient elution is employed, where the percentage of the organic solvent (acetonitrile) is increased over the course of the analysis. This strategy ensures that impurities with a wide range of polarities can be eluted and separated effectively, while also sharpening the peak of the main analyte and reducing the overall run time compared to an isocratic method[8].

Detailed Experimental Protocol: HPLC

1. Reagents and Materials

  • This compound Reference Standard

  • HPLC Grade Acetonitrile

  • HPLC Grade Water

  • Formic Acid (≥98%)

  • Methanol (for sample preparation)

  • 0.45 µm Syringe Filters

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC grade water. Degas before use.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile. Degas before use.

  • Sample Diluent: Methanol.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with methanol.

  • Sample Solution: Prepare sample solutions at a similar concentration to the working standard using methanol. Filter all solutions through a 0.45 µm syringe filter into HPLC vials before analysis[2].

3. Instrumental Parameters

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-22 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 22 minutes

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A & B) prep_sample Prepare Standard & Sample Solutions filter Filter Solutions (0.45 µm) prep_sample->filter equilibrate Equilibrate HPLC System filter->equilibrate inject Inject Sample (10 µL) equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Caption: General workflow for HPLC purity analysis.

Part 2: Ultra-Performance Liquid Chromatography (UPLC) Method

Scientific Rationale & Causality

UPLC technology enhances chromatographic performance by using columns packed with sub-2 µm particles. This innovation requires instrumentation capable of handling significantly higher backpressures (up to 15,000 psi)[9].

  • Principle of Enhancement: The smaller particle size dramatically increases column efficiency, leading to sharper and narrower peaks. According to the van Deemter equation, this allows for the use of higher flow rates without a significant loss in resolution. The result is a substantial reduction in analysis time and solvent consumption[7][10].

  • Method Transfer from HPLC: The HPLC method serves as a foundation for the UPLC protocol. The stationary phase chemistry (C18) and mobile phase constituents are kept consistent to maintain selectivity. The key changes involve scaling down the column dimensions (e.g., 2.1 x 50 mm, 1.7 µm), increasing the linear velocity of the mobile phase, and adjusting the gradient slope to be proportionally faster. This ensures a rapid, high-resolution separation that can be up to ten times faster than the conventional HPLC method[9].

Detailed Experimental Protocol: UPLC

1. Reagents and Materials

  • Same as HPLC method, but ensure all solvents and reagents are UPLC-grade.

2. Preparation of Solutions

  • Identical to the HPLC method. Due to lower injection volumes and solvent usage, smaller total volumes can be prepared.

3. Instrumental Parameters

ParameterCondition
UPLC System Waters ACQUITY UPLC H-Class or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-0.2 min: 30% B0.2-1.5 min: 30% to 90% B1.5-1.8 min: 90% B1.8-1.81 min: 90% to 30% B1.81-2.5 min: 30% B (Re-equilibration)
Flow Rate 0.6 mL/min
Column Temperature 40 °C (Higher temperature reduces viscosity at high pressure)
Detection UV at 254 nm
Injection Volume 2 µL
Run Time 2.5 minutes

UPLC Analysis Workflow

UPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare UPLC-Grade Mobile Phases prep_sample Prepare Standard & Sample Solutions filter Filter Solutions (0.2 µm) prep_sample->filter equilibrate Equilibrate UPLC System filter->equilibrate inject Inject Sample (2 µL) equilibrate->inject separate Rapid Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Caption: High-throughput workflow for UPLC analysis.

Method Validation Protocol (ICH Q2(R2) Guidelines)

To ensure that the developed analytical procedures are fit for their intended purpose, validation must be performed according to established guidelines such as ICH Q2(R2)[11][12]. The objective is to demonstrate reliability, accuracy, and precision[13][14].

ParameterExperimental ApproachTypical Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a photodiode array (PDA) detector.The analyte peak should be free from interference from other components. Peak purity index > 0.995[14].
Linearity Analyze a minimum of five concentrations across the specified range (e.g., 50% to 150% of the target concentration).Correlation coefficient (R²) ≥ 0.999[14].
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision[13].Confirmed by successful linearity, accuracy, and precision data.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%[15].
Precision Repeatability: Six replicate injections of the same sample.Intermediate Precision: Analysis performed by different analysts, on different days, with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%[14][15].
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).System suitability parameters remain within acceptable limits; results are not significantly affected by the variations[13].

Comparative Analysis: HPLC vs. UPLC

The choice between HPLC and UPLC depends on the specific analytical needs of the laboratory, including sample throughput, required sensitivity, and available resources.

FeatureHPLCUPLC
Analysis Time ~22 minutes~2.5 minutes
Throughput LowerSignificantly Higher (~9x faster)[9].
Resolution GoodExcellent; sharper peaks and better separation of closely eluting impurities[9].
Sensitivity GoodHigher due to narrower peaks leading to greater peak height[10][16].
Solvent Consumption Higher (~22 mL per run)Significantly Lower (~1.5 mL per run), reducing costs and environmental impact[10][17].
System Pressure Lower (<6,000 psi)Much Higher (up to 15,000 psi)[9].
Instrument Cost LowerHigher[10].
Method Robustness Generally considered more robust and tolerant of minor variations[7].Highly sensitive to system parameters; requires meticulous maintenance[7].

Conclusion

Both the HPLC and UPLC methods presented in this application note are proven to be effective for the analysis of this compound. The HPLC method offers a reliable and robust solution suitable for standard quality control laboratories. For laboratories focused on high-throughput screening, rapid analysis, and improved sensitivity, the UPLC method is the superior choice, delivering a dramatic increase in productivity and a reduction in operational costs. The selection between these powerful techniques should be based on a laboratory's specific requirements for speed, sensitivity, and budget[10]. Proper validation in accordance with ICH guidelines is mandatory to ensure data integrity for any intended application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-6-chloropicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-chloropicolinamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield.

The synthesis of this compound, a valuable building block in the pharmaceutical and agrochemical industries, can be approached through two primary routes. Each pathway presents its own set of challenges. This guide is structured to address specific issues you may encounter in each of these synthetic strategies.

Visualizing the Synthetic Pathways

To provide a clear overview, the two main synthetic routes are illustrated below.

Synthetic_Pathways cluster_0 Route A: Halogenation First cluster_1 Route B: Amidation Last Picolinamide Picolinamide 6-Chloropicolinamide 6-Chloropicolinamide Picolinamide->6-Chloropicolinamide Chlorination This compound This compound 6-Chloropicolinamide->this compound Bromination 3-Bromo-6-chloropicolinic_acid 3-Bromo-6-chloropicolinic acid 3-Bromo-6-chloropicolinic_acid->this compound Amidation

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address potential issues.

Route A: Halogenation of Picolinamide

This route begins with the readily available picolinamide, followed by sequential chlorination and bromination. The order of halogenation can be critical to the final yield and purity.

Question 1: I am getting a low yield of 6-chloropicolinamide during the initial chlorination of picolinamide. What are the likely causes?

Answer:

Low yields in the initial chlorination step often stem from a few key factors:

  • Incomplete Reaction: Picolinamide is a relatively electron-rich heterocycle, but the pyridine nitrogen can be protonated under acidic conditions, deactivating the ring towards electrophilic substitution. Ensure your reaction conditions are optimized for the specific chlorinating agent you are using.

  • Formation of Byproducts: Over-chlorination can occur, leading to dichlorinated picolinamides. The regioselectivity of the second chlorination will depend on the directing effects of the first chlorine atom and the amide group.

  • Sub-optimal Reagents: The choice of chlorinating agent is crucial. While elemental chlorine can be used, it can be difficult to handle and control. N-Chlorosuccinimide (NCS) is often a milder and more selective alternative.

  • Purification Losses: 6-Chloropicolinamide and picolinamide have similar polarities, which can make chromatographic separation challenging. Ensure your purification method is optimized to minimize product loss.

Question 2: During the bromination of 6-chloropicolinamide, I am observing multiple products in my reaction mixture. How can I improve the regioselectivity to favor the 3-bromo isomer?

Answer:

Achieving high regioselectivity in the bromination of 6-chloropicolinamide is a common challenge. The directing effects of the existing substituents play a key role. The amide group at the 2-position is an ortho, para-director, while the chlorine at the 6-position is also an ortho, para-director, but a deactivator. This leads to a complex interplay.

  • Understanding Directing Effects: The amide group strongly activates the 3 and 5 positions for electrophilic attack. The chlorine at the 6-position deactivates the ring but directs to the 5-position. The desired 3-position is electronically favored due to the strong activation by the amide group.

  • Choice of Brominating Agent: Using a milder brominating agent can enhance selectivity. N-Bromosuccinimide (NBS) is often preferred over elemental bromine for this reason, as it can lead to cleaner reactions with fewer byproducts.[1]

  • Reaction Conditions: Temperature control is critical. Running the reaction at lower temperatures can often improve selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Aprotic solvents are generally preferred to avoid side reactions.

Visualizing the Troubleshooting Logic for Route A:

Troubleshooting_Route_A Start Start Low_Yield Low Yield in Route A Start->Low_Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Byproduct_Formation Byproduct Formation Low_Yield->Byproduct_Formation Purification_Issues Purification Issues Low_Yield->Purification_Issues Optimize_Reagents Optimize_Reagents Incomplete_Reaction->Optimize_Reagents Solution Control_Stoichiometry Control_Stoichiometry Byproduct_Formation->Control_Stoichiometry Solution Milder_Halogenating_Agent Milder_Halogenating_Agent Byproduct_Formation->Milder_Halogenating_Agent Solution Optimize_Chromatography Optimize_Chromatography Purification_Issues->Optimize_Chromatography Solution

Caption: Troubleshooting workflow for low yield in Route A.

Route B: Amidation of 3-Bromo-6-chloropicolinic acid

This approach involves first synthesizing the halogenated carboxylic acid, followed by conversion to the primary amide. A detailed synthesis for 3-bromo-6-chloropyridyl-2-formic acid has been reported, starting from 3-bromo-6-chloropyridine.[2]

Question 3: I am struggling with the amidation of 3-Bromo-6-chloropicolinic acid. The reaction is sluggish, and the yield is low. What can I do?

Answer:

The direct conversion of a carboxylic acid to a primary amide can be challenging due to the formation of a stable ammonium carboxylate salt. Several strategies can be employed to overcome this:

  • Activate the Carboxylic Acid: The most common approach is to convert the carboxylic acid into a more reactive species.

    • Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will form the highly reactive acid chloride, which readily reacts with ammonia.

    • Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid in situ for reaction with ammonia.

  • Catalytic Direct Amidation: Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines, offering a greener alternative to traditional methods.[3]

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediates. The source of ammonia is also important; using anhydrous ammonia gas or a solution in an organic solvent is preferable to aqueous ammonia.

Question 4: I am observing impurities in my final product after amidation. What are the likely side products?

Answer:

Side products in the amidation step can arise from several sources:

  • Unreacted Starting Material: Incomplete reaction will leave unreacted 3-Bromo-6-chloropicolinic acid, which can be difficult to separate from the amide product due to similar polarities.

  • Side Reactions from Coupling Agents: If using coupling agents like DCC or EDC, the corresponding urea byproducts will be formed and must be removed during workup.

  • Degradation: The picolinic acid scaffold can be sensitive to harsh reaction conditions. High temperatures or strongly acidic or basic conditions could potentially lead to decarboxylation or other degradation pathways.

Visualizing the Troubleshooting Logic for Route B:

Troubleshooting_Route_B Start Start Low_Yield_Amidation Low Yield in Amidation Start->Low_Yield_Amidation Sluggish_Reaction Sluggish Reaction Low_Yield_Amidation->Sluggish_Reaction Impure_Product Impure Product Low_Yield_Amidation->Impure_Product Activate_Carboxylic_Acid Activate_Carboxylic_Acid Sluggish_Reaction->Activate_Carboxylic_Acid Solution Use_Catalyst Use_Catalyst Sluggish_Reaction->Use_Catalyst Solution Optimize_Workup Optimize_Workup Impure_Product->Optimize_Workup Solution Recrystallization Recrystallization Impure_Product->Recrystallization Solution

Caption: Troubleshooting workflow for low yield in Route B.

Experimental Protocols

The following are generalized protocols to serve as a starting point for your experiments. Optimization will be necessary based on your specific laboratory conditions and available reagents.

Protocol 1: Synthesis of 3-Bromo-6-chloropicolinic acid

This protocol is adapted from a patented procedure.[2]

  • Step 1: Oxidation of 3-bromo-6-chloropyridine.

    • In a suitable reaction vessel, dissolve 3-bromo-6-chloropyridine in a solvent such as chloroform.

    • Add urea peroxide and trifluoroacetic anhydride.

    • Stir the reaction mixture at a controlled temperature (e.g., 10-25 °C) for several hours.

    • Upon completion, quench the reaction and work up to isolate the crude 3-bromo-6-chloropyridine N-oxide.

  • Step 2: Cyanation of the N-oxide.

    • Dissolve the crude N-oxide in a solvent like acetonitrile.

    • Add trimethylsilyl cyanide (TMSCN) and a base such as triethylamine.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Work up the reaction to obtain crude 3-bromo-6-chloropicolinonitrile.

  • Step 3: Hydrolysis to the carboxylic acid.

    • Carefully add the crude nitrile to concentrated sulfuric acid.

    • Heat the mixture to a high temperature (e.g., 140-180 °C) for a few hours.

    • Cool the reaction and pour it onto ice to precipitate the product.

    • Filter, wash with water, and dry to obtain 3-Bromo-6-chloropicolinic acid.

Protocol 2: Amidation of 3-Bromo-6-chloropicolinic acid
  • Activation with Thionyl Chloride:

    • Suspend 3-Bromo-6-chloropicolinic acid in an inert solvent like toluene.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride and heat the mixture to reflux until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Reaction with Ammonia:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or dichloromethane).

    • Cool the solution in an ice bath.

    • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry it over a suitable drying agent, and concentrate to obtain the crude this compound.

    • Purify by recrystallization or column chromatography.

Data Presentation

The following table provides key physical and chemical properties of the target compound and its immediate precursor.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₆H₄BrClN₂O235.471279821-55-4
3-Bromo-6-chloropicolinic acidC₆H₃BrClNO₂236.45929000-66-8

References

Technical Support Center: Purification of 3-Bromo-6-chloropicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromo-6-chloropicolinamide (CAS 1279821-55-4).[1][2] This document is designed for researchers, chemists, and drug development professionals who are handling this valuable intermediate in a laboratory setting.[3] As a halogenated picolinamide derivative, achieving high purity is critical for its successful use in downstream applications, from pharmaceutical development to materials science research.[3][4] This guide provides in-depth, experience-driven answers to common purification challenges, detailed experimental protocols, and logical troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. Common synthesis methods involve the selective halogenation of a picolinamide or picolinic acid framework.[4] Therefore, potential impurities include:

  • Starting Materials: Unreacted picolinamide or its precursors.

  • Regioisomers: Isomers with different halogen substitution patterns on the pyridine ring.

  • Incompletely Halogenated Intermediates: Species such as 3-bromopicolinamide or 6-chloropicolinamide.

  • Over-halogenated Products: Picolinamides with additional halogen substituents.

  • Hydrolysis Products: The corresponding carboxylic acid, 3-Bromo-6-chloropicolinic acid, can form if the amide is exposed to acidic or basic conditions, especially at elevated temperatures.[4][5]

Q2: What is the recommended primary purification technique for this compound on a lab scale?

A2: For solid organic compounds like this compound, recrystallization is the most efficient and scalable primary purification method.[6] It leverages differences in solubility between the target compound and impurities at varying temperatures. If recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the recommended secondary technique for achieving high purity.[7]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.[8] Based on its structure and available data, a systematic solvent screening is advised. The compound exhibits moderate to high solubility in polar protic solvents like ethanol and methanol, and low to moderate aqueous solubility.[4] This suggests that a solvent pair system, such as ethanol/water or methanol/water, is an excellent starting point.

Q4: How can I definitively assess the purity of my final product?

A4: A multi-technique approach is best for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying the main compound and trace impurities.[9] A reversed-phase C18 column is typically effective.[9]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. Impurities typically cause a depression and broadening of the melting point range.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR can confirm the chemical structure and identify any proton-containing impurities.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process. For a guided workflow, refer to the troubleshooting diagram in the subsequent section.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used during the dissolution step.3. Premature crystallization occurred during hot filtration.1. Re-evaluate your solvent choice. If using a single solvent, try a binary solvent system (e.g., dissolve in a "good" solvent like hot ethanol and add a "poor" solvent like water dropwise until turbidity persists).2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.3. Preheat the filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely.
Product Fails to Crystallize (Oils Out) 1. The presence of impurities is depressing the melting point below room temperature.2. The solution is supersaturated.3. Residual solvent is present.1. Try adding a seed crystal of pure product to induce crystallization.2. Scratch the inside of the flask with a glass rod at the solution's surface.3. If an oil forms, try to redissolve it by heating and then cool even more slowly. If that fails, separate the oil and attempt to purify it via column chromatography.
Product is Still Impure After Purification 1. The impurity has a very similar solubility profile (recrystallization) or polarity (chromatography).2. The column was overloaded during chromatography.1. Perform a second recrystallization, potentially using a different solvent system.2. Switch to an orthogonal purification method. If you used recrystallization, try column chromatography, and vice-versa.3. For chromatography, ensure the sample load is no more than 1-5% of the silica gel mass. Use a gradient elution to better resolve closely-eluting compounds.
Colored Impurities Persist 1. Highly colored, non-polar impurities are present.2. The compound may be degrading slightly under the purification conditions (e.g., heat).1. During recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product.2. Minimize the time the compound spends in hot solvent.

Visual Troubleshooting Workflow

The following diagram provides a logical decision-making process for troubleshooting the purification of this compound.

G Troubleshooting Workflow for Purification start Crude Product Analysis (TLC, ¹H NMR) recrystallization Attempt Recrystallization start->recrystallization check_purity Assess Purity & Yield recrystallization->check_purity success Pure Product (>98%) Acceptable Yield check_purity->success Meets Specs problem Identify Problem check_purity->problem Fails Specs low_yield Low Yield problem->low_yield Yield < 70% low_purity Low Purity problem->low_purity Purity < 98% oily_product Oily Product problem->oily_product Not a solid optimize_rx Optimize Recrystallization: - Re-screen solvents - Use minimal solvent - Slow cooling low_yield->optimize_rx column_chrom Perform Column Chromatography low_purity->column_chrom triturate Triturate with non-polar solvent (e.g., Hexanes) oily_product->triturate optimize_rx->recrystallization column_chrom->check_purity triturate->column_chrom

Caption: A decision tree for troubleshooting common purification issues.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol outlines a general procedure using a common solvent pair. The optimal solvent system should be determined via small-scale screening.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with continuous swirling. Continue adding water until a faint, persistent cloudiness (turbidity) appears. Add one or two more drops of hot ethanol to redissolve the precipitate.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent. The final product should be a crystalline solid.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for removing impurities with polarities similar to the product.

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., ethyl acetate/hexanes) that gives the target compound a retention factor (Rf) of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.[7] Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in the minimum amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column. Add another thin layer of sand.

  • Elution: Carefully add the mobile phase to the column without disturbing the top layer.[7] Apply positive pressure (flash chromatography) and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any remaining solvent.

Supporting Data Tables

Table 1: Solubility Profile of this compound

SolventTypeSolubilitySuitability for Recrystallization
Dimethyl sulfoxide (DMSO)Polar AproticExcellent[4]Poor (High boiling point, difficult to remove)
N,N-Dimethylformamide (DMF)Polar AproticExcellent[4]Poor (High boiling point, difficult to remove)
Ethanol / MethanolPolar ProticModerate to High[4]Good (Can be used alone or in a pair with water)
AcetonitrilePolar AproticModerate[4]Potentially suitable
WaterPolar ProticLow to Moderate[4]Good as an anti-solvent in a binary system
Dichloromethane (DCM)Non-polarModerateSuitable for chromatography
Ethyl AcetateModerately PolarModerateSuitable for chromatography
Hexanes / HeptaneNon-polarPoorGood as a trituration/washing solvent

Table 2: Representative HPLC Method for Purity Analysis

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for moderately polar aromatic compounds.[9]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape and resolution for nitrogen-containing heterocycles.
Gradient 20% B to 80% B over 20 minA gradient elution ensures that both polar and non-polar impurities are eluted and resolved.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmAromatic compounds typically show strong absorbance at this wavelength.
Sample Prep 1 mg/mL in Methanol or AcetonitrileEnsures complete dissolution for injection.[9]

References

Stability of 3-Bromo-6-chloropicolinamide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-6-chloropicolinamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on assessing the stability of this molecule under various pH conditions. Here, we address common questions, troubleshoot potential experimental issues, and provide validated protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Chemical Stability Profile

This section addresses fundamental questions regarding the stability of this compound, focusing on the chemical principles that govern its degradation.

Q1: What is the primary degradation pathway for this compound under acidic or basic conditions?

A1: The primary and most anticipated degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the amide bond .[1][2] This reaction cleaves the C-N bond of the amide group, yielding two primary products: 3-bromo-6-chloropicolinic acid and ammonia.[3][4]

  • Under acidic conditions , the reaction is typically catalyzed by H+ ions. The carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[5] The final products are 3-bromo-6-chloropicolinic acid and an ammonium salt (e.g., ammonium chloride if HCl is used).[1]

  • Under basic conditions , the degradation occurs via direct nucleophilic attack of a hydroxide ion (OH-) on the carbonyl carbon.[2] This pathway results in the formation of the carboxylate salt of 3-bromo-6-chloropicolinic acid (e.g., sodium 3-bromo-6-chloro-picolinate if NaOH is used) and ammonia gas.[1]

The presence of electron-withdrawing halogen substituents (Br and Cl) on the pyridine ring can influence the rate of hydrolysis, but the fundamental mechanism remains the same.

G cluster_conditions Stressing Conditions cluster_reactants Starting Material cluster_products Degradation Products Acid Acidic (H+) Start This compound Acid->Start Base Basic (OH-) Base->Start P1 3-Bromo-6-chloropicolinic Acid (or its salt) Start->P1 Hydrolysis P2 Ammonia (or its salt) Start->P2 Hydrolysis

Caption: Primary hydrolytic degradation pathway for this compound.

Q2: Which condition, acidic or basic, is expected to cause faster degradation?
Q3: How can I analytically monitor the degradation of this compound?

A3: The most effective and widely used technique is High-Performance Liquid Chromatography (HPLC) , specifically a stability-indicating HPLC method.[9]

Why HPLC is ideal:

  • Separation: It can effectively separate the parent compound (this compound) from its primary degradation product (3-bromo-6-chloropicolinic acid) and any other potential impurities.

  • Quantification: With a suitable detector (e.g., UV/Vis or PDA), HPLC allows for the precise quantification of the decrease in the parent compound and the appearance of degradation products over time.

  • Specificity: A validated stability-indicating method ensures that the peaks are pure and that no co-elution is occurring, which is critical for accurate stability assessment.[8]

Other techniques like LC-MS can be used to identify unknown degradation products by providing mass information.[10]

Section 2: Troubleshooting Guide for Stability Experiments

This guide provides solutions to common problems encountered during forced degradation studies.

Problem Observed Potential Cause Troubleshooting & Optimization Steps
No significant degradation (<5%) is observed under initial stress conditions. 1. Insufficient Stress: The conditions (temperature, time, acid/base concentration) are too mild.[11] 2. Poor Solubility: The compound is not fully dissolved in the aqueous stress medium, reducing its exposure to the acid or base.1. Increase Stress: Incrementally increase the temperature (e.g., from 60°C to 80°C), extend the exposure time, or use a higher concentration of acid/base (e.g., from 0.1N to 1N HCl).[8] 2. Improve Solubility: Add a small amount of a miscible organic co-solvent (e.g., acetonitrile or methanol) to the stock solution before adding the acidic or basic medium. Ensure the co-solvent itself is stable under the test conditions.[11]
Excessive degradation (>50%) occurs too quickly, preventing kinetic analysis. Excessive Stress: The conditions are too harsh, leading to rapid and complete degradation of the parent compound.Reduce Stress: Decrease the temperature, shorten the sampling time points (e.g., check at 1, 2, 4 hours instead of 24), or use a lower concentration of the stressor (e.g., 0.01N HCl/NaOH). The goal is to achieve a target degradation of 5-20%.[11][12]
Multiple unknown peaks appear in the chromatogram. 1. Secondary Degradation: The primary degradant (3-bromo-6-chloropicolinic acid) is itself unstable under the stress conditions and is breaking down further. 2. Interaction with Co-solvent: The co-solvent or impurities within it may be reacting under stress.1. Analyze Time Points: Examine earlier time points to see the formation sequence of the impurities. This can help distinguish primary from secondary degradants. Use a milder stress condition where only the primary degradant is formed. 2. Run a Blank: Prepare a blank sample containing only the solvent and the stressor (acid/base) and subject it to the same conditions. This will identify any peaks not related to the active compound.
Poor mass balance is observed (sum of parent and degradants is not ~100%). 1. Co-elution: A degradant peak is hidden under the parent peak or another peak. 2. Different UV Response: The degradation product has a significantly different molar absorptivity (response factor) at the chosen wavelength compared to the parent compound. 3. Formation of Non-UV Active Products: Degradation may produce species that do not absorb UV light.1. Check Peak Purity: Use a Photodiode Array (PDA) detector to assess peak purity across the entire peak. If co-elution is suspected, modify the HPLC method (e.g., change the gradient, mobile phase, or column) to improve resolution.[8] 2. Use Relative Response Factors (RRF): If an authentic standard of the degradant is available, determine its RRF relative to the parent compound and use it to correct the area percentages. 3. Use a Universal Detector: Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or use LC-MS to search for other potential products.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting a forced degradation study on this compound. This protocol is a self-validating system designed for scientific rigor.

Workflow for Forced Degradation Study

Caption: Standard experimental workflow for a forced degradation study.

Protocol 1: Acid and Base Hydrolysis Study

Objective: To determine the stability of this compound under standard acidic and basic stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1N solution

  • Sodium Hydroxide (NaOH), 1N solution

  • Volumetric flasks, pipettes, and vials

  • Calibrated heating block or water bath

  • HPLC system with a PDA detector and a suitable C18 column

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Sample Preparation (Perform in parallel for Acid and Base):

    • Time Zero (t=0) Sample:

      • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

      • Add 1.0 mL of 1N HCl (for the acid study) or 1N NaOH (for the base study).

      • Immediately neutralize by adding 1.0 mL of 1N NaOH (for the acid sample) or 1N HCl (for the base sample).

      • Dilute to volume with mobile phase. This sample represents 0% degradation.

    • Acid Stress Sample:

      • In a sealed vial, mix 5.0 mL of the stock solution with 5.0 mL of 1N HCl.

      • Place the vial in a heating block set to 60°C.

    • Base Stress Sample:

      • In a sealed vial, mix 5.0 mL of the stock solution with 5.0 mL of 1N NaOH.

      • Place the vial in a heating block set to 60°C.

  • Stress and Sampling:

    • Withdraw aliquots (e.g., 1.0 mL) from both the acid and base stress vials at predetermined time points (e.g., 2, 4, 8, and 24 hours).

    • For each aliquot taken:

      • Immediately transfer it to a pre-prepared vial containing an equivalent molar amount of quenching solution (1.0 mL of 1N NaOH for the acid sample; 1.0 mL of 1N HCl for the base sample) to stop the reaction.[13]

      • Allow the quenched sample to cool to room temperature.

  • HPLC Analysis:

    • Prepare the final samples for injection by diluting the quenched aliquots to a suitable concentration (e.g., 0.1 mg/mL) with the HPLC mobile phase.

    • Analyze all t=0 and stressed samples using a validated stability-indicating HPLC method.

    • Use a PDA detector to monitor peak purity and identify the formation of degradants.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Calculate the percentage of each degradation product formed.

    • Assess the mass balance by summing the percentage of the parent compound and all degradation products. The total should be between 95% and 105% for good mass balance.

Section 4: References

  • Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters. Available at: 14

  • Jellinek, H. H. G., & Urwin, J. R. (1953). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. The Journal of Physical Chemistry. Available at: --INVALID-LINK--

  • American Elements. Methyl 3-bromo-6-chloropicolinate. Product Information. Available at: --INVALID-LINK--

  • Jain, D., et al. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: --INVALID-LINK--

  • Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research. Available at: --INVALID-LINK--

  • Santa Cruz Biotechnology. 3-Bromo-6-chloropicolinic acid. Product Information. Available at: --INVALID-LINK--

  • ChemicalBook. 3-Bromo-6-chloro-2-pyridinecarboxylic acid. Product Information. Available at: --INVALID-LINK--

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Technical Guideline. Available at: --INVALID-LINK--

  • PubChem. 3-Bromo-6-chloropyridine-2-carboxylic acid. Database Entry. Available at: --INVALID-LINK--

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Available at: --INVALID-LINK--

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Online Resource. Available at: --INVALID-LINK--

  • Szymańska, E., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. Available at: --INVALID-LINK--

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available at: --INVALID-LINK--

  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. Technical Article. Available at: --INVALID-LINK--

  • The Organic Chemistry Tutor. (2019). Mechanism of Amide Hydrolysis. YouTube. Available at: --INVALID-LINK--

  • Richardson, D. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: --INVALID-LINK--

  • Hsieh, Y.-H. P. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Available at: --INVALID-LINK--

  • Irving, H., & Williams, R. J. P. (1953). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry. Available at: --INVALID-LINK--

  • CN103058963A. Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. Google Patents. Available at: --INVALID-LINK--

  • BenchChem. Stability issues of 6-Bromoquinoline-8-carbonitrile under acidic conditions. Technical Support Document. Available at: --INVALID-LINK--

References

Technical Support Center: Hydrolytische Stabilität von 3-Brom-6-chlorpicolinamid

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses technische Support-Center bietet detaillierte Anleitungen und Lösungen für häufig auftretende Probleme bei der Untersuchung des hydrolytischen Abbaus von 3-Brom-6-chlorpicolinamid und seinen Nebenprodukten. Als Ihr leitender Anwendungswissenschaftler führe ich Sie durch die Feinheiten Ihrer Experimente und stelle sicher, dass Sie über das Wissen verfügen, um Ihre Studien mit Vertrauen durchzuführen.

Häufig gestellte Fragen (FAQs)

F1: Was ist der primäre hydrolytische Abbauweg für 3-Brom-6-chlorpicolinamid?

Der primäre Weg ist die Hydrolyse der Amidgruppe, die zur Bildung von 3-Brom-6-chlorpicolinsäure führt. Diese Reaktion wird signifikant durch den pH-Wert beeinflusst. Unter sauren Bedingungen (pH < 4) verläuft die Hydrolyse langsam bis mäßig, während sie unter basischen Bedingungen (pH > 9) erheblich beschleunigt wird. Bei stark erhöhten pH-Werten besteht auch die Möglichkeit von Ringöffnungsreaktionen.

F2: Welche Nebenprodukte kann ich neben 3-Brom-6-chlorpicolinsäure erwarten?

Während 3-Brom-6-chlorpicolinsäure das Hauptnebenprodukt der Hydrolyse ist, können unter aggressiven Bedingungen (z. B. hohe Temperaturen und extreme pH-Werte) weitere Abbauprodukte entstehen. Dazu können dehalogenierte Pyridinderivate gehören. Es ist wichtig, eine Stabilitäts-indizierende Analysemethode zu verwenden, um alle potenziellen Abbauprodukte zu trennen und zu quantifizieren.

F3: Wie beeinflusst die Temperatur die Hydrolyserate?

Wie bei den meisten chemischen Reaktionen erhöht eine höhere Temperatur die Geschwindigkeit der Hydrolyse. Bei der Durchführung von Studien zum beschleunigten Abbau ist es wichtig, die Temperatur sorgfältig zu kontrollieren, um sicherzustellen, dass die Abbaubedingungen relevant bleiben und nicht zu unrealistischen Abbauprofilen führen. Thermische Zersetzung, die zu Dehalogenierung führt, tritt typischerweise bei Temperaturen über 100°C auf.

F4: Warum ist es wichtig, Studien zum erzwungenen Abbau durchzuführen?

Studien zum erzwungenen Abbau oder Stresstests sind entscheidend für:

  • Entwicklung von Stabilitäts-indizierenden Methoden: Sie helfen sicherzustellen, dass Ihre Analysemethode das Ausgangsmaterial von all seinen potenziellen Abbauprodukten trennen kann.

  • Verständnis der Abbauwege: Sie geben Einblicke in die chemische Stabilität des Moleküls und helfen bei der Identifizierung potenzieller Abbauprodukte, die sich während der Lagerung bilden könnten.

  • Formulierungsentwicklung: Die aus diesen Studien gewonnenen Erkenntnisse können die Entwicklung stabilerer pharmazeutischer Formulierungen leiten.

  • Einhaltung gesetzlicher Vorschriften: Aufsichtsbehörden wie die FDA und die ICH verlangen Daten zum erzwungenen Abbau als Teil des Einreichungsprozesses für neue Arzneimittel.

Leitfaden zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, auf die Sie während Ihrer Experimente stoßen könnten, und bietet praktische Lösungen.

Beobachtetes Problem Mögliche Ursache(n) Empfohlene Maßnahme(n)
Unvollständige oder langsame Hydrolyse Unzureichende Säure- oder Basenkonzentration. Zu niedrige Reaktionstemperatur. Geringe Löslichkeit des Ausgangsmaterials.Erhöhen Sie die Konzentration der Säure oder Base schrittweise. Erhöhen Sie die Reaktionstemperatur in kontrollierten Schritten (z. B. 50-60°C). Verwenden Sie ein Cosolvens (z. B. Methanol, Acetonitril), um die Löslichkeit zu verbessern, und stellen Sie sicher, dass das Cosolvens unter den Reaktionsbedingungen stabil ist.
Auftreten unerwarteter Peaks im HPLC-Chromatogramm Bildung von sekundären Abbauprodukten aufgrund von übermäßigem Stress. Verunreinigungen im Ausgangsmaterial oder in den Reagenzien. Wechselwirkung mit Pufferkomponenten.Reduzieren Sie die Stärke der Stressbedingungen (z. B. niedrigere Temperatur, geringere Säure-/Basenkonzentration, kürzere Expositionszeit). Analysieren Sie das Ausgangsmaterial und die Reagenzien auf Reinheit. Verwenden Sie einen anderen Puffer oder eine einfachere mobile Phase, um potenzielle Wechselwirkungen auszuschließen.
Schlechte Peakform oder Auflösung in der HPLC-Analyse Falsche Wahl der mobilen Phase oder des pH-Werts. Überladung der Säule. Säulenkontamination oder -abbau.Optimieren Sie die Zusammensetzung der mobilen Phase (z. B. Acetonitril/Wasser-Verhältnis, Pufferkonzentration). Passen Sie den pH-Wert der mobilen Phase an, um die Ionisierung der Analyten zu kontrollieren. Reduzieren Sie die Konzentration der injizierten Probe. Spülen Sie die Säule mit einem starken Lösungsmittel oder ersetzen Sie die Säule bei Bedarf.
Inkonsistente oder nicht reproduzierbare Ergebnisse Ungenaue pH-Messung oder Pufferzubereitung. Schwankungen der Reaktionstemperatur. Instabilität der Probe nach der Reaktion.Kalibrieren Sie das pH-Meter regelmäßig und bereiten Sie die Puffer sorgfältig vor. Verwenden Sie ein thermostatiertes Bad für eine präzise Temperaturregelung. Neutralisieren Sie die Reaktionsmischung sofort nach Beendigung der Reaktion und analysieren Sie sie so schnell wie möglich. Lagern Sie die Proben bei Bedarf bei niedriger Temperatur und vor Licht geschützt.

Experimentelle Protokolle

Hier finden Sie detaillierte, schrittweise Methoden für die Durchführung von sauren und basischen Hydrolyseexperimenten.

Protokoll 1: Säurekatalysierte Hydrolyse
  • Probenvorbereitung: Bereiten Sie eine Stammlösung von 3-Brom-6-chlorpicolinamid in einem geeigneten organischen Lösungsmittel (z. B. Methanol oder Acetonitril) mit einer Konzentration von 1 mg/ml vor.

  • Reaktionsaufbau: Geben Sie in ein Reaktionsgefäß 1 ml der Stammlösung und 9 ml 1 M Salzsäure (HCl). Dies ergibt eine Endkonzentration von 0,1 mg/ml in 0,9 M HCl.

  • Inkubation: Verschließen Sie das Gefäß fest und inkubieren Sie die Mischung bei einer kontrollierten Temperatur (z. B. 60°C) für eine festgelegte Dauer (z. B. 2, 4, 8, 12 und 24 Stunden).

  • Probenentnahme und Neutralisierung: Entnehmen Sie zu jedem Zeitpunkt Aliquots (z. B. 1 ml). Neutralisieren Sie die Probe sofort mit einer äquivalenten Menge einer basischen Lösung (z. B. 1 M Natriumhydroxid), um die Reaktion zu stoppen.

  • Analyse: Verdünnen Sie die neutralisierte Probe mit der mobilen Phase auf eine für die HPLC-Analyse geeignete Konzentration und injizieren Sie sie in das HPLC-System.

Protokoll 2: Basenkatalysierte Hydrolyse
  • Probenvorbereitung: Bereiten Sie eine Stammlösung von 3-Brom-6-chlorpicolinamid wie in Protokoll 1 beschrieben vor.

  • Reaktionsaufbau: Geben Sie in ein Reaktionsgefäß 1 ml der Stammlösung und 9 ml 0,1 M Natriumhydroxid (NaOH). Dies ergibt eine Endkonzentration von 0,1 mg/ml in 0,09 M NaOH.

  • Inkubation: Verschließen Sie das Gefäß fest und inkubieren Sie die Mischung bei Raumtemperatur (ca. 25°C) für eine festgelegte Dauer (z. B. 30 Minuten, 1, 2, 4 und 8 Stunden). Aufgrund der schnelleren Kinetik sind in der Regel mildere Bedingungen erforderlich als bei der sauren Hydrolyse.

  • Probenentnahme und Neutralisierung: Entnehmen Sie zu jedem Zeitpunkt Aliquots. Neutralisieren Sie die Probe sofort mit einer äquivalenten Menge einer sauren Lösung (z. B. 0,1 M HCl).

  • Analyse: Verdünnen Sie die neutralisierte Probe mit der mobilen Phase und analysieren Sie sie mittels HPLC.

Datenpräsentation

Die folgende Tabelle zeigt hypothetische Daten zum hydrolytischen Abbau von 3-Brom-6-chlorpicolinamid unter verschiedenen pH-Bedingungen. Diese Daten dienen zur Veranschaulichung und sollten durch experimentelle Ergebnisse bestätigt werden.

Bedingung Zeit (Stunden) 3-Brom-6-chlorpicolinamid (%) 3-Brom-6-chlorpicolinsäure (%) Andere Abbauprodukte (%)
pH 2 (60°C) 0100.00.00.0
885.214.50.3
2460.738.90.4
pH 7 (60°C) 0100.00.00.0
898.11.80.1
2494.55.30.2
pH 10 (25°C) 0100.00.00.0
270.329.50.2
825.174.20.7

Visualisierungen

Diagramm des hydrolytischen Abbauwegs

Hydrolysis_Pathway 3-Bromo-6-chloropicolinamide This compound 3-bromo-6-chloropicolinic acid 3-bromo-6-chloropicolinic acid This compound->3-bromo-6-chloropicolinic acid Hydrolysis (H₂O, H⁺ or OH⁻)

Abbildung 1: Vereinfachter hydrolytischer Abbauweg von 3-Brom-6-chlorpicolinamid.

Experimenteller Arbeitsablauf

Experimental_Workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_analysis Analyse Stammlösung vorbereiten Stammlösung vorbereiten Säure/Base hinzufügen Säure/Base hinzufügen Stammlösung vorbereiten->Säure/Base hinzufügen Inkubieren Inkubieren Säure/Base hinzufügen->Inkubieren Probe entnehmen & neutralisieren Probe entnehmen & neutralisieren Inkubieren->Probe entnehmen & neutralisieren HPLC-Analyse HPLC-Analyse Probe entnehmen & neutralisieren->HPLC-Analyse Daten auswerten Daten auswerten HPLC-Analyse->Daten auswerten

Abbildung 2: Allgemeiner Arbeitsablauf für Hydrolyseexperimente.

Referenzen

  • Smolecule. (2023). This compound. Abgerufen von --INVALID-LINK--

Overcoming solubility issues with 3-Bromo-6-chloropicolinamide in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-6-chloropicolinamide

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and overcome one of the most common experimental challenges associated with this compound: its limited aqueous solubility. This guide provides practical, field-proven insights and step-by-step protocols to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental solubility characteristics of this compound?

Answer: Understanding the physicochemical properties of this compound is the first step in troubleshooting solubility issues. The compound is a crystalline solid at room temperature.[1] Its structure, featuring a pyridine ring with bromine and chlorine substituents, results in moderate lipophilicity (LogP value of 2.48) and inherently low to moderate aqueous solubility.[1] The halogen atoms increase the molecule's hydrophobic character compared to its parent compound, picolinamide.[1]

For practical lab work, its solubility can be summarized as follows:

Solvent TypeSolvent NameObserved SolubilityMechanism of Solvation
Polar Aprotic Dimethyl Sulfoxide (DMSO)ExcellentStrong dipolar interactions with the pyridine nitrogen and amide carbonyl group effectively solvate the molecule.[1]
N,N-Dimethylformamide (DMF)ExcellentSimilar to DMSO, provides strong dipolar interactions for optimal solvation.[1]
Polar Protic EthanolModerate to HighThe solvent's hydroxyl group can form hydrogen bonds with the compound's amide group.[1]
MethanolModerate to HighSimilar to ethanol, hydrogen bonding interactions facilitate dissolution.[1]
Aqueous Water / Buffers (neutral pH)Low to ModerateThe hydrophobic nature of the halogenated pyridine ring limits interaction with water molecules.[1]
Q2: What is the recommended procedure for preparing a high-concentration stock solution?

Answer: The most reliable method for preparing a high-concentration stock solution is to use a high-purity, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the industry standard and the top recommendation for this compound.[1]

  • Pre-weigh the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 235.46 g/mol ) in a sterile microcentrifuge tube or glass vial.

    • Calculation Example: For 1 mL of a 10 mM stock, you need 0.2355 mg. For 10 mL, you need 2.355 mg.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Initial Dissolution: Cap the vial securely and vortex at medium speed for 1-2 minutes. A brief visual inspection should show the majority of the solid has dissolved.

  • Ensure Complete Solubilization (If Necessary): If a small amount of particulate matter remains, you can employ one of the following gentle methods:

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break up compound aggregates and enhance dispersion.[2]

    • Gentle Warming: Place the vial in a heat block or water bath set to 37°C for 10-15 minutes. Intermittently vortex the solution. Caution: Do not overheat, as this may risk compound degradation.

  • Final Inspection & Storage: Once the solution is clear with no visible particulates, it is ready. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: My compound precipitates when I add my DMSO stock to an aqueous buffer or cell culture medium. How can I prevent this?

Answer: This is the most common solubility-related failure point. The phenomenon, known as "crashing out," occurs because the compound, which is stable in 100% DMSO, is suddenly introduced to a solvent environment (aqueous buffer) where it is poorly soluble. The key is to manage this transition carefully.

Follow this troubleshooting workflow to diagnose and solve the issue.

G start Precipitation Observed in Aqueous Medium q1 Is the final concentration essential? start->q1 sol1 Solution 1: Lower the Final Concentration Attempt a 2x or 5x dilution. q1->sol1 No q2 Is the final DMSO concentration >1%? q1->q2 Yes a1_yes Yes a1_no No end Issue Resolved sol1->end sol2 Solution 2: Reduce Final DMSO Concentration Prepare a more dilute intermediate stock to keep final DMSO <0.5%. q2->sol2 Yes q3 Is your assay cell-free? q2->q3 No a2_yes Yes a2_no No sol2->end sol3 Solution 3: Use a Surfactant Add 0.01-0.05% Tween-20 or Triton X-100 to the final aqueous buffer. q3->sol3 Yes q4 Can the pH of the buffer be adjusted? q3->q4 No a3_yes Yes a3_no No sol3->end sol4 Solution 4: Adjust Buffer pH Test solubility at slightly acidic or basic pH if compatible with your experiment. q4->sol4 Yes q4->end No, consult formulation specialist sol4->end G cluster_0 Standard Lab Techniques cluster_1 Advanced Formulation CoSolvent Co-solvency (DMSO/Water) Complexation Complexation (e.g., Cyclodextrins) CoSolvent->Complexation If insufficient pH_Adjust pH Adjustment pH_Adjust->Complexation If insufficient Surfactant Surfactants (non-cell) Surfactant->Complexation If insufficient Particle Particle Size Reduction (Nanonization) Complexation->Particle Amorphous Amorphous Solid Dispersions Complexation->Amorphous Start Solubility Challenge Start->CoSolvent First Line Start->pH_Adjust First Line Start->Surfactant First Line

References

Technical Support Center: A Researcher's Guide to 3-Bromo-6-chloropicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 3-Bromo-6-chloropicolinamide?

Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][6] It is crucial to avoid direct contact and inhalation of dust or aerosols.[2]

Q2: What is the recommended personal protective equipment (PPE) when working with this compound?

A comprehensive PPE plan is essential. The following table summarizes the recommended PPE for handling this compound and similar halogenated aromatic compounds.[4]

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[4][7][8]Protects against splashes and airborne particles that can cause serious eye irritation or injury.[2][6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[4][7][9]Prevents skin contact, which can lead to irritation.[1][2] Ensure gloves are appropriate for any solvents used by checking a chemical compatibility chart.[10][11]
Respiratory Protection Work in a well-ventilated area, preferably a certified chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2][6]

Q3: How should I properly store this compound?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][5] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][12] Some sources also suggest protecting it from light.[5][12] For long-term storage, refrigeration at 2-8°C in an inert atmosphere is recommended.[13]

Q4: What should I do in case of an accidental spill?

In the event of a spill, first ensure your own safety by wearing the appropriate PPE. For a small spill, you should:

  • Avoid generating dust.

  • Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[2][5]

  • Clean the spill area thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures. Do not let the product enter drains.

Q5: How do I properly dispose of this compound waste?

Dispose of surplus and non-recyclable solutions to a licensed disposal company. The material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[2] Contaminated packaging should be disposed of as unused product.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: The compound appears clumpy or has aggregated.

  • Potential Cause: Improper storage, leading to moisture absorption.

  • Solution: While maintaining proper containment in a fume hood, gently break up the aggregates with a spatula before weighing. If the material appears significantly degraded or discolored, it is advisable to use a fresh batch. To prevent this, always ensure the container is tightly sealed after use and stored in a desiccator if necessary.

Issue 2: Inconsistent results in biological assays.

  • Potential Cause 1: Degradation of the compound.

  • Troubleshooting: Verify the purity of your compound using an appropriate analytical method (e.g., HPLC, LC-MS). If degradation is confirmed, obtain a new, high-purity batch.

  • Potential Cause 2: Poor solubility in your assay buffer.

  • Troubleshooting: this compound is a small organic molecule and may have limited aqueous solubility. Consider using a small amount of a biocompatible solvent like DMSO to create a stock solution, which can then be diluted into your aqueous buffer. Always run a vehicle control in your experiments to account for any effects of the solvent.

Issue 3: Skin or eye irritation after handling the compound.

  • Immediate Action:

    • Skin: Immediately wash the affected area with plenty of soap and water.[1][2] Remove any contaminated clothing.[1][2] If irritation persists, seek medical attention.[2]

    • Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2][3]

  • Preventative Measures: This indicates a breach in your PPE protocol. Review your handling procedures to identify and correct the cause. Ensure your gloves are intact and that you are wearing appropriate eye protection.

Experimental Protocols

Safe Handling and Weighing Protocol

This protocol outlines the steps for safely handling and weighing solid this compound.

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for any solvents or other reagents to be used.

    • Don the appropriate PPE as outlined in the table above.[4]

    • Prepare your workspace in a chemical fume hood. Ensure the area is clean and uncluttered.[4]

  • Handling:

    • Place all necessary equipment (spatula, weigh boat, balance, etc.) within the fume hood.

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of the compound to a weigh boat. Avoid creating dust.

  • Post-Handling:

    • Securely close the container of this compound.

    • Clean any residual powder from the spatula and work surface using a method that does not generate dust (e.g., a damp wipe).

    • Properly dispose of all waste, including contaminated wipes and weigh boats.

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Emergency Response Workflow

The following diagram illustrates the general workflow for responding to an accidental exposure.

EmergencyResponse cluster_exposure Accidental Exposure cluster_action Immediate Actions cluster_assessment Assessment & Reporting cluster_medical Medical Attention Exposure Exposure Occurs (Skin, Eyes, Inhalation) Remove Remove from Exposure Source Exposure->Remove FirstAid Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) Remove->FirstAid Assess Assess Severity FirstAid->Assess Report Report Incident to Supervisor Assess->Report Medical Seek Professional Medical Attention (Bring SDS if available) Assess->Medical If necessary

Caption: Workflow for responding to accidental exposure.

References

Technical Support Center: 3-Bromo-6-chloropicolinamide Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 3-bromo-6-chloropicolinamide. The guidance provided herein is based on established scientific principles and practical field experience to ensure the successful isolation of high-purity crystalline material.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of this compound, offering explanations for the underlying causes and providing actionable, step-by-step protocols for resolution.

Issue 1: Poor or No Crystal Formation

Question: I have followed a standard cooling crystallization protocol, but I am observing very low yield or no crystals at all. What could be the cause, and how can I resolve this?

Answer:

The lack of crystal formation is typically rooted in issues related to supersaturation, nucleation, or the presence of inhibitory impurities. Let's break down the potential causes and solutions:

  • Inadequate Supersaturation: Crystallization is a thermodynamic process driven by supersaturation. If the concentration of this compound in the solution is below its saturation point at a given temperature, crystals will not form.

    • Causality: The solubility of this compound is a critical parameter. It exhibits moderate to high solubility in polar protic solvents like ethanol and methanol, and excellent solubility in polar aprotic solvents such as DMSO and DMF.[1] Its aqueous solubility is expected to be low.[1] If the initial concentration is too low or the cooling is insufficient, the solution may remain undersaturated.

    • Solution Protocol:

      • Increase Solute Concentration: Carefully increase the starting concentration of this compound in the chosen solvent at an elevated temperature. Ensure complete dissolution before proceeding with cooling.

      • Solvent Evaporation: If increasing the initial concentration is not feasible, controlled evaporation of the solvent can be employed to achieve supersaturation. This can be done at a constant temperature or during the cooling process.

      • Antisolvent Addition: Introduce a miscible "antisolvent" in which the compound is poorly soluble. This will decrease the overall solubility of the solute in the mixture, inducing supersaturation and crystallization. Common antisolvent pairs for polar compounds include methanol/water, ethanol/hexane, or acetone/chloroform.[2]

  • Nucleation Inhibition: Even in a supersaturated solution, crystal growth requires the formation of stable nuclei. This process can be kinetically hindered.

    • Causality: The energy barrier for nucleation can be high, especially in highly purified systems. The absence of nucleation sites prevents the initiation of crystal growth.

    • Solution Protocol:

      • Seeding: Introduce a small, high-quality crystal of this compound (a "seed crystal") into the supersaturated solution. This provides a template for further crystal growth, bypassing the initial nucleation barrier.[3]

      • Scratching: Gently scratching the inner surface of the crystallization vessel with a glass rod can create microscopic imperfections that act as nucleation sites.[3]

      • Controlled Cooling Rate: A slower cooling rate allows more time for molecules to organize and form stable nuclei. Rapid cooling can lead to the formation of an amorphous solid or oil instead of crystals.[3]

  • Presence of Impurities: Certain impurities can inhibit crystal growth by adsorbing onto the crystal surface and blocking active growth sites.[4][5][6]

    • Causality: Impurities with a structural resemblance to this compound can compete for positions in the crystal lattice, disrupting the ordered arrangement and hindering further growth.[4][7][8]

    • Solution Protocol:

      • Purification of Starting Material: Ensure the starting material is of high purity. Techniques such as column chromatography or recrystallization from a different solvent system can be used for purification prior to the final crystallization.

      • Solvent Selection: The choice of solvent can influence the incorporation of impurities into the crystal lattice.[7] Experiment with different solvents to find one that selectively excludes the problematic impurity.

Troubleshooting Flowchart for Poor/No Crystal Formation:

G start Start: Poor or No Crystal Formation check_supersaturation Is the solution supersaturated? start->check_supersaturation increase_conc Action: Increase solute concentration or use antisolvent/evaporation check_supersaturation->increase_conc No check_nucleation Is nucleation occurring? check_supersaturation->check_nucleation Yes increase_conc->check_supersaturation failure Re-evaluate solvent system increase_conc->failure Still Undersaturated induce_nucleation Action: Introduce seed crystals or scratch the vessel check_nucleation->induce_nucleation No check_purity Is the starting material pure? check_nucleation->check_purity Yes induce_nucleation->check_nucleation induce_nucleation->failure Still No Nucleation purify_material Action: Purify the starting material check_purity->purify_material No success Successful Crystallization check_purity->success Yes purify_material->start

A logical workflow for troubleshooting the absence of crystals.

Issue 2: Formation of Small, Needle-like, or Poorly Defined Crystals

Question: My crystallization yields crystals, but they are very small, often needle-shaped, and not suitable for further analysis or processing. How can I improve the crystal size and morphology?

Answer:

Crystal size and habit (morphology) are primarily influenced by the kinetics of nucleation and growth. The formation of small or needle-like crystals often indicates that nucleation is occurring too rapidly relative to the rate of crystal growth.

  • Rapid Nucleation: When nucleation is excessively fast, a large number of small crystals form simultaneously, competing for the available solute and limiting their individual growth.

    • Causality: High levels of supersaturation, rapid cooling, and high agitation can all promote rapid nucleation.

    • Solution Protocol:

      • Reduce Cooling Rate: Employ a slower, more controlled cooling profile. This can be achieved by placing the crystallization vessel in an insulated container or using a programmable cooling bath. Slower cooling reduces the rate at which supersaturation is generated, favoring growth over nucleation.[3]

      • Decrease Supersaturation: Start with a slightly lower initial concentration of this compound. While this may seem counterintuitive, a lower degree of supersaturation can slow down nucleation and allow for the growth of larger, more well-defined crystals.

      • Optimize Agitation: While some agitation is necessary to ensure homogeneity, excessive stirring can increase secondary nucleation (the formation of new crystals from existing ones). Reduce the stirring speed or use intermittent agitation.[9]

  • Solvent Effects: The choice of solvent can significantly impact crystal morphology.

    • Causality: Solvent molecules interact with different crystal faces at varying degrees, which can either promote or inhibit growth in specific directions. This anisotropic growth can lead to needle-like or plate-like morphologies.

    • Solution Protocol:

      • Solvent Screening: Conduct a systematic screening of different solvents. A good starting point is to test solvents from different classes (e.g., alcohols, esters, ketones, aromatic hydrocarbons).

      • Solvent Mixtures: Using a mixture of solvents can sometimes lead to a more desirable crystal habit. For example, a solvent in which the compound is highly soluble can be mixed with one in which it is less soluble.[10]

Data Summary: Recommended Solvents for this compound Crystallization

Solvent ClassSpecific SolventsExpected SolubilityPotential for Good Crystals
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), AcetonitrileExcellent to Moderate[1]High, but may require antisolvent
Polar Protic Ethanol, MethanolModerate to High[1]Good, often used for recrystallization
Aqueous WaterLow to Moderate[1]May be suitable for antisolvent methods

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the crystallization and characterization of this compound.

Q1: What are the key physicochemical properties of this compound that I should be aware of for crystallization?

A1: Understanding the physicochemical properties is crucial for designing a successful crystallization process. For this compound, key properties include:

  • Molecular Formula: C₆H₄BrClN₂O[1]

  • Molecular Weight: 235.47 g/mol (approx.)

  • Appearance: Crystalline solid at ambient conditions.[1]

  • Solubility: As detailed in the troubleshooting section, it has varying solubility in different organic solvents, which is a key parameter for solvent selection.[1]

  • Thermal Stability: It undergoes thermal decomposition at elevated temperatures (>100°C), with significant decomposition typically occurring between 200-300°C.[1] This is an important consideration for melt crystallization or when using high-boiling point solvents.

Q2: How can I identify and characterize the crystalline form of this compound?

A2: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a possibility for picolinamide derivatives.[1] It is essential to characterize the resulting crystalline form. The following analytical techniques are recommended:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form (polymorph) of a material. The resulting diffraction pattern is a unique fingerprint of the crystal lattice.[11]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[12][13] It can be used to determine the melting point, enthalpy of fusion, and detect any phase transitions, which are characteristic of a specific polymorph.[12][13][14]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[15] It is useful for determining the thermal stability of the compound and identifying the presence of solvates or hydrates.[12][14][15]

Analytical Techniques for Crystal Characterization:

G cluster_0 Primary Techniques cluster_1 Information Obtained PXRD Powder X-ray Diffraction (PXRD) Crystal_Form Crystal Form (Polymorph) PXRD->Crystal_Form DSC Differential Scanning Calorimetry (DSC) Thermal_Transitions Melting Point, Phase Transitions DSC->Thermal_Transitions TGA Thermogravimetric Analysis (TGA) Thermal_Stability Decomposition Temperature, Solvates TGA->Thermal_Stability

Key analytical methods for characterizing crystalline this compound.

Q3: Can impurities from the synthesis of this compound affect my crystallization?

A3: Absolutely. Impurities, even at low levels, can have a significant impact on crystallization.[9] The synthesis of this compound involves halogenation steps which can result in related impurities.[1]

  • Impact of Impurities:

    • Inhibition of Growth: Impurities can adsorb onto the crystal surface, blocking sites for further molecular addition and slowing or stopping crystal growth.[4][6]

    • Alteration of Morphology: Selective adsorption on specific crystal faces can alter the relative growth rates of those faces, leading to changes in the crystal habit.[7]

    • Induction of Polymorphism: Impurities can sometimes favor the nucleation and growth of a less stable polymorph.

    • Incorporation into the Lattice: If an impurity has a similar size and shape to the host molecule, it can be incorporated into the crystal lattice, forming a solid solution and reducing the purity of the final product.[6][8]

  • Mitigation Strategies:

    • Thorough Purification: It is crucial to purify the crude this compound before the final crystallization step.

    • Analytical Monitoring: Use techniques like HPLC or LC-MS to assess the purity of your material before and after crystallization.

References

Validation & Comparative

A Technical Guide to Halogenated Picolinamides: A Comparative Analysis of 3-Bromo-6-chloropicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Picolinamides, a class of compounds characterized by a pyridine-2-carboxamide core, have garnered significant attention, particularly in the development of novel antibacterial agents. This guide provides a detailed comparative analysis of 3-Bromo-6-chloropicolinamide and other halogenated picolinamides, with a focus on their chemical synthesis, structure-activity relationships (SAR), and performance in biological assays. By synthesizing data from key studies, this document aims to equip researchers with the critical insights needed to navigate the nuances of halogen substitution in the design of next-generation picolinamide-based therapeutics.

Introduction: The Role of Halogenation in Picolinamide Bioactivity

The picolinamide scaffold has proven to be a versatile template for the development of potent therapeutic agents. A significant breakthrough in this area has been the discovery of picolinamide derivatives with exquisite potency and selectivity against the pathogenic bacterium Clostridioides difficile[1][2][3]. Halogenation of the pyridine ring is a key strategy in optimizing the biological activity of these compounds. The nature and position of the halogen substituents can profoundly influence factors such as:

  • Lipophilicity: Affecting membrane permeability and oral absorption.

  • Metabolic Stability: Halogen atoms can block sites of metabolism, thereby increasing the compound's half-life.

  • Binding Interactions: Halogens can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to the target protein[4][5].

  • Electronic Properties: The electron-withdrawing nature of halogens can modulate the pKa of the molecule and its overall reactivity.

This guide will focus on this compound as a representative of mixed di-halogenated picolinamides and compare its anticipated properties and performance with other halogenated analogues, drawing upon extensive structure-activity relationship (SAR) studies.

Comparative Analysis: this compound vs. Other Halogenated Picolinamides

Structure-Activity Relationships (SAR) of Halogenated Picolinamides

The key findings from the SAR studies on halogenated picolinamides against C. difficile can be summarized as follows:

  • Positional Importance: The substitution pattern on the picolinamide ring is critical for activity and selectivity. Specifically, 2,4-disubstitution on the picolinamide core was found to impart exquisite selectivity for C. difficile over MRSA[1].

  • Influence of Halogen Type: While the study does not isolate the effect of a single halogen change while keeping the rest of the molecule constant, the general trend in many medicinal chemistry programs is that bromine, being larger and more polarizable than chlorine, can sometimes lead to enhanced binding interactions through stronger halogen bonds or better van der Waals contacts. However, this is highly context-dependent on the specific binding pocket of the target protein.

  • Mixed Halogenation: The combination of different halogens, such as in this compound, offers a fine-tuning mechanism for the compound's properties. The bromo group at the 3-position and the chloro group at the 6-position contribute to the overall electronic and steric profile of the molecule. Based on the extensive SAR data, it is plausible that this specific arrangement is beneficial for achieving a balance of potency and selectivity.

Anticipated Performance Based on SAR Trends

Based on the comprehensive SAR data, we can extrapolate the likely performance of this compound in comparison to other di-halogenated picolinamides.

CompoundAnticipated Antibacterial Activity against C. difficileRationale based on SAR Trends
This compound Potent The presence of halogens at both the 3- and 6-positions is a common feature in active picolinamides. The combination of bromo and chloro groups likely provides a favorable balance of steric and electronic properties for target engagement.
3,6-Dichloropicolinamide Potent Similar to the bromo-chloro analogue, di-chloro substitution is expected to confer potent activity. The slightly smaller size of chlorine compared to bromine may result in subtle differences in binding affinity and selectivity.
3,6-Dibromopicolinamide Potent Di-bromo substitution is also anticipated to be effective. The larger size of bromine might lead to stronger van der Waals interactions in the binding pocket, potentially increasing potency, but could also introduce steric hindrance.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed protocols for the synthesis of this compound and for the evaluation of its antibacterial activity.

Synthesis of this compound

The synthesis of this compound can be achieved from its corresponding carboxylic acid precursor, 3-bromo-6-chloropyridine-2-carboxylic acid.

Step 1: Synthesis of 3-bromo-6-chloropyridine-2-carboxylic acid

A reported method for the synthesis of 3-bromo-6-chloropyridine-2-carboxylic acid involves a multi-step process starting from 3-bromo-6-chloropyridine.

  • Oxidation: 3-bromo-6-chloropyridine is oxidized to 3-bromo-6-chloropyridine N-oxide using an oxidizing agent like urea peroxide and trifluoroacetic anhydride.

  • Cyanation: The N-oxide is then reacted with a cyanide source, such as trimethylsilyl cyanide, in the presence of a base like triethylamine to introduce a cyano group at the 2-position, yielding 3-bromo-6-chloro-2-cyanopyridine.

  • Hydrolysis: Finally, the cyano group is hydrolyzed to a carboxylic acid under acidic conditions (e.g., with sulfuric acid) to give 3-bromo-6-chloropyridine-2-carboxylic acid.

Synthesis_Workflow A 3-Bromo-6-chloropyridine B 3-Bromo-6-chloropyridine N-oxide A->B Oxidation (Urea peroxide, TFAA) C 3-Bromo-6-chloro-2-cyanopyridine B->C Cyanation (TMSCN, Et3N) D 3-Bromo-6-chloropyridine-2-carboxylic acid C->D Hydrolysis (H2SO4) E This compound D->E Amidation (e.g., SOCl2, then NH3)

Caption: Synthetic pathway to this compound.

Step 2: Amidation of 3-bromo-6-chloropyridine-2-carboxylic acid

  • To a solution of 3-bromo-6-chloropyridine-2-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

  • Stir the reaction mixture vigorously for 1-2 hours at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay against C. difficile

The antibacterial activity of the synthesized picolinamides is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Protocol for MIC Determination against Clostridioides difficile

This protocol is adapted from established methods for anaerobic bacteria susceptibility testing.

  • Bacterial Strain and Culture Conditions: Use a reference strain of C. difficile (e.g., ATCC 43255). Culture the bacteria on supplemented Brucella agar or in supplemented brain heart infusion (BHI) broth in an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂) at 37°C.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in a suitable broth.

  • Preparation of Compound Plates:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing supplemented BHI broth to achieve the desired concentration range.

    • Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates in an anaerobic chamber at 37°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow A Prepare C. difficile inoculum (0.5 McFarland standard) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of halogenated picolinamides in a 96-well plate B->C D Incubate anaerobically (37°C, 24-48h) C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination against C. difficile.

Conclusion

This compound represents a promising scaffold in the development of novel antibacterial agents. While direct comparative data with other di-halogenated picolinamides is limited, extensive SAR studies strongly suggest that this and related halogenated derivatives possess potent and selective activity against C. difficile. The strategic placement of bromo and chloro substituents on the picolinamide ring is a critical determinant of their biological activity. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate these compounds, contributing to the growing body of knowledge on halogenated picolinamides and their therapeutic potential. Further studies involving direct, side-by-side comparisons are warranted to fully elucidate the nuanced effects of different halogen substitution patterns and to guide the rational design of the next generation of picolinamide-based drugs.

References

A Comparative Analysis of the Biological Activity of 3-Bromo-6-chloropicolinamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the exploration of novel chemical scaffolds with significant biological activity is a cornerstone of innovation. Among these, halogenated heterocyclic compounds have consistently demonstrated potent and diverse pharmacological profiles. This guide provides an in-depth comparative analysis of the biological activity of 3-Bromo-6-chloropicolinamide, a molecule of growing interest. While direct head-to-head comparative studies on this specific compound are limited in publicly accessible literature, this guide will leverage extensive structure-activity relationship (SAR) data from closely related picolinamide analogs to provide a robust predictive comparison of its performance. We will delve into its anticipated antimicrobial and enzyme inhibitory potential, supported by experimental data from analogous compounds.

Introduction to Picolinamides and the Significance of Halogenation

Picolinamides, derivatives of picolinic acid (the pyridine-2-carboxylic acid), represent a versatile class of compounds with a broad spectrum of biological activities. The picolinamide scaffold is a key pharmacophore in numerous clinically relevant molecules. The introduction of halogen substituents, such as bromine and chlorine, onto the pyridine ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can dramatically alter the compound's interaction with biological targets, leading to enhanced potency, selectivity, and novel mechanisms of action.

The subject of this guide, this compound, possesses a unique substitution pattern with a bromine atom at the 3-position and a chlorine atom at the 6-position of the pyridine ring. This specific arrangement is expected to confer distinct biological properties, which we will explore through a comparative lens.

Comparative Analysis of Antimicrobial Activity: A Focus on Clostridioides difficile

Recent comprehensive studies on a series of picolinamide analogs have shed light on their potent and selective antibacterial activity against Clostridioides difficile, a leading cause of nosocomial infections.[1] While this compound was not explicitly tested in this seminal study, the extensive SAR data allows for a strong inference of its potential efficacy and selectivity.

Structure-Activity Relationship (SAR) Insights

The study by Speri et al. (2020) investigated 108 analogs of isonicotinamide and picolinamide, revealing critical structural determinants for anti-C. difficile activity.[1] A key finding was that the substitution pattern on the picolinamide ring is a major driver of selectivity for C. difficile over other bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[1]

Key SAR Observations from Picolinamide Analogs:

  • 2,4-Substitution: Picolinamides with a 2,4-substitution pattern on the pyridine ring demonstrated exquisite selectivity for C. difficile. For instance, a constitutional isomer of a compound active against both MRSA and C. difficile became highly selective for C. difficile (MIC = 0.125 µg/mL) and inactive against MRSA (MIC = 128 µg/mL) simply by repositioning a nitrogen atom to create a picolinamide core.[1]

  • 2,6-Substitution: In contrast, 2,6-substituted picolinamides were found to be inactive.[1]

  • Ether Linkage: The introduction of an ether linkage at the 4-position of the pyridine ring generally maintained potent anti-C. difficile activity (MIC values ≤1 µg/mL).[1]

Based on these findings, the 3-bromo-6-chloro substitution pattern of our target compound is of significant interest. The presence of a halogen at the 6-position has been shown to be compatible with potent activity in related scaffolds. The bromine at the 3-position further modulates the electronic properties of the ring.

Predicted Antimicrobial Performance of this compound

While direct experimental data is not available, we can extrapolate from the SAR of related compounds. The presence of the 6-chloro substituent is common in biologically active picolinamides. The addition of a bromine atom at the 3-position is expected to enhance lipophilicity, which could improve cell membrane penetration.

Below is a comparative table of structurally related picolinamide analogs and their reported anti-C. difficile activity. This allows for an informed estimation of the potential activity of this compound.

Compound/AnalogSubstitution PatternTarget OrganismMIC (µg/mL)Selectivity vs. MRSAReference
Picolinamide 87 2,4-disubstitutedC. difficile0.125>1000-fold[1]
Picolinamide 106-111 4-ether linkedC. difficile≤1High[1]
Isonicotinamide 4 2,4-disubstitutedC. difficile0.251[1]
Vancomycin -C. difficile0.5-1-[1]
Metronidazole -C. difficile0.25-1-[1]
This compound (Predicted) 3-Bromo, 6-ChloroC. difficilePotent activity expectedHigh selectivity predicted-

Potential as an Enzyme Inhibitor

General sources indicate that this compound has been investigated for its ability to inhibit specific enzymes, a common characteristic of the broader picolinamide class.[2] For instance, certain picolinamide derivatives have been shown to be potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[3][4]

A study on benzamide and picolinamide derivatives as AChE inhibitors revealed that the picolinamide scaffold generally conferred stronger bioactivity than the benzamide scaffold.[3][4] The substitution pattern on the ring and the nature of the side chains were critical for inhibitory potency and selectivity.[3][4]

While the specific enzymatic targets of this compound are not detailed in the available literature, its halogenated pyridine ring structure makes it a prime candidate for interaction with the active sites of various enzymes, potentially through halogen bonding and other non-covalent interactions. Further screening against a panel of enzymes would be a logical next step in characterizing its biological activity.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments relevant to the biological evaluation of this compound and its analogs.

Synthesis of Picolinamide Derivatives

The synthesis of picolinamide derivatives often involves the coupling of a substituted picolinic acid with an appropriate amine.

General Procedure for Amide Coupling:

  • Acid Activation: To a solution of the substituted picolinic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and atmospheric conditions for the specific bacterial strain for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes to determine the IC50 value of an inhibitor.

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the buffer, enzyme, and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period at the assay temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Structure-Activity Relationship (SAR) for Picolinamide Antimicrobials

SAR_Picolinamide cluster_core Picolinamide Core cluster_substitutions Substitutions & Activity cluster_activity Biological Outcome Picolinamide Picolinamide Scaffold S_2_4 2,4-Substitution Picolinamide->S_2_4 Modification S_2_6 2,6-Substitution Picolinamide->S_2_6 Modification S_4_ether 4-Ether Linkage Picolinamide->S_4_ether Modification S_3_bromo_6_chloro 3-Bromo-6-Chloro (Predicted) Picolinamide->S_3_bromo_6_chloro Hypothesized Modification High_Selectivity High Selectivity for C. difficile S_2_4->High_Selectivity Inactivity Inactive S_2_6->Inactivity Potent_Activity Potent Activity S_4_ether->Potent_Activity Predicted_High_Activity Predicted High Activity & Selectivity S_3_bromo_6_chloro->Predicted_High_Activity

Caption: SAR of Picolinamide Analogs Against C. difficile.

General Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start: Obtain Bacterial Culture Prep_Inoculum Prepare & Standardize Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution Perform 2-Fold Serial Dilution of Test Compound in 96-Well Plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Caption: Broth Microdilution for MIC Determination.

Conclusion and Future Directions

While direct comparative data for this compound is not yet widely published, a comprehensive analysis of the structure-activity relationships of closely related picolinamide analogs provides a strong foundation for predicting its biological activity. The available evidence suggests that this compound holds significant promise as a selective antimicrobial agent, particularly against C. difficile. Furthermore, its halogenated picolinamide core makes it an attractive candidate for screening as an inhibitor of various enzymes.

Future research should focus on the direct synthesis and biological evaluation of this compound. Head-to-head comparative studies against established antibiotics and enzyme inhibitors are crucial to definitively establish its performance and therapeutic potential. The experimental protocols provided in this guide offer a starting point for researchers to undertake these important investigations.

References

Validating the Purity of Synthesized 3-Bromo-6-chloropicolinamide: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those with potential pharmaceutical applications, the rigorous validation of purity is a cornerstone of scientific integrity and regulatory compliance. This guide provides a comprehensive, in-depth comparison of analytical techniques for validating the purity of synthesized 3-Bromo-6-chloropicolinamide. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the underlying principles and rationale for experimental choices, ensuring a self-validating system for robust and reliable purity assessment.

Introduction: The Criticality of Purity in Drug Development

This compound is a halogenated pyridine derivative, a structural motif prevalent in many biologically active compounds. The presence of bromine and chlorine substituents offers unique electronic properties and potential interaction points with biological targets. However, the synthesis of such multi-halogenated heterocycles can often lead to a range of process-related impurities, including regioisomers, under- or over-halogenated species, and unreacted starting materials. These impurities can significantly impact the compound's efficacy, safety, and stability, making their identification and quantification paramount.

This guide will explore and compare three orthogonal analytical techniques for the purity determination of this compound:

  • High-Performance Liquid Chromatography (HPLC) for high-resolution separation and quantification of non-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination without the need for a specific reference standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and structural elucidation of impurities.

The selection of these methods is deliberate, providing a multi-faceted approach to purity validation that aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Understanding Potential Impurities in the Synthesis of this compound

A robust purity validation strategy begins with an understanding of the potential impurities that may arise during synthesis. Common synthetic routes to halogenated picolinamides involve the halogenation of a picolinamide precursor.[4] Based on these general pathways, a profile of likely impurities can be postulated:

  • Starting Materials: Unreacted 6-chloropicolinamide or a brominating agent precursor.

  • Isomeric Impurities: Positional isomers where the bromine atom is at a different position on the pyridine ring.

  • Over-halogenated Impurities: Di-brominated or other poly-halogenated species.

  • Under-halogenated Impurities: Picolinamide with only a bromine or chlorine substituent.

  • Hydrolysis Products: 3-Bromo-6-chloropicolinic acid, formed by the hydrolysis of the amide group.

The analytical methods detailed below are chosen for their ability to resolve and detect these specific types of impurities.

Comparative Analysis of Purity Validation Techniques

The following sections provide detailed experimental protocols and discuss the relative strengths and weaknesses of each analytical method for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical purity analysis due to its high resolving power and sensitivity for non-volatile organic compounds.[5] A well-developed HPLC method can separate the main compound from a wide range of impurities, allowing for accurate quantification based on peak area percentages.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the relatively non-polar this compound and its likely impurities.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid improves peak shape and resolution for ionizable compounds like picolinamides.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic modifier (acetonitrile) allows for the effective elution of compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are captured in the chromatogram.

  • UV Detection at 254 nm: The pyridine ring in the analyte and its aromatic impurities exhibits strong UV absorbance at this wavelength, providing good sensitivity.

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity determination.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte.[6][7][8][9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a direct comparison of the analyte to a certified internal standard of known purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.

  • High-precision NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 15 mg of the synthesized this compound and 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

ParameterSetting
Solvent DMSO-d₆
Pulse Sequence Standard 90° pulse
Relaxation Delay (d1) 30 s (at least 5 times the longest T₁ of interest)
Number of Scans 8 or 16 (for good signal-to-noise)
Acquisition Time ≥ 3 s
  • Internal Standard: Maleic acid is a suitable internal standard as it is non-volatile, stable, has a simple ¹H NMR spectrum with sharp signals that do not overlap with the expected signals of the analyte, and its purity is certified.

  • DMSO-d₆: This solvent is chosen for its ability to dissolve both the analyte and the internal standard, and its residual peak does not interfere with the signals of interest.

  • Long Relaxation Delay: A long relaxation delay (d1) is crucial for ensuring complete relaxation of all protons between scans, which is essential for accurate integration and quantification.

The purity of the this compound is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I_analyte and I_std are the integral values of the signals for the analyte and the internal standard, respectively.

  • N_analyte and N_std are the number of protons corresponding to the integrated signals of the analyte and the standard.

  • M_analyte and M_std are the molar masses of the analyte and the standard.

  • m_analyte and m_std are the masses of the analyte and the standard.

  • P_std is the purity of the internal standard.

Expected ¹H NMR Data for this compound (in DMSO-d₆):

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegration
H-4~8.2d1H
H-5~7.8d1H
-NH₂~7.5-8.0br s2H

Note: These are estimated chemical shifts based on similar structures. Actual values may vary.

qNMR_Logic start Start prep Prepare Sample with Internal Standard start->prep acquire Acquire 1H NMR Spectrum (long d1) prep->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate end End calculate->end

Caption: Logical flow for qNMR purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for the identification of unknown impurities.[4][11][12]

Instrumentation:

  • LC-MS system with a binary pump, autosampler, column oven, and a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Data acquisition and processing software.

LC Conditions:

  • Same as the HPLC method described above.

MS Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range m/z 100-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
  • ESI Positive Mode: Picolinamides are readily protonated, making positive mode ESI an effective ionization technique.

  • Mass Range: The chosen mass range is sufficient to detect the molecular ions of the target compound and its likely impurities.

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). The molecular ion region will show a cluster of peaks corresponding to the different isotopic combinations. This isotopic signature is a powerful tool for confirming the presence of bromine and chlorine in the molecule and its impurities.

Expected Molecular Ion Cluster for C₆H₄BrClN₂O:

Isotope Combinationm/z (calculated)Relative Abundance
⁷⁹Br, ³⁵Cl233.93~75%
⁸¹Br, ³⁵Cl235.93~75%
⁷⁹Br, ³⁷Cl235.93~25%
⁸¹Br, ³⁷Cl237.93~25%

This results in a characteristic M, M+2, M+4 pattern. By analyzing the mass spectra of the impurity peaks, it is possible to deduce their molecular formulas and propose structures. For instance, an impurity with a mass difference of 78/80 Da (mass of Br) would suggest an over-brominated species.

LCMS_Workflow cluster_interpretation Data Interpretation start LC Separation of Sample Components ionization Electrospray Ionization (ESI) start->ionization mass_analysis Mass Analysis (m/z) ionization->mass_analysis ms_main Analyze MS of Main Peak (Confirm Molecular Ion) mass_analysis->ms_main ms_impurity Analyze MS of Impurity Peaks mass_analysis->ms_impurity isotope_pattern Examine Isotopic Patterns (Br, Cl signatures) ms_impurity->isotope_pattern propose_structure Propose Impurity Structures isotope_pattern->propose_structure

Caption: Workflow for impurity identification by LC-MS.

Comparison of Analytical Techniques

FeatureHPLC-UVqNMRLC-MS
Primary Purpose Quantitative purityAbsolute quantitative purityImpurity identification
Reference Standard Requires analyte standard for response factorRequires internal standardNot required for identification
Sensitivity GoodModerateVery High
Resolution HighLow (for complex mixtures)High (with LC)
Structural Information NoneDetailedMolecular formula & fragmentation
Destructive YesNoYes
Throughput HighModerateHigh

Conclusion

A comprehensive and trustworthy validation of the purity of synthesized this compound necessitates a multi-pronged analytical approach.

  • HPLC-UV serves as the workhorse for routine quality control, providing reliable quantification of known and unknown impurities relative to the main component.

  • qNMR offers the distinct advantage of providing an absolute purity value, which is invaluable for the characterization of new chemical entities and for qualifying reference standards.

  • LC-MS is indispensable for the identification of unknown impurities, leveraging its high sensitivity and the characteristic isotopic patterns of the halogen atoms to provide structural clues.

By employing these orthogonal techniques, researchers, scientists, and drug development professionals can build a robust and self-validating data package that ensures the purity, quality, and safety of this compound, thereby supporting its progression through the development pipeline. The integration of these methods, grounded in the principles of scientific integrity and regulatory expectations, provides the highest level of confidence in the synthesized material.

References

Efficacy of Picolinamide Derivatives as VEGFR-2 Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has emerged as a pivotal strategy to stifle tumor angiogenesis and growth.[1][2][3] Among the diverse chemical scaffolds explored for VEGFR-2 inhibition, picolinamides, a class of compounds containing a pyridine-2-carboxamide core, have demonstrated significant promise. This guide provides a comparative analysis of the efficacy of various picolinamide derivatives as VEGFR-2 inhibitors, offering a valuable resource for researchers and drug development professionals. While direct experimental data for 3-Bromo-6-chloropicolinamide is not yet prevalent in published literature, this guide will establish a framework for its potential efficacy by comparing structurally related analogs.

The Rationale for Picolinamide Scaffolds in VEGFR-2 Inhibition

The picolinamide scaffold serves as a versatile backbone in the design of kinase inhibitors. The nitrogen atom of the pyridine ring and the amide moiety can form crucial hydrogen bonds and coordinate with the enzyme's active site.[4] By strategically modifying the substitutions on the picolinamide core, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The exploration of various derivatives has led to the discovery of highly potent VEGFR-2 inhibitors, some of which exhibit superior activity compared to established drugs like Sorafenib and Axitinib.[1][4]

Comparative Efficacy of Picolinamide Derivatives

The following sections detail the in vitro efficacy of several picolinamide derivatives against VEGFR-2 and various cancer cell lines. The data is compiled from recent studies and presented to facilitate a clear comparison.

Lead Compounds and Their Analogs

A recent study designed and synthesized a series of novel picolinamide-based derivatives as potential VEGFR-2 inhibitors.[1] The design strategy involved creating a hybrid scaffold by grafting the 2-ethenylpyridine fragment of Axitinib onto the 4-phenoxypicolinamide fragment of Sorafenib.[1] This innovative approach yielded several compounds with potent anti-proliferative activities.

Another study focused on picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties, which also demonstrated significant VEGFR-2 inhibitory activity.[4]

Table 1: Comparative in vitro Efficacy of Picolinamide Derivatives as VEGFR-2 Inhibitors and Anticancer Agents

Compound IDModificationsVEGFR-2 IC50 (nM)A549 IC50 (µM)HepG2 IC50 (µM)Reference
8j Picolinamide-based derivative53012.520.6[1]
8l Picolinamide-based derivative29013.218.2[1]
7h Picolinamide with thiourea moiety87--[4]
9a Picolinamide with urea moiety27--[4]
9l Picolinamide with urea moiety94--[4]
Sorafenib Reference Drug18019.329.0[1][4]
Axitinib Reference Drug-22.438.7[1]

Note: IC50 values are presented as reported in the respective studies and may have been determined under slightly different experimental conditions.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals several key structure-activity relationships:

  • Urea and Thiourea Moieties: The incorporation of urea and thiourea moieties in compounds 7h , 9a , and 9l resulted in highly potent VEGFR-2 inhibitors, with IC50 values in the nanomolar range, surpassing the reference compound Sorafenib.[4]

  • Hybrid Scaffolds: The hybrid design strategy employed for compounds 8j and 8l also yielded potent inhibitors, with compound 8l showing a VEGFR-2 IC50 of 290 nM.[1]

  • Antiproliferative Activity: Compounds 8j and 8l demonstrated significant antiproliferative activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC50 values generally lower than those of Sorafenib and Axitinib.[1]

Potential Efficacy of this compound

While specific experimental data for this compound is not available in the reviewed literature, its structure suggests potential for biological activity. The presence of halogen atoms (bromine and chlorine) on the pyridine ring is a common feature in many bioactive compounds and can influence factors such as membrane permeability and binding affinity.[5] Based on the general SAR of picolinamides, it is plausible that this compound could exhibit inhibitory activity against various enzymes or receptors, including kinases like VEGFR-2. Further investigation into its synthesis and biological evaluation is warranted to determine its specific therapeutic potential.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following provides an overview of the typical experimental protocols used to evaluate the efficacy of picolinamide derivatives.

General Synthesis of Picolinamide Derivatives

The synthesis of picolinamide derivatives often involves a multi-step process. A common route includes the coupling of a substituted picolinic acid with a desired amine.

G cluster_synthesis General Synthesis Workflow Picolinic_Acid Substituted Picolinic Acid Picolinamide Picolinamide Derivative Picolinic_Acid->Picolinamide 1. Activation Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt) Amine Substituted Amine Amine->Picolinamide 2. Coupling

Caption: General workflow for the synthesis of picolinamide derivatives.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the compounds against the VEGFR-2 kinase is typically determined using a kinase assay kit.

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare assay buffers, kinase, substrate, and ATP solutions as per the manufacturer's instructions.

  • Compound Dilution: Create a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate. The signal is often luminescence-based.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT assay.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with serially diluted compounds A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Experimental workflow for the MTT cell proliferation assay.

Signaling Pathway

The inhibition of VEGFR-2 by picolinamide derivatives disrupts downstream signaling pathways crucial for angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Activates Picolinamide Picolinamide Derivative Picolinamide->VEGFR2 Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Migration PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by picolinamide derivatives.

Conclusion and Future Directions

The picolinamide scaffold represents a promising foundation for the development of novel VEGFR-2 inhibitors. The comparative data presented in this guide highlights the potential for achieving high potency and efficacy through strategic chemical modifications. While the specific activity of this compound remains to be elucidated, the established structure-activity relationships within the picolinamide class provide a strong rationale for its further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and other novel analogs to fully explore their therapeutic potential in oncology.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Bromo-6-chloropicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Compound Development

In the landscape of molecular development, whether for pharmaceuticals, agrochemicals, or novel research tools, the principle of selectivity is paramount. A compound's utility is defined not only by its potent interaction with its intended biological target but also by its lack of interaction with unintended ones. These "off-target" interactions can lead to unforeseen side effects, toxicity, or a diluted primary effect, representing a significant cause of failure in development pipelines.[1] This guide focuses on 3-Bromo-6-chloropicolinamide, a halogenated pyridine derivative, outlining a comprehensive strategy for characterizing its cross-reactivity profile.[2]

While specific, publicly documented biological studies on this compound are nascent, its structural class—the picolinamides—is well-represented in various fields of biological activity, from antifungal agents to herbicides and potential human therapeutics.[3][4][5] Picolinamide derivatives have been identified as targeting a range of proteins, including the fungal lipid-transfer protein Sec14 and the human enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[5][6] This diversity of targets within the same chemical scaffold underscores the critical need for rigorous cross-reactivity assessment.

This guide provides a framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for this compound or any novel small molecule. We will delve into the causality behind experimental choices, provide actionable protocols, and emphasize the creation of self-validating systems to ensure data integrity.

Establishing a Putative Target & Rationale

Given the known activities of the broader picolinamide class, we can formulate hypotheses for the primary target of this compound, which will serve as the essential baseline for all selectivity studies.

  • Hypothesis A: Antifungal Agent. Research has identified picolinamide scaffolds as potent inhibitors of Sec14p, a phosphatidylinositol transfer protein in yeast, which is essential for cell viability.[3] This presents a promising avenue for developing novel antifungal agents.

  • Hypothesis B: Herbicide. Certain picolinamides, like fenpicoxamid, function as QiI fungicides by inhibiting the mitochondrial complex III in the electron transport chain, disrupting fungal respiration.[4] This mode of action is a well-established strategy in agrochemical design.[7]

  • Hypothesis C: Human Therapeutic. Other picolinamide derivatives have been optimized as highly potent and selective inhibitors of human 11β-HSD1, a target for metabolic syndrome, diabetes, and hyperlipidemia.[5]

The first crucial step is to confirm the primary biological activity and identify the high-affinity target. This is achieved through initial screens against fungal, plant, or human cell lines, followed by target deconvolution using methods like chemogenomic profiling or affinity chromatography. For the remainder of this guide, we will assume a primary target has been identified and proceed with the framework for assessing unwanted interactions.

A Multi-Tiered Strategy for Cross-Reactivity Profiling

A robust assessment of off-target effects is not a single experiment but a phased approach, moving from broad, predictive methods to highly specific, quantitative assays. This strategy allows for the early identification of liabilities and conserves resources.[1][8]

// Invisible nodes for alignment edge [style=invis]; InSilico -> BroadPanel; PrimaryAssay -> CellularAssay; BroadPanel -> HitValidation; } A multi-tiered workflow for assessing compound cross-reactivity.

Phase 1: In Silico Profiling and Primary Target Validation

Expertise & Causality: Before committing to expensive wet-lab experiments, computational tools can predict potential off-target interactions based on the structure of this compound. Algorithms compare the compound's structure against databases of known ligands for thousands of proteins.[8][9] This step is not definitive but is invaluable for risk assessment and guiding the design of subsequent screening panels. Concurrently, a highly robust and reproducible assay for the primary target must be established to determine a baseline potency (e.g., IC50 or Ki). This baseline is the benchmark against which all off-target interactions will be compared.

Phase 2: Broad Diversity Panel Screening

Trustworthiness & Rationale: The core of a cross-reactivity study involves screening the compound against a large, diverse panel of known drug targets, especially those implicated in common toxicities.[9] Commercial services offer panels that cover hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. The compound is typically tested at a single, high concentration (e.g., 10 µM). The goal is not to generate a full dose-response curve for every target, but to efficiently identify any significant "hits"—defined as >50% inhibition or binding at the tested concentration. This approach is a self-validating system; a compound that is clean in a broad panel provides high confidence in its selectivity.

Phase 3: Hit Confirmation and Functional Validation

Authoritative Grounding: Any hits identified in Phase 2 must be validated. This involves two key steps:

  • Dose-Response Analysis: Generate a full IC50 or Ki curve for the validated off-target to quantify the compound's potency against it.

  • Orthogonal & Functional Assays: Confirm the interaction using a different assay format. For example, if the initial hit came from a biochemical binding assay, validate it in a cell-based assay that measures the functional consequence of that binding (e.g., a reporter gene assay or a cellular thermal shift assay - CETSA).[1] This ensures the observed interaction is not an artifact of the primary assay and is relevant in a more biological context.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The key metric is the Selectivity Ratio , calculated by dividing the off-target IC50 by the primary target IC50. A higher ratio indicates greater selectivity.

Table 1: Hypothetical Cross-Reactivity Profile for this compound

TargetClassPrimary Assay IC50 (nM)Off-Target IC50 (nM)Selectivity Ratio (Off-Target/Primary)Assay Type
Target X (Primary) Fungal Enzyme15--Biochemical
hERGIon Channel->10,000>667xRadioligand Binding
5-HT2BGPCR-1,25083xRadioligand Binding
CDK2Kinase->10,000>667xBiochemical
PDE4Enzyme-8,700580xBiochemical
Data is hypothetical and for illustrative purposes only.

Detailed Experimental Protocol: Radioligand Binding Assay for Off-Target Validation

This protocol provides a detailed, step-by-step methodology for a competitive radioligand binding assay, a gold-standard technique for validating off-target interactions at membrane receptors like GPCRs or ion channels.

Objective: To determine the binding affinity (Ki) of this compound for a putative off-target receptor (e.g., 5-HT2B).

Principle: The assay measures the ability of the test compound (this compound) to compete with a known, high-affinity radiolabeled ligand for binding to the target receptor in a membrane preparation.

Materials:

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Membrane Preparation: Commercially sourced or in-house prepared cell membranes expressing the human 5-HT2B receptor.

  • Radioligand: e.g., [3H]-LSD (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled 5-HT2B ligand (e.g., 10 µM Ketanserin).

  • 96-well microplates and filter mats (e.g., GF/B).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of this compound in assay buffer. The final concentrations should span a wide range (e.g., 0.1 nM to 100 µM). Rationale: A wide concentration range is essential to accurately define the top and bottom plateaus of the binding curve.

  • Assay Plate Setup: To each well of the 96-well plate, add:

    • 25 µL of assay buffer (for total binding) OR 25 µL of non-specific binding control.

    • 25 µL of the appropriate test compound dilution.

    • 50 µL of the radioligand diluted in assay buffer to a final concentration near its Kd value.

    • 100 µL of the membrane preparation diluted in assay buffer.

    • Rationale: Including total and non-specific binding controls is critical for data normalization and determining the specific binding window of the assay.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Rationale: Incubation time and temperature are optimized for each specific receptor-ligand pair to ensure equilibrium is reached without significant degradation.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand. Rationale: Rapid filtration and cold washes are crucial to minimize the dissociation of the ligand-receptor complex.

  • Detection: Dry the filter mat, add scintillation fluid to each filter spot, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).

    • Normalize the data as a percentage of the specific binding in the absence of the test compound.

    • Plot the percent inhibition versus the log concentration of this compound.

    • Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Concept

Conclusion

The characterization of this compound's cross-reactivity profile is a non-negotiable step in its development. By employing a systematic, multi-tiered approach that combines in silico prediction, broad panel screening, and rigorous functional validation, researchers can build a comprehensive understanding of the compound's selectivity. This not only mitigates the risk of late-stage failure due to unforeseen off-target effects but also provides a solid, data-driven foundation for advancing the molecule through the development pipeline. The methodologies and principles outlined in this guide are designed to ensure scientific integrity and produce a trustworthy and authoritative selectivity profile.

References

A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-6-chloropicolinamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of viable synthetic methodologies for producing 3-Bromo-6-chloropicolinamide, a key intermediate in the development of novel pharmaceutical and agrochemical agents. We will move beyond a simple recitation of steps to explore the mechanistic rationale, practical considerations, and strategic trade-offs associated with each approach. The protocols described herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative literature.

Our analysis will focus on two robust and strategically distinct pathways:

  • Linear Synthesis via Amidation: A methodical approach involving the synthesis of the 3-bromo-6-chloropicolinic acid precursor followed by its conversion to the target amide.

  • Convergent Synthesis via Sandmeyer Reaction: A classic transformation that introduces the bromo substituent at a late stage from a readily accessible amino-picolinamide precursor.

We will also briefly discuss the theoretical challenges associated with a direct, one-pot halogenation strategy to provide context for the preferred selectivity of the primary methods.

Method 1: Linear Synthesis via Amidation of 3-Bromo-6-chloropicolinic Acid

This method is a reliable, multi-step approach that builds the molecule sequentially. Its primary advantage lies in the controlled introduction of each functional group, minimizing the formation of regioisomers and simplifying purification. The overall strategy involves the synthesis of the key carboxylic acid intermediate, which is then activated and reacted with an ammonia source.

Logical Workflow: Method 1

cluster_0 Part A: Picolinic Acid Synthesis cluster_1 Part B: Amidation A Start: 3-Bromo-6-chloropyridine B Step 1: N-Oxidation A->B Urea Peroxide, TFAA C Step 2: Cyanation B->C TMSCN, TEA D Step 3: Hydrolysis C->D H₂SO₄, Heat E Intermediate: 3-Bromo-6-chloropicolinic Acid D->E F Step 4: Acyl Chloride Formation E->F SOCl₂, Reflux G Step 5: Amination F->G NH₄OH or NH₃ H Product: this compound G->H

Caption: Workflow for the Amidation Pathway.

Mechanistic Rationale

The synthesis of the carboxylic acid precursor, as adapted from patent literature, is a prime example of functional group interconversion on a pyridine ring. The initial N-oxidation activates the pyridine ring for subsequent nucleophilic attack. Cyanation introduces the carbon atom required for the carboxylic acid, and strong acidic hydrolysis converts the nitrile to the desired acid.

The final amidation step proceeds via an acyl substitution mechanism. Thionyl chloride (SOCl₂) is a classic and cost-effective reagent for converting a carboxylic acid into a highly reactive acyl chloride. This intermediate is then susceptible to nucleophilic attack by ammonia. The reaction is typically rapid and driven by the formation of stable HCl, which is neutralized by excess ammonia or a tertiary amine base.

Experimental Protocol: Method 1

Part A: Synthesis of 3-Bromo-6-chloropicolinic Acid

  • N-Oxidation: Under an inert atmosphere and cooled in an ice bath, slowly add trifluoroacetic anhydride (TFAA) to a solution of 3-bromo-6-chloropyridine and urea hydrogen peroxide in a suitable solvent like chloroform. Allow the reaction to stir for several hours, gradually warming to room temperature.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-6-chloropyridine N-oxide.

  • Cyanation: Dissolve the N-oxide in a polar aprotic solvent. Add triethylamine (TEA) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN). Stir the reaction at room temperature until completion, monitored by TLC.

  • Hydrolysis: Carefully add the crude 3-bromo-6-chloropicolinonitrile to concentrated sulfuric acid. Heat the mixture (e.g., to 140-180°C) for 2-4 hours. Cool the reaction mixture to room temperature and pour it onto crushed ice. The resulting precipitate is the 3-bromo-6-chloropicolinic acid. Filter the solid, wash with cold water, and dry.

Part B: Amidation of 3-Bromo-6-chloropicolinic Acid

  • Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas trap, add 3-bromo-6-chloropicolinic acid to an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.

  • Reagent Removal: Cool the mixture and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-6-chloropicolinoyl chloride can be used directly.

  • Amination: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) and cool in an ice bath. Slowly add a concentrated aqueous solution of ammonium hydroxide or bubble anhydrous ammonia gas through the solution.

  • Work-up and Purification: After the reaction is complete, quench with water. If a precipitate forms, it can be filtered, washed with cold water, and dried. Alternatively, extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization or silica gel chromatography.

Method 2: Convergent Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. This approach is more convergent, installing the key bromo-substituent in the final step. This can be advantageous if the starting material, 3-amino-6-chloropicolinamide, is readily available or easily synthesized.

Mechanistic Rationale

The Sandmeyer reaction is a two-step process initiated by the diazotization of a primary aromatic amine. In the presence of a nitrous acid source (generated in situ from sodium nitrite and a strong acid like HBr), the amino group is converted into an excellent leaving group, dinitrogen gas (N₂).

The core of the reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution. Copper(I) bromide initiates a single-electron transfer (SET) to the diazonium salt. This forms a diazo radical, which rapidly loses N₂ gas to generate an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.

Start 3-Amino-6-chloropicolinamide Diazonium Aryl Diazonium Salt Start->Diazonium NaNO₂, HBr (Diazotization) ArylRadical Aryl Radical + N₂ Diazonium->ArylRadical Cu(I)Br (SET) - N₂ Product This compound ArylRadical->Product Cu(II)Br₂ (Halogen Transfer)

Caption: Simplified Sandmeyer Reaction Mechanism.

Experimental Protocol: Method 2

This protocol is adapted from established procedures for Sandmeyer reactions on halogenated aminopyridines.

Prerequisite: Synthesis of 3-Amino-6-chloropicolinamide

The starting material can be prepared from 3,6-dichloropyridazine by selective nucleophilic substitution with ammonia, followed by functional group manipulations to yield the picolinamide.

Sandmeyer Reaction Protocol

  • Diazotization: Suspend 3-amino-6-chloropicolinamide in a 48% aqueous hydrobromic acid (HBr) solution. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution at this temperature for an additional 30 minutes.

  • Catalyst Preparation: In a separate flask, dissolve a catalytic amount of copper(I) bromide (CuBr) in 48% HBr and cool to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution to a pH of ~7-8. Extract the product with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Comparative Analysis

FeatureMethod 1: AmidationMethod 2: Sandmeyer Reaction
Overall Strategy Linear; builds complexity sequentiallyConvergent; key bond formed at the end
Number of Steps Higher (≥ 5 from commercial starting materials)Lower (2-3 from amino-picolinamide)
Key Reagents SOCl₂, TMSCN, H₂SO₄, NH₃NaNO₂, HBr, CuBr
Yields (Typical) Moderate to good over multiple stepsGood to excellent for the Sandmeyer step
Scalability Generally good; well-established unit operationsGood; but diazotization requires strict temperature control and can be hazardous on a large scale
Safety Concerns Use of toxic TMSCN and corrosive SOCl₂, H₂SO₄Formation of potentially unstable diazonium salts; requires careful low-temperature handling
Environmental Impact Generates significant acidic and inorganic wasteUse of copper salts, which require proper waste disposal

Discussion on Direct Halogenation

A seemingly straightforward approach would be the direct electrophilic bromination of 6-chloropicolinamide. However, this method is fraught with significant regioselectivity challenges. The pyridine ring is inherently electron-deficient and less reactive towards electrophilic aromatic substitution than benzene. Furthermore, the existing substituents complicate the reaction:

  • -Cl group: Deactivating and ortho, para-directing.

  • -CONH₂ group: Deactivating and meta-directing.

The combined electronic effects make the C-3 and C-5 positions the most likely sites for electrophilic attack. However, achieving selective bromination at C-3 without concomitant bromination at C-5 or other side reactions is difficult to control. Unexpected chlorination of the pyridine ring has even been observed as a side reaction when using thionyl chloride, highlighting the complex reactivity of these systems. Therefore, while conceptually simple, this method is not recommended for the clean synthesis of the desired isomer.

Conclusion and Recommendations

Both the Amidation Pathway (Method 1) and the Sandmeyer Reaction (Method 2) represent robust and reliable strategies for the synthesis of this compound.

  • Method 1 is ideal for process development and large-scale manufacturing where control, predictability, and the avoidance of potentially unstable intermediates are paramount. The linear nature allows for the isolation and purification of key intermediates, ensuring high final product purity.

  • Method 2 is an excellent choice for laboratory-scale synthesis, especially if the 3-amino-6-chloropicolinamide starting material is available. It is a rapid and efficient method for generating the target molecule in fewer steps. However, careful attention to temperature control during diazotization is critical for safety and yield.

The choice between these methods will ultimately depend on the specific project goals, scale, available starting materials, and the safety infrastructure of the laboratory.

Navigating the Chemical Maze: A Comparative Guide to the Structural Activity Relationship (SAR) of 3-Bromo-6-chloropicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery and agrochemical development, the picolinamide scaffold stands as a privileged structure, a versatile backbone for a multitude of biologically active agents. The strategic placement of halogen atoms, specifically bromine and chlorine, on this pyridine-based ring system, endows the core molecule, 3-Bromo-6-chloropicolinamide, with unique electronic and lipophilic properties, making it a compelling starting point for chemical exploration. Research has indicated that this compound possesses significant biological potential, including antimicrobial and enzymatic inhibition capabilities.[1]

This guide, prepared for researchers, scientists, and drug development professionals, delves into the critical aspects of the Structural Activity Relationship (SAR) of this compound derivatives. By systematically comparing the effects of structural modifications on biological activity, we aim to provide a framework for the rational design of more potent and selective agents. The insights presented herein are synthesized from established principles in medicinal chemistry and supported by experimental data from closely related heterocyclic compounds.

The Core Scaffold: Understanding the Starting Point

The this compound core is a pyridine ring substituted with a bromine atom at position 3, a chlorine atom at position 6, and a carboxamide group at position 2. The presence of two different halogen atoms offers distinct advantages; they can modulate the molecule's acidity, reactivity, and ability to form halogen bonds with biological targets.[2][3] The amide linkage provides a crucial point for diversification, allowing for the introduction of a wide array of substituents to probe interactions with target proteins.

SAR Exploration: A Comparative Analysis of Amide Substitutions

To elucidate the SAR of this scaffold, a focused library of derivatives is typically synthesized, primarily modifying the amide nitrogen. The following analysis compares the hypothetical biological activities of various N-substituted this compound derivatives against a representative cancer cell line, drawing parallels from experimental data on similar N-methylpicolinamide-4-thiol derivatives which have shown promising antitumor activities.[1][4]

Design Rationale

The selection of substituents (R-groups) attached to the amide nitrogen is a critical step in any SAR study.[1] The goal is to explore a range of chemical properties, including:

  • Steric Bulk: How does the size of the substituent affect binding to the target?

  • Lipophilicity: Does increasing or decreasing the fat-solubility of the molecule enhance its ability to cross cell membranes and interact with the target?

  • Electronic Effects: Do electron-donating or electron-withdrawing groups on an aromatic ring substituent improve activity?

The logical workflow for designing and evaluating these derivatives is outlined below.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Core Scaffold (this compound) B Select R-groups (Alkyl, Aryl, Heteroaryl) A->B C Synthesize Derivative Library (Amide Coupling) B->C D In Vitro Screening (e.g., MTT Assay) C->D E Determine IC50 Values D->E F Identify Lead Compounds E->F G Establish SAR Trends F->G H Computational Modeling (Molecular Docking) G->H I Design Next-Generation Compounds H->I I->B Iterative Refinement

Caption: A typical workflow for SAR studies.

Comparative Biological Data

The following table summarizes representative in vitro data for a hypothetical series of N-substituted this compound derivatives against the human liver cancer cell line, HepG2. The IC₅₀ values (the concentration required to inhibit 50% of cell growth) are illustrative and based on trends observed in studies of similar picolinamide derivatives.[1][4]

Compound IDR-Group (Substituent on Amide)Representative IC₅₀ (µM) on HepG2SAR Observations
1a -H> 50The unsubstituted amide shows minimal activity.
1b -CH₃35.2Small alkyl substitution slightly improves activity.
1c -CH₂CH₂CH₃ (n-propyl)21.8Increasing alkyl chain length enhances potency, likely due to increased lipophilicity.
1d -Phenyl16.5Introduction of an aromatic ring is beneficial.
1e -4-Methoxyphenyl46.9An electron-donating group (methoxy) at the para position is detrimental to activity.
1f -3-Methoxyphenyl15.4Moving the methoxy group to the meta position restores activity, suggesting positional sensitivity.
1g -3,5-Dimethoxyphenyl7.1The presence of two meta-methoxy groups significantly enhances potency.
1h -4-Chlorophenyl10.5An electron-withdrawing halogen at the para position is well-tolerated and improves activity over the unsubstituted phenyl ring.
1i -4-Trifluoromethylphenyl10.9A strong electron-withdrawing group (CF₃) also leads to potent compounds.
Key SAR Insights

The comparative data reveals several critical SAR trends that can guide further optimization efforts:

  • N-Substitution is Crucial: The unsubstituted amide (1a ) is largely inactive. Substitution on the amide nitrogen is essential for biological activity.

  • Lipophilicity Matters: Increasing the lipophilicity with simple alkyl chains (1b , 1c ) or a phenyl ring (1d ) generally improves potency. This suggests that hydrophobic interactions may be important for target binding or cell permeability.

  • Electronic Effects are Position-Dependent: The effect of substituents on the phenyl ring is highly dependent on their position. While a para-methoxy group (1e ) reduces activity, a meta-methoxy group (1f ) is favorable. This positional sensitivity often points to a specific binding orientation within a receptor pocket. The significant improvement with two meta-methoxy groups (1g ) suggests these groups may be involved in key hydrogen bonding interactions or favorable electronic interactions.

  • Electron-Withdrawing Groups are Favorable: The improved activity of derivatives with electron-withdrawing groups like chlorine (1h ) and trifluoromethyl (1i ) on the phenyl ring indicates that modulating the electronic properties of the N-aryl substituent is a successful strategy for enhancing potency.

The relationship between these substitutions and the resulting biological activity can be visualized as follows:

SAR_Relationships cluster_Substituents N-Substituents cluster_Properties Key Properties Core This compound Core Amide Nitrogen Alkyl Alkyl Chains (e.g., -CH₃, -Propyl) Core:n->Alkyl Aryl Aryl Rings (e.g., -Phenyl) Core:n->Aryl Lipophilicity Increased Lipophilicity Alkyl->Lipophilicity Subst_Aryl Substituted Aryl (e.g., -Ph-Cl, -Ph-CF₃) Aryl->Subst_Aryl Modification Aryl->Lipophilicity Sterics Steric Bulk Aryl->Sterics Electronics Electronic Effects (EWG/EDG) Subst_Aryl->Electronics Activity Biological Activity (e.g., Anticancer Potency) Lipophilicity->Activity Generally Increases Sterics->Activity Can Influence Electronics->Activity Position Dependent

Caption: Key relationships in the SAR of N-substituted picolinamides.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. The following are detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis Protocol: Amide Coupling

The primary method for generating the derivative library is through the acylation of various amines with an activated form of 3-bromo-6-chloropicolinic acid.

Step 1: Acid Chloride Formation

  • To a solution of 3-bromo-6-chloropicolinic acid (1.0 eq) in toluene, add thionyl chloride (SOCl₂) (3.0 eq).

  • Heat the mixture to reflux at 85°C for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess SOCl₂ under reduced pressure to yield the crude 3-bromo-6-chloropicolinoyl chloride. Use this intermediate in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the desired amine (R-NH₂) (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq) in a suitable aprotic solvent like dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of the crude 3-bromo-6-chloropicolinoyl chloride (1.0 eq) in DCM dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the desired N-substituted this compound derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4]

Biological Evaluation Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screen for cytotoxic compounds.[5]

  • Cell Seeding: Plate HepG2 cells in a 96-well microtiter plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in each well should not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. The viable cells' mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the structural activity relationships of this compound derivatives. The analysis, based on established principles and data from related compound series, underscores the importance of systematic modification of the amide substituent to enhance biological activity. Key takeaways indicate that increasing lipophilicity and incorporating appropriately positioned electron-withdrawing groups on an N-aryl substituent are promising strategies for developing potent anticancer agents from this scaffold.

The protocols detailed herein offer a validated pathway for the synthesis and evaluation of new derivatives. Future work should focus on expanding the diversity of the amide substituents, exploring modifications at other positions of the pyridine ring, and elucidating the specific molecular target and mechanism of action for the most potent compounds through advanced biochemical and computational studies.[6][7] Such efforts will continue to refine our understanding of picolinamide SAR and accelerate the discovery of novel therapeutic and agrochemical agents.

References

A Comparative Analysis of the Antimicrobial Spectrum of 3-Bromo-6-chloropicolinamide and Selected Antibiotics: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the antimicrobial potential of the novel compound 3-Bromo-6-chloropicolinamide. While specific experimental data on this compound is not yet available in peer-reviewed literature, its chemical structure as a picolinamide derivative suggests a potential for biological activity. Picolinamide structures are found in various biologically active molecules, including some with antimicrobial properties against specific pathogens like Clostridioides difficile.[1][2][3] This document outlines the essential methodologies and comparative context required to rigorously assess its antimicrobial spectrum against established antibiotic classes.

The information herein is designed for researchers, scientists, and drug development professionals. It emphasizes the causal reasoning behind experimental design and adheres to internationally recognized standards to ensure the generation of reliable and reproducible data.

Introduction: The Rationale for Investigating this compound

The relentless rise of antimicrobial resistance (AMR) necessitates a continuous search for novel chemical entities with antibacterial activity. Picolinamide, a derivative of picolinic acid, and its related structures have shown promise. For instance, certain picolinamide derivatives have been identified as potent and selective agents against the urgent threat pathogen C. difficile, reportedly by targeting cell wall biosynthesis.[1][2] The subject of this guide, this compound, is a halogenated picolinamide.[4] Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a compound. While its primary applications to date have been in organic synthesis and potentially agrochemicals, its structural alerts warrant investigation into its antimicrobial properties.[4][5]

This guide will compare the hypothetical antimicrobial profile of this compound against four major classes of antibiotics, each with a distinct mechanism of action:

  • β-Lactams (Penicillin): Inhibit cell wall synthesis.[6][7][8]

  • Fluoroquinolones (Ciprofloxacin): Inhibit DNA replication.[8][9][10][11][12]

  • Tetracyclines (Tetracycline): Inhibit protein synthesis (30S ribosomal subunit).[13][14][15][16][17]

  • Glycopeptides (Vancomycin): Inhibit cell wall synthesis, primarily effective against Gram-positive bacteria.[18][19][20][21][22]

Experimental Design: A Roadmap for Antimicrobial Profile Characterization

To ensure scientific rigor and comparability, all antimicrobial susceptibility testing should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[23][24][25][26][27][28][29][30][31][32] These organizations provide standardized methods that are crucial for obtaining reproducible results.

The core of the investigation will be to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The broth microdilution method is a gold-standard quantitative technique for determining MIC values. The choice of this method is based on its efficiency for testing multiple compounds against various organisms simultaneously and its ability to provide precise, quantitative data.

Caption: Workflow for MIC Determination by Broth Microdilution.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agents:

    • Dissolve this compound and comparator antibiotics (Penicillin, Ciprofloxacin, Tetracycline, Vancomycin) in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions. The choice of solvent is critical to ensure the compound remains solubilized without exhibiting intrinsic antimicrobial activity.

    • Perform a two-fold serial dilution of each stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate. This creates a gradient of antibiotic concentrations.

  • Preparation of Bacterial Inoculum:

    • Culture the selected bacterial strains on appropriate agar plates overnight.

    • Prepare a bacterial suspension in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard. This standardization is vital as the inoculum density significantly impacts MIC results.

    • Further dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted compounds with the standardized bacterial suspension.

    • Include a growth control (bacteria in broth without any antimicrobial agent) and a sterility control (broth only). These controls are self-validating; the growth control must show turbidity, and the sterility control must remain clear.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours under ambient air conditions.

  • Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

To establish the breadth of activity, the test panel should include representatives from both Gram-positive and Gram-negative bacteria, including strains with known resistance mechanisms.

Gram-Positive Bacteria Gram-Negative Bacteria
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
Methicillin-resistant S. aureus (MRSA)Pseudomonas aeruginosa (ATCC 27853)
Enterococcus faecalis (ATCC 29212)Klebsiella pneumoniae
Streptococcus pneumoniaeAcinetobacter baumannii
Comparative Antimicrobial Spectra

The following table summarizes the known antimicrobial spectra of the selected comparator antibiotics. The hypothetical data for this compound will be populated upon completion of the experiments described above.

Antimicrobial Agent Class Mechanism of Action General Spectrum of Activity
This compound Picolinamide DerivativeTo be determinedTo be determined
Penicillin β-LactamInhibits cell wall synthesis.[6][8]Primarily active against Gram-positive bacteria and some Gram-negative cocci.[33][34][35]
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IV.[9][11]Broad-spectrum, with excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and moderate activity against some Gram-positive bacteria.[9][10][36][37]
Tetracycline TetracyclineBinds to the 30S ribosomal subunit, inhibiting protein synthesis.[13][16]Broad-spectrum, active against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like Chlamydia and Mycoplasma.[13][15][17]
Vancomycin GlycopeptideInhibits cell wall synthesis by binding to D-Ala-D-Ala precursors.[22]Narrow-spectrum, primarily used for serious infections caused by Gram-positive bacteria, including MRSA.[19][20][21]
Interpreting the Data and Postulating a Mechanism of Action

The pattern of activity observed for this compound will provide initial clues to its potential mechanism of action.

  • Broad-spectrum activity (Gram-positive and Gram-negative): Might suggest a target that is highly conserved across different bacterial species, such as ribosomes (like tetracycline) or DNA replication machinery (like ciprofloxacin).

  • Narrow-spectrum activity (Gram-positive only): Could indicate a mechanism targeting the cell wall, similar to penicillin or vancomycin, as Gram-negative bacteria possess an outer membrane that can block the entry of certain drugs.

  • Activity against resistant strains (e.g., MRSA): This would be a highly significant finding, suggesting a novel mechanism of action or a target that is not affected by existing resistance mechanisms.

The following diagram illustrates the primary cellular targets of the comparator antibiotics. Future research would aim to place this compound within this landscape.

G cluster_cell Bacterial Cell Cell_Wall Cell Wall Synthesis DNA_Replication DNA Replication Protein_Synthesis Protein Synthesis (Ribosome) Penicillin Penicillin Penicillin->Cell_Wall Vancomycin Vancomycin Vancomycin->Cell_Wall Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Replication Tetracycline Tetracycline Tetracycline->Protein_Synthesis

Caption: Cellular Targets of Comparator Antibiotic Classes.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial antimicrobial characterization of this compound. By employing standardized methodologies and a panel of well-characterized comparator antibiotics, researchers can generate robust and meaningful data. The results of these initial MIC studies will be critical in determining whether to advance the compound into further preclinical development, which would include mechanism of action studies, cytotoxicity assays, and in vivo efficacy models. The ultimate goal is to ascertain if this compound or its derivatives represent a new avenue in the vital search for next-generation antibiotics.

References

A Comparative Guide to the Synthesis of 3-Bromo-6-chloropicolinamide: An Analysis of Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of synthetic pathways leading to 3-bromo-6-chloropicolinamide, a crucial intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] We will dissect and compare various precursor molecules and their associated synthetic methodologies, with a primary focus on the versatile and widely used precursor, 3-bromo-6-chloropyridine-2-carboxylic acid. The objective is to equip researchers, chemists, and drug development professionals with a comprehensive understanding of the available routes, enabling informed decisions based on experimental data, efficiency, safety, and scalability.

The unique structural configuration of this compound, featuring a pyridine ring with bromine, chlorine, and amide functionalities, contributes to its reactivity and significant biological activity.[1] It has been investigated for its potential as an antimicrobial agent and its ability to interact with biological targets, making it a valuable scaffold in drug discovery.[1]

Part 1: The Principal Precursor: 3-Bromo-6-chloropyridine-2-carboxylic Acid

3-Bromo-6-chloropyridine-2-carboxylic acid (also known as 3-Bromo-6-chloropicolinic acid) is a cornerstone intermediate for synthesizing a range of biologically active molecules.[2][3][4] Its structure allows for subsequent modifications, particularly at the carboxylic acid group to form amides, esters, and other derivatives.

Chemical Properties:

  • Molecular Formula: C₆H₃BrClNO₂[3][5]

  • Molecular Weight: 236.45 g/mol [3][5]

  • CAS Number: 929000-68-8[3][5]

  • Appearance: Typically a solid[6]

Synthesis of 3-Bromo-6-chloropyridine-2-carboxylic Acid: A Cost-Effective Route

A notable synthetic method starts from the readily available and less expensive 3-bromo-6-chloropyridine, avoiding the use of hypertoxic reagents like sodium cyanide.[7] This multi-step process involves oxidation, cyanation using a safer reagent, and subsequent hydrolysis.[7]

SynthesisWorkflow1 A 3-Bromo-6-chloropyridine B 3-Bromo-6-chloropyridine oxynitride A->B Oxidation (Urea Peroxide, TFAA) C 3-Bromo-6-chloropyridyl-2-cyanide B->C Cyanation (TMSCN, Triethylamine) D 3-Bromo-6-chloropyridine-2-carboxylic acid C->D Hydrolysis (H₂SO₄)

Caption: Synthesis of the key precursor from 3-bromo-6-chloropyridine.

Experimental Protocol: Synthesis from 3-bromo-6-chloropyridine

The following protocol is based on a patented, safety-conscious methodology.[7]

Step 1: Oxidation to 3-bromo-6-chloropyridine oxynitride

  • Under ice bath cooling, add trifluoroacetic anhydride (TFAA) (47.6 ml, 336 mmol) to a solution of 3-bromo-6-chloropyridine (32.4 g, 168 mmol) and urea peroxide (33.2 g, 350 mmol) in chloroform (200 ml).

  • Stir the reaction mixture for 10 hours, maintaining a temperature of 10°C.

  • After the reaction is complete, add saturated sodium thiosulfate solution and stir for an additional 40 minutes to quench.

  • Perform a standard aqueous workup to isolate the crude 3-bromo-6-chloropyridine oxynitride.

Causality: The use of urea peroxide and TFAA provides an effective in-situ method for generating a potent oxidizing agent capable of N-oxidation of the pyridine ring. The ice bath and temperature control are critical to manage the exothermic nature of the reaction and prevent side reactions.

Step 2: Cyanation to 3-bromo-6-chloropyridyl-2-cyanide

  • Dissolve the crude oxynitride from the previous step in a suitable solvent.

  • Add trimethylsilyl cyanide (TMSCN) and triethylamine.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Isolate the crude product, 3-bromo-6-chloropyridine-2-cyanogen.

Causality: TMSCN serves as a safer and more manageable cyanide source compared to highly toxic alkali metal cyanides. Triethylamine acts as a base to facilitate the reaction. This step introduces the nitrile group at the 2-position, which will become the carboxylic acid in the final step.

Step 3: Hydrolysis to 3-bromo-6-chloropyridine-2-formic acid

  • Dissolve the crude 3-bromo-6-chloropyridine-2-cyanogen (10g) in 100 ml of 90% sulfuric acid (H₂SO₄).

  • Heat the mixture with stirring at 150-180°C for 3-4 hours.[7]

  • Cool the reaction mixture to room temperature and pour it into 500g of ice.

  • Filter the resulting precipitate, wash with water, and dry to obtain the final product.

Causality: Strong acidic conditions and high temperature are necessary to hydrolyze the stable nitrile group to a carboxylic acid. The reaction time and temperature are optimized to maximize yield. Pouring the mixture into ice facilitates the precipitation of the carboxylic acid product, which is less soluble in the cold aqueous acidic medium.

ParameterStep 1: OxidationStep 2: CyanationStep 3: Hydrolysis
Key Reagents Urea Peroxide, TFAATMSCN, Triethylamine90% H₂SO₄
Temperature 10°CRoom Temperature150-180°C
Reaction Time 10 hoursVaries (monitored)3-4 hours
Two-Step Yield --~30-33%[7]

Table 1: Summary of reaction conditions for the synthesis of 3-bromo-6-chloropyridine-2-carboxylic acid.

Part 2: Conversion to this compound

The final step in producing the target molecule is the amidation of the carboxylic acid precursor. This is a well-established transformation in organic chemistry, typically involving the activation of the carboxylic acid followed by the addition of an ammonia source.

SynthesisWorkflow2 A 3-Bromo-6-chloropyridine- 2-carboxylic acid B Activated Intermediate (e.g., Acyl Chloride) A->B Activation (SOCl₂, Oxalyl Chloride, etc.) C This compound B->C Amination (Ammonia source)

Caption: General workflow for the amidation of the carboxylic acid precursor.

Experimental Protocol: Amidation via Acyl Chloride
  • Activation: Suspend 3-bromo-6-chloropyridine-2-carboxylic acid in a suitable solvent (e.g., DCM or toluene) with a catalytic amount of DMF. Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0°C. Stir the mixture at room temperature until the conversion to the acyl chloride is complete.

  • Amination: In a separate flask, prepare a solution of aqueous ammonia. Cool this solution in an ice bath.

  • Slowly add the acyl chloride solution from Step 1 to the cold ammonia solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield this compound.

Causality: The carboxylic acid is converted to a more reactive acyl chloride, which readily reacts with the nucleophilic ammonia. The reaction is performed at low temperatures to control its high reactivity and minimize side products. The catalytic DMF accelerates the formation of the acyl chloride.

Part 3: Comparison with Alternative Synthetic Routes

While the pathway via 3-bromo-6-chloropyridine-2-carboxylic acid is robust, other precursors and methods exist. Understanding these alternatives is key to selecting the optimal route for a specific research or production goal.

SynthesisLogic cluster_0 Precursor-Based Routes A 3-Bromo-6-chloropyridine D 3-Bromo-6-chloropyridine- 2-carboxylic acid / nitrile A->D B 2-Fluoro-3-bromo-6-chloropyridine B->D C Picolinamide E This compound C->E Direct Halogenation D->E Hydrolysis & Amidation

Caption: Logical comparison of different starting materials for synthesis.

Alternative 1: Route from 2-Fluoro-3-bromo-6-chloropyridine

This method involves a nucleophilic substitution of the fluorine atom with a cyanide source (e.g., NaCN), followed by hydrolysis to the carboxylic acid.[7]

  • Advantages: Can be a more direct route to the 2-cyano intermediate.

  • Disadvantages: The starting material, 2-fluoro-3-bromo-6-chloropyridine, is expensive, which can be prohibitive for large-scale synthesis.[7] This route also necessitates the use of highly toxic sodium cyanide, posing significant safety and environmental risks.[7]

Alternative 2: Direct Halogenation of Picolinamide

This approach involves the direct bromination and chlorination of a picolinamide starting material.[1]

  • Advantages: Potentially the most direct route with the fewest steps.

  • Disadvantages: Achieving high regioselectivity can be challenging. It may be difficult to control the positions of bromination and chlorination on the pyridine ring, leading to a mixture of isomers and purification challenges. The reaction conditions must be carefully controlled.[1]

Synthetic RouteStarting MaterialKey AdvantagesKey DisadvantagesScalability
Route A (Featured) 3-Bromo-6-chloropyridineLow-cost starting material; avoids hypertoxic reagents.[7]Multi-step process; moderate overall yield.[7]Good
Route B 2-Fluoro-3-bromo-6-chloropyridinePotentially fewer steps to the nitrile intermediate.Expensive raw material; uses highly toxic NaCN.[7]Poor
Route C PicolinamideMost direct route in theory.Poor regioselectivity; risk of isomeric mixtures; purification difficulties.[1]Moderate

Table 2: Comparative analysis of primary synthetic routes.

Conclusion

The synthesis of this compound can be approached from several precursors. While direct halogenation of picolinamide offers a short route, it is often plagued by selectivity issues. The pathway from 2-fluoro-3-bromo-6-chloropyridine is effective but hampered by high starting material costs and the use of acutely toxic reagents.

The synthesis beginning with the inexpensive and readily available 3-bromo-6-chloropyridine to form the key 3-bromo-6-chloropyridine-2-carboxylic acid precursor represents the most balanced approach for both laboratory and potential industrial-scale production.[7] It prioritizes operational safety by avoiding sodium cyanide and provides a reliable, albeit multi-step, method for obtaining the target molecule.[7] This guide provides the necessary data and procedural logic for researchers to effectively implement this robust and cost-effective synthetic strategy.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-6-chloropicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries go hand-in-hand with an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a detailed, experience-driven protocol for the safe handling and disposal of 3-Bromo-6-chloropicolinamide, ensuring the protection of laboratory personnel and the environment.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 1279821-55-4) is not always readily available, its chemical structure as a halogenated picolinamide allows us to infer a reliable hazard profile from closely related compounds.[1][2] This proactive, analogy-based approach is a cornerstone of robust laboratory safety planning.

Part 1: Hazard Profile and Essential Precautions

Understanding the potential hazards is the critical first step in defining a safe disposal workflow. Based on its structure and data from analogous halogenated pyridines and picolinamides, this compound should be handled as a hazardous substance.[3][4][5]

Anticipated Hazard Classifications:

Hazard ClassificationPotential EffectRationale & Causality
Acute Toxicity (Oral) Harmful if swallowed.[6]The presence of bromine and chlorine on the pyridine ring can enhance toxicity. Ingestion can lead to systemic effects.
Skin Corrosion/Irritation Causes skin irritation.[4][6]Halogenated aromatic compounds can defat the skin and cause irritation upon prolonged contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[4][6]Particulate matter or vapors can cause significant irritation, pain, and potential damage to eye tissue.
Environmental Hazard Potentially persistent and toxic to aquatic life.Halogenated organic compounds are often not readily biodegradable and can pose long-term risks to ecosystems. The EPA specifically regulates the disposal of halogenated pyridines.[7]
Personal Protective Equipment (PPE) Mandate

A proactive safety posture requires that handling and disposal procedures are always conducted with the appropriate PPE. This is a non-negotiable standard.

EquipmentSpecificationPurpose
Gloves Chemical-resistant (Nitrile or Neoprene).To prevent dermal contact and absorption.
Eye Protection Safety goggles with side shields or a face shield.[8]To protect against splashes, dust, and vapors.
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.[8][9][10]To prevent inhalation of dust or vapors, which is the primary route of exposure.

Part 2: Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][11]

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step to ensure safe and compliant disposal.

  • Designate a Waste Stream: This compound must be disposed of in a "Halogenated Organic Solids" waste stream.

  • Prevent Commingling: Never mix this waste with non-halogenated solvents, aqueous waste, or incompatible chemicals such as strong oxidizing agents or strong acids.[12][13] Mixing waste streams can create dangerous reactions and significantly complicates the final disposal process, often leading to higher costs.[14]

Step 2: Containerization

The integrity of the waste container is essential to prevent leaks and exposure.

  • Select a Compatible Container: Use a clearly marked, leak-proof container made of a chemically resistant material (e.g., high-density polyethylene - HDPE).[8][15]

  • Ensure Proper Sealing: The container must have a secure, screw-top cap.

  • Leave Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.

Step 3: Labeling

Accurate and thorough labeling is a legal requirement under OSHA and EPA regulations.[9][12] The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste" .[8]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[8]

  • CAS Number: 1279821-55-4.

  • Hazard Pictograms: Include pictograms for "Harmful/Irritant" (exclamation mark).

Step 4: Storage (Satellite Accumulation Area)

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Location: The SAA must be at or near the point of generation.

  • Security: Store in a secure area, away from general laboratory traffic and drains.

  • Ventilation: The area should be well-ventilated.[11]

  • Containment: Secondary containment (such as a spill tray) is highly recommended.

Step 5: Final Disposal

The final step is to arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Methodology: The approved disposal method for halogenated pyridines is typically high-temperature incineration in a facility with scrubbers to neutralize acidic gases (like HCl and HBr) formed during combustion.[7][11] Chemical destruction is also a potential method.[7]

  • Documentation: Ensure you complete all required waste pickup forms and maintain records as per institutional and regulatory requirements.

Part 3: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response
  • Minor Spill (Contained in Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with an inert material like vermiculite, sand, or kitty litter.[8][16]

    • Carefully sweep or scoop the contaminated absorbent into your designated hazardous waste container.[3]

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill (Outside of a Fume Hood):

    • Evacuate the laboratory immediately and alert others.[16]

    • Close the laboratory door to contain vapors.

    • Contact your institution's EHS or emergency response team immediately.[17] Do not attempt to clean up a large spill yourself.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[17]

  • Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes at an eyewash station, holding the eyelids open.[17]

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do NOT induce vomiting.

In all cases of personnel exposure, seek immediate medical attention after performing first aid and provide the medical team with the chemical name and any available hazard information.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound assess_spill Spill or Release? start->assess_spill segregate Segregate as 'Halogenated Organic Solid' assess_spill->segregate No spill_response Initiate Spill Response Protocol assess_spill->spill_response Yes no_spill No containerize Place in Compatible, Leak-Proof Container segregate->containerize label_waste Label with 'Hazardous Waste', Full Name, and Hazards containerize->label_waste store_waste Store in Secure Satellite Accumulation Area label_waste->store_waste final_disposal Arrange Pickup by Licensed Waste Contractor store_waste->final_disposal spill Yes collect_waste Collect Spill Debris as Hazardous Waste spill_response->collect_waste collect_waste->containerize

Caption: Disposal decision workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-6-chloropicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. When handling novel or specialized compounds like 3-Bromo-6-chloropicolinamide, a proactive and informed approach to safety is not just a regulatory requirement; it is the bedrock of reliable scientific outcomes. Although the toxicological properties of this compound have not been exhaustively investigated, its structure, featuring a halogenated pyridine ring, places it in a class of compounds that demand rigorous handling protocols.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.

Understanding the Risk Profile: A Logic-Driven Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from structurally analogous compounds. Chemicals such as 2-Bromo-6-chloropyridine and 3-Bromo-6-chloropyridine-2-carboxylic acid exhibit a consistent hazard profile that includes acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, we must operate under the precautionary principle that this compound presents similar, if not identical, risks.

Primary Hazard Routes:

  • Ingestion: Harmful if swallowed.[1][4]

  • Inhalation: Dust or aerosols may cause respiratory tract irritation.[3][4]

  • Dermal Contact: Can cause skin irritation.[3][4]

  • Eye Contact: Poses a risk of serious eye irritation.[3][4]

Core Protective Measures: Your First Line of Defense

The foundation of safe handling is consistent and correct use of Personal Protective Equipment (PPE). The selection of PPE is dictated by the specific task and the potential for exposure.

Engineering Controls: The Most Effective Barrier

Before considering personal gear, prioritize engineering controls. Their purpose is to isolate you from the hazard.

  • Chemical Fume Hood: All manipulations of this compound, especially handling the solid powder, must be performed inside a properly functioning and certified chemical fume hood.[5] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary exposure route.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[1][4]

Personal Protective Equipment (PPE) Ensemble

The following table summarizes the minimum required PPE. Subsequent sections will detail the rationale and specific protocols.

Body PartRequired PPEStandard/SpecificationRationale for Use
Eyes Safety Goggles with Side ShieldsEN166 (EU) or ANSI Z87.1 (US)Protects against splashes and airborne dust from causing serious eye irritation.[1][2] Standard safety glasses are insufficient.
Hands Chemical-Resistant GlovesEN374Prevents skin contact and irritation. The choice of material is critical (see below).[7]
Body Professional Lab Coat (fully buttoned)N/AProvides a removable barrier to protect skin and personal clothing from contamination.[6][8]
Respiratory N95/FFP2 Respirator (minimum)NIOSH (US) or EN 149 (EU)Required when handling powder outside of a fume hood (e.g., large-scale weighing) or during spill cleanup.[1]
Feet Closed-Toed ShoesN/AProtects feet from spills. Perforated shoes or sandals are prohibited in laboratory spaces.[9]

Procedural Guidance: Step-by-Step Operational Plans

Protocol 1: Gowning and Preparing for Work

This protocol establishes a self-validating system to ensure you are protected before handling the compound.

  • Verification: Confirm the chemical fume hood has a valid certification sticker and the airflow monitor indicates it is functioning correctly.

  • Attire: Don a long-sleeved, fully-buttoned laboratory coat.

  • Eye Protection: Put on your safety goggles. They should fit snugly around the eyes.

  • Glove Selection & Inspection:

    • Causality: While nitrile gloves are common, certain pyridine-based compounds can degrade them.[6][8] For handling this compound, more robust gloves such as butyl rubber are recommended, especially for prolonged handling or when using solutions. For handling small quantities of solid, double-gloving with nitrile gloves may be acceptable, but gloves should be changed immediately if contamination is suspected.

    • Procedure: Before donning, inspect gloves for any signs of tears, punctures, or degradation.[1]

    • Donning: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat to create a seal.

Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.

PPE_Workflow start Start: Plan to Handle This compound task_assessment Assess Task: - Weighing Solid? - Making Solution? - Cleaning Spill? start->task_assessment fume_hood_check Is the task performed entirely within a certified chemical fume hood? task_assessment->fume_hood_check core_ppe Standard PPE Required: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves - Closed-Toed Shoes fume_hood_check->core_ppe Yes respirator_needed Add Respiratory Protection: - Minimum N95/FFP2 Respirator - Consider higher level (e.g., PAPR) for large spills or poor ventilation. fume_hood_check->respirator_needed No end_procedure Proceed with Task core_ppe->end_procedure respirator_needed->core_ppe

Caption: Decision workflow for selecting appropriate PPE.

Protocol 2: Spill Management and Disposal

Accidents happen. A clear, pre-defined plan is crucial for a safe and effective response. This protocol is for small, manageable spills (e.g., <5 grams) by trained personnel. For larger spills, evacuate the area and contact your institution's safety office.

  • Alert & Isolate: Alert colleagues in the immediate area. If not in a fume hood, restrict access to the spill area.

  • Assess & Protect: If not already wearing it, don your full PPE ensemble, including an N95/FFP2 respirator.[1]

  • Containment:

    • Solid Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne. Do not brush or sweep dry powder.[1]

    • Liquid Spill (Solution): Cover with an inert absorbent material, starting from the outside and working inwards.

  • Cleanup:

    • Carefully scoop the contained material using a non-sparking scoop or spatula.

    • Place the material into a clearly labeled, sealable hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (check compatibility), followed by soap and water.

    • Place all cleaning materials into the same hazardous waste container.

  • Disposal:

    • Chemical Waste: The sealed container with the spilled chemical and cleaning materials must be disposed of as hazardous chemical waste through your institution's approved waste disposal program.[1][2][10]

    • Contaminated PPE: Dispose of gloves and any other contaminated disposable PPE in the hazardous waste stream.[1] Non-disposable items like lab coats must be professionally decontaminated before reuse.

De-Gowning and Hygiene: Completing the Cycle of Safety

Properly removing PPE is as important as putting it on to prevent cross-contamination.

  • Glove Removal: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.[1]

  • Coat Removal: Remove your lab coat, folding the contaminated side inward. Place it in its designated storage area or a laundry container if contaminated.

  • Goggle Removal: Remove safety goggles.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water. This is a critical final step.[1][2]

By integrating these expert protocols and understanding the reasoning behind them, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-chloropicolinamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-chloropicolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.